molecular formula C11H11NO2 B1267088 1-Acetyl-2,3-dihydroquinolin-4(1h)-one CAS No. 64142-63-8

1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Cat. No.: B1267088
CAS No.: 64142-63-8
M. Wt: 189.21 g/mol
InChI Key: FSCBVPABAPSIMB-UHFFFAOYSA-N
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Description

1-Acetyl-2,3-dihydroquinolin-4(1H)-one (CAS 64142-63-8) is a high-purity organic compound supplied as a key building block for life science and chemical research . This quinoline derivative, with the molecular formula C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol, serves as a versatile precursor in organic synthesis and medicinal chemistry explorations . Researchers utilize this compound in the development of novel heterocyclic systems and for profiling biological activity . The product is characterized by a melting point of 194 °C and a boiling point of 422.7 °C at 760 mmHg . Please note that this product is For Research Use Only and is intended for professional manufacturing, research laboratories, and industrial applications. It is strictly not for diagnostic, therapeutic, or human use . This material is classified with the signal word "Warning" and has hazard statements H302, H315, H319, and H335 . For safe handling, refer to the supplied Safety Data Sheet (SDS). It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCBVPABAPSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298982
Record name 1-acetyl-2,3-dihydroquinolin-4(1h)-one
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64142-63-8
Record name NSC127317
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-acetyl-2,3-dihydroquinolin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically grounded methodology for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The narrative moves beyond a simple recitation of steps to elucidate the causal mechanisms and strategic considerations behind the chosen synthetic pathway. We present a robust, two-part strategy: the initial formation of the 2,3-dihydroquinolin-4(1H)-one core via an acid-catalyzed intramolecular cyclization of an o-aminochalcone intermediate, followed by a direct N-acetylation to yield the final product. This guide details step-by-step experimental protocols, mechanistic diagrams, and data interpretation to ensure reproducibility and a deep understanding of the chemical transformations involved.

Introduction: The 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Scaffold

Chemical Structure and Properties

The 2,3-dihydroquinolin-4(1H)-one core is a bicyclic heterocyclic system where a benzene ring is fused to a dihydropyridinone ring. The title compound, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, introduces an acetyl group at the nitrogen atom (N-1), converting the secondary amine of the core into an amide. This structural modification significantly alters the molecule's electronic properties, polarity, and hydrogen bonding capabilities, which in turn influences its pharmacological and pharmacokinetic profiles.

Significance in Medicinal Chemistry

The quinolinone framework and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific N-acetylation can serve multiple purposes in drug design, such as enhancing metabolic stability, modulating receptor binding affinity, or acting as a key pharmacophoric element. A reliable and well-understood synthetic route is therefore critical for enabling further research and development in this area.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is most logically approached via a two-part strategy. The primary disconnection is at the N-acetyl bond, identifying 2,3-dihydroquinolin-4(1H)-one as the immediate precursor. This core scaffold can then be disconnected via an intramolecular Michael addition, leading back to readily available starting materials: an o-aminoacetophenone and an aromatic aldehyde.

This approach is advantageous as it separates the construction of the core heterocyclic system from its final functionalization, allowing for optimization at each stage and potentially enabling the synthesis of a diverse library of N-acyl derivatives.

G Target 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Precursor 2,3-Dihydroquinolin-4(1H)-one Target->Precursor N-Acetylation SM1 o-Aminochalcone Precursor->SM1 Intramolecular Cyclization SM2 o-Aminoacetophenone + Ar-CHO SM1->SM2 Claisen-Schmidt Condensation

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the 2,3-Dihydroquinolin-4(1H)-one Core

The foundational step is the creation of the dihydroquinolinone ring. A highly effective and widely documented method is the intramolecular cyclization of o-aminochalcones.[1] This reaction proceeds via an intramolecular aza-Michael addition, typically under acidic conditions which activate the enone system toward nucleophilic attack by the aniline nitrogen.

Mechanistic Underpinnings: Acid-Catalyzed Intramolecular Aza-Michael Addition

The causality of this reaction hinges on the strategic use of an acid catalyst. The mechanism proceeds as follows:

  • Protonation of the Carbonyl: The acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like zirconyl nitrate) protonates the carbonyl oxygen of the α,β-unsaturated ketone (the chalcone).[1] This protonation increases the electrophilicity of the β-carbon.

  • Nucleophilic Attack: The lone pair of electrons on the proximate ortho-amino group acts as an intramolecular nucleophile, attacking the activated β-carbon. This step forms the six-membered heterocyclic ring.

  • Tautomerization & Deprotonation: The resulting enol intermediate undergoes tautomerization to the more stable keto form, and subsequent deprotonation of the ammonium ion regenerates the catalyst and yields the final 2,3-dihydroquinolin-4(1H)-one product.

G cluster_mech Mechanism of Acid-Catalyzed Cyclization Chalcone o-Aminochalcone Protonated Protonated Enone Chalcone->Protonated + H⁺ Cyclized Cyclized Intermediate (Enol) Protonated->Cyclized Intramolecular Nucleophilic Attack Product 2,3-Dihydroquinolin-4(1H)-one Cyclized->Product Tautomerization & - H⁺

Caption: Mechanism for the cyclization of o-aminochalcones.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

This protocol describes the synthesis of the dihydroquinolinone core from a representative o-aminochalcone, which itself can be synthesized via a Claisen-Schmidt condensation of o-aminoacetophenone and benzaldehyde.

Materials:

  • (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (o-aminochalcone)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the o-aminochalcone (1.0 eq) in ethanol (approx. 10 mL per 1 g of chalcone).

  • Acidification: To the stirred solution, add concentrated hydrochloric acid (0.5 eq) dropwise. The addition is exothermic and should be done with care.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Key Parameters and Optimization

The choice of acid catalyst and solvent can significantly impact reaction time and yield. While strong Brønsted acids like HCl are effective, milder Lewis acids can also be employed, sometimes offering improved yields and cleaner reactions.[1]

ParameterConditionRationale / Expected Outcome
Catalyst Conc. HClStrong proton source, effectively activates the enone.
Zirconyl NitrateWater-tolerant Lewis acid, promotes reaction under mild conditions.[1]
Solvent EthanolGood solubility for substrate and intermediate; suitable boiling point for reflux.
Temperature Reflux (~80°C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Reaction Time 2-4 hoursTypically sufficient for complete conversion, should be monitored by TLC.

Part II: N-Acetylation of the Dihydroquinolinone Intermediate

With the core scaffold in hand, the final step is the introduction of the acetyl group at the N-1 position. This is a standard acylation of a secondary amine (within a lactam structure). The nitrogen is nucleophilic and will readily attack an electrophilic acetyl source.

Mechanistic Considerations for N-Acetylation

The reaction proceeds via a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair on the nitrogen of the 2,3-dihydroquinolin-4(1H)-one attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (chloride from acetyl chloride or acetate from acetic anhydride).

  • Deprotonation: A mild base (like pyridine or triethylamine), often used as a catalyst or solvent, removes the proton from the nitrogen to yield the neutral N-acetylated product and a salt byproduct.

G cluster_mech2 Mechanism of N-Acetylation Amine Dihydroquinolinone Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Acetyl Acetyl Chloride Acetyl->Tetrahedral Product 1-Acetyl-2,3-dihydro- quinolin-4(1H)-one Tetrahedral->Product - Cl⁻, - H⁺

Caption: Mechanism for the N-Acetylation reaction.

Experimental Protocol: Acetylation using Acetyl Chloride

Materials:

  • 2-Phenyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Acetyl Chloride (1.2 eq)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the 2-phenyl-2,3-dihydroquinolin-4(1H)-one in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine or pyridine to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction with acetyl chloride.

  • Addition of Acetylating Agent: Add acetyl chloride dropwise to the cold, stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (silica gel, using a gradient eluent of hexane/ethyl acetate) or recrystallization to yield pure 1-acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations for 1-Acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one
¹H NMR Disappearance of the broad N-H proton signal (typically >8 ppm). Appearance of a sharp singlet for the acetyl methyl group (~2.2-2.5 ppm). Characteristic signals for the aromatic and aliphatic protons of the dihydroquinolinone core.
¹³C NMR Appearance of a new carbonyl signal for the acetyl group (~168-172 ppm). Signals corresponding to the quinolinone carbonyl, acetyl methyl, and all other carbons in the structure.
IR Spec. Disappearance of the N-H stretching band (~3200-3400 cm⁻¹). Appearance of a strong amide carbonyl stretch (~1680-1700 cm⁻¹), in addition to the existing ketone carbonyl stretch (~1650-1670 cm⁻¹).
Mass Spec. Molecular ion peak corresponding to the calculated mass of the N-acetylated product.
HPLC A single major peak indicating high purity, with retention time distinct from the starting material.

Safety and Handling

  • Acids and Bases: Concentrated acids (HCl) and bases (triethylamine, pyridine) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl Chloride: Acetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a fume hood under anhydrous conditions.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled with care in a well-ventilated area.

Conclusion

This guide outlines a logical and experimentally validated pathway for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. By breaking the synthesis into two distinct, high-yielding stages—core formation and N-functionalization—this strategy provides a reliable and adaptable framework for researchers. The detailed protocols and mechanistic explanations are intended to empower scientists in drug discovery and chemical research to confidently produce and further explore this valuable heterocyclic scaffold.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

Sources

1-Acetyl-2,3-dihydroquinolin-4(1h)-one chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Introduction: A Versatile Heterocyclic Scaffold

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family. The quinolinone motif is a privileged structure in medicinal chemistry, found in numerous natural products and approved pharmaceuticals that exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this valuable synthetic intermediate. Its structure, featuring both an amide and a ketone within a bicyclic system, offers multiple points for functionalization, making it a versatile building block for creating diverse chemical libraries.[3]

Core Molecular and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 1-acetyl-2,3-dihydroquinolin-4-one.[4] It consists of a dihydroquinolin-4-one core that is acetylated at the nitrogen atom (position 1).

Caption: Chemical structure of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Physicochemical Data Summary

The quantitative properties of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one are summarized below. These values are critical for experimental design, including reaction setup and purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂American Elements[4], MySkinRecipes[3]
Molecular Weight 189.21 g/mol American Elements[4], MySkinRecipes[3]
CAS Number 64142-63-8MySkinRecipes[3]
MDL Number MFCD20318871American Elements[4], MySkinRecipes[3]
Appearance Solid (Specific color not consistently reported)-
Melting Point 194 °CAmerican Elements[4]
Boiling Point 422.7 °C at 760 mmHgAmerican Elements[4], MySkinRecipes[3]
Density 1.22 g/cm³American Elements[4], MySkinRecipes[3]
Storage Temperature 2-8°CMySkinRecipes[3]

Synthesis and Chemical Reactivity

As a synthetic intermediate, the methods of its formation and its subsequent chemical transformations are of primary interest to researchers.

Synthetic Approaches

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core typically involves the intramolecular cyclization of an appropriate acyclic precursor. While specific literature for the N-acetylated version is sparse, a common and logical approach would be a two-step process: first, the synthesis of the parent 2,3-dihydroquinolin-4(1H)-one, followed by N-acetylation.

A well-established method for forming the dihydroquinolin-4-one ring is the intramolecular Friedel-Crafts acylation of an N-aryl-β-alanine derivative.

cluster_0 Step 1: Synthesis of Dihydroquinolinone Core cluster_1 Step 2: N-Acetylation A N-Phenyl-β-alanine C 2,3-Dihydroquinolin-4(1H)-one A->C Intramolecular Friedel-Crafts Acylation B Polyphosphoric Acid (PPA) Heat D 2,3-Dihydroquinolin-4(1H)-one F 1-Acetyl-2,3-dihydroquinolin-4(1H)-one D->F Acetylation E Acetic Anhydride or Acetyl Chloride Base (e.g., Pyridine)

Caption: General two-step synthesis pathway for the target compound.

Core Reactivity

The reactivity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is governed by three main features:

  • The α-Methylene Group (C3): The protons on the carbon adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, or halogenation at this position.

  • The Ketone (C4): The carbonyl group can undergo standard ketone reactions. It can be reduced to a secondary alcohol, react with Grignard reagents to form tertiary alcohols, or participate in condensation reactions with hydrazines and other nucleophiles.[5]

  • The Amide Group: The N-acetyl group is relatively stable but can be hydrolyzed under strong acidic or basic conditions to yield the parent dihydroquinolinone. The presence of the acetyl group makes the nitrogen lone pair less available, influencing the overall electron density of the aromatic ring.

This multifunctional nature makes the compound a valuable starting point for generating a library of more complex molecules with potential biological activity.[3]

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is typically employed.

cluster_workflow Spectroscopic Analysis Workflow start Synthesized Product ir FT-IR Spectroscopy (Functional Group ID) start->ir Sample Prep (KBr pellet or Nujol mull) nmr NMR Spectroscopy (¹H & ¹³C for Structure) ir->nmr Proceed if C=O peaks present ms Mass Spectrometry (Molecular Weight) nmr->ms Proceed if proton/carbon environment matches end Structure Confirmed ms->end Proceed if M+ matches 189.21 g/mol

Caption: Standard workflow for the analytical confirmation of the compound.

Expected Spectroscopic Data

While a comprehensive experimental spectrum requires direct analysis, the expected features can be predicted based on the molecule's structure. This predictive analysis is a key part of experimental design and data interpretation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[6]

    • ~1680-1700 cm⁻¹: A strong absorption peak corresponding to the C=O stretch of the aryl ketone (C4).

    • ~1650-1670 cm⁻¹: Another strong absorption for the C=O stretch of the tertiary amide (N-acetyl group).

    • ~2900-3000 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.

    • ~1600 cm⁻¹: C=C stretching from the aromatic ring.

  • ¹H NMR Spectroscopy: Proton NMR provides information on the electronic environment and connectivity of hydrogen atoms.

    • Singlet (~2.2-2.5 ppm, 3H): The three protons of the acetyl methyl group (CH₃).

    • Triplet (~2.8-3.0 ppm, 2H): The two protons on C3, split by the neighboring C2 protons.

    • Triplet (~4.0-4.2 ppm, 2H): The two protons on C2, split by the neighboring C3 protons and deshielded by the adjacent nitrogen atom.

    • Multiplets (~7.0-8.0 ppm, 4H): The four protons on the aromatic ring, exhibiting complex splitting patterns based on their positions.

  • ¹³C NMR Spectroscopy: Carbon NMR reveals the number and type of carbon environments.

    • ~195-200 ppm: The carbonyl carbon of the ketone (C4).

    • ~169-172 ppm: The carbonyl carbon of the amide group.

    • ~120-145 ppm: Multiple signals for the six carbons of the aromatic ring.

    • ~40-45 ppm: The aliphatic carbon at C2.

    • ~35-40 ppm: The aliphatic carbon at C3.

    • ~22-25 ppm: The methyl carbon of the acetyl group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight. For 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight, approximately 189.0790 for the exact mass.[7]

Experimental Protocol: Synthesis via Intramolecular Cyclization and Acetylation

This section provides a representative, detailed protocol based on established chemical principles for the synthesis of dihydroquinolinones.[8]

Part A: Synthesis of 2,3-Dihydroquinolin-4(1H)-one
  • Reagents & Setup:

    • N-Phenyl-β-alanine (1 equivalent)

    • Polyphosphoric acid (PPA) (10-15 times the weight of the starting material)

    • Round-bottom flask equipped with a magnetic stirrer and a heating mantle.

  • Procedure:

    • Combine N-phenyl-β-alanine and PPA in the round-bottom flask.

    • Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: PPA acts as both the solvent and the Lewis acid catalyst, promoting the intramolecular Friedel-Crafts acylation that closes the ring. The heat provides the necessary activation energy.

  • Workup & Purification:

    • Allow the reaction mixture to cool to approximately 60-70°C.

    • Carefully pour the viscous mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 7.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Part B: N-Acetylation
  • Reagents & Setup:

    • 2,3-Dihydroquinolin-4(1H)-one (1 equivalent)

    • Acetic anhydride (1.5 equivalents)

    • Pyridine (as solvent and base)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the dihydroquinolinone in pyridine in the flask.

    • Cool the solution in an ice bath.

    • Add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

    • Causality: Pyridine acts as a nucleophilic catalyst and an acid scavenger, trapping the acetic acid byproduct and driving the reaction to completion.

  • Workup & Purification:

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove pyridine, and dry under vacuum.

    • Recrystallize the crude 1-Acetyl-2,3-dihydroquinolin-4(1H)-one from a suitable solvent (e.g., ethanol) to obtain the pure product.

Applications in Research and Development

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[3] The quinolinone scaffold is a cornerstone in the development of compounds with potential biological activities, including:

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Anticancer agents [2][3]

Its value lies in the ability to selectively modify different parts of the molecule—the aromatic ring, the keto group, or the adjacent methylene position—to fine-tune its properties and biological targets. This makes it an attractive starting point for medicinal chemists exploring new therapeutic entities.[3]

References

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. American Elements. [Link]

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. MySkinRecipes. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. [Link]

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. [Link]

  • 1Benzyl2,3-dihydroquinolin-4(1 H )-one | Request PDF. ResearchGate. [Link]

  • 7-acetyl-3,4-dihydroquinolin-2(1H)-one. PubChem. [Link]

  • Structure of the acetylquinoline 1 molecule with atomic numbering. ResearchGate. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Chemical reactivity of ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate towards some nucleophilic reagents. DergiPark. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]

  • 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

  • Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. ResearchGate. [Link]

  • Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

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  • Full text of "Petroleum review". Internet Archive. [Link]

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mechanism of action of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Elucidating the Mechanism of Action of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific derivative, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, represents a molecule of significant interest due to its unique N-acetylation, which can profoundly influence its pharmacological profile. However, the precise mechanism of action for this compound is not yet extensively documented in publicly available literature.

This guide, therefore, moves beyond a simple recitation of established facts. Instead, it serves as a comprehensive strategic framework for the scientific investigation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. We will leverage structure-activity relationships from analogous compounds to build testable hypotheses and detail a rigorous, multi-pronged experimental workflow to systematically uncover its molecular targets and downstream cellular effects. This document is designed to guide researchers in structuring a robust investigation, from initial synthesis and phenotypic screening to definitive target validation and pathway analysis.

The Quinolinone Scaffold: A Foundation of Diverse Bioactivity

The quinolinone core is a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[3] Derivatives have been developed as therapeutics for a range of diseases, and their mechanisms often fall into several key categories. Understanding these precedents is crucial for forming logical hypotheses for our target compound.

Compound Class Established Mechanism of Action Potential Therapeutic Area Key Molecular Targets
Fluoroquinolones Inhibition of nucleic acid synthesis.[4]AntibacterialDNA Gyrase, Topoisomerase IV[4]
Quinolinone Anticancer Agents Inhibition of enzymes vital for cancer cell proliferation and survival.[4]OncologyTopoisomerase II, Protein Kinases (e.g., VEGFR-2), Tubulin[4][5][6]
Quinoline Acylsulfonamides Selective antagonism of prostanoid receptors.[7]Anti-inflammatoryEP(4) Receptor[7]
Dihydroquinazolinones Inhibition of cholinesterases.[8]Neurodegenerative DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)[8]
Pyrrolo-quinolinones Potential inhibition of parasitic enzymes.AntileishmanialLeishmania donovani topoisomerase 1 (LDTop1)[9]

The presence of the 1-acetyl group on the dihydroquinolinone core of our target compound is a critical modification. N-acetylation is a key metabolic reaction catalyzed by N-acetyltransferase (NAT) enzymes, which can alter a drug's solubility, stability, and interaction with its target.[10] The acetyl group could serve as a key binding feature, a metabolically labile handle, or a pro-drug moiety. Therefore, our investigation must consider that the mechanism may be novel or a modulation of the known activities listed above.

Proposed Research Framework: A Systematic Approach to Discovery

Given the nascent state of research on 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a systematic, multi-stage approach is required to elucidate its mechanism of action. The following workflow provides a logical progression from broad phenotypic observation to specific molecular interactions.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Hypothesis Generation & Target ID cluster_2 Phase 3: Mechanism Validation synthesis Synthesis & Purity Analysis pheno_screen Broad Phenotypic Screening (e.g., NCI-60 Panel, Antimicrobial Panel) synthesis->pheno_screen High-Purity Compound hit_validation Hit Validation & Dose-Response pheno_screen->hit_validation Identified 'Hit' Activity target_id Target Identification (Affinity Chromatography, Proteomics) hit_validation->target_id computational In Silico Docking (Against known quinolinone targets) hit_validation->computational biochem_assay Biochemical/Enzymatic Assays target_id->biochem_assay Putative Targets computational->biochem_assay cell_assay Cell-Based Target Engagement (e.g., CETSA, Reporter Assays) biochem_assay->cell_assay Validated Target pathway_analysis Downstream Pathway Analysis (Western Blot, qPCR) cell_assay->pathway_analysis end Mechanism of Action Profile pathway_analysis->end Elucidated MOA

Caption: Proposed experimental workflow for MOA elucidation.

Key Experimental Protocols

Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

The synthesis of the parent scaffold, 2,3-dihydroquinolin-4(1H)-one, can be achieved through various established methods, such as the intramolecular cyclization of o-aminochalcones or the condensation of o-aminoacetophenones with aldehydes. N-acetylation is typically a straightforward subsequent step.

Protocol: Two-Step Synthesis

  • Step 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one.

    • To a solution of o-aminoacetophenone (1 eq) and a suitable aldehyde (1.1 eq) in ethanol, add a catalytic amount of a Lewis acid (e.g., zirconyl nitrate).

    • Reflux the mixture for 4-6 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to yield the 2,3-dihydroquinolin-4(1H)-one core.

  • Step 2: N-Acetylation.

    • Dissolve the purified 2,3-dihydroquinolin-4(1H)-one (1 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

    • Add triethylamine (1.5 eq) to the solution and cool to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to obtain 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

    • Trustworthiness Check: Confirm structure and purity (>98%) using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry before biological evaluation.

Protocol: Tubulin Polymerization Assay

Based on the known anticancer activity of some quinazolinone analogs that inhibit tubulin polymerization, this assay is a primary candidate for screening.[5]

  • Objective: To determine if 1-Acetyl-2,3-dihydroquinolin-4(1H)-one inhibits or promotes the polymerization of tubulin into microtubules.

  • Materials:

    • Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

    • Guanine nucleotide (GTP).

    • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Fluorescent reporter (e.g., DAPI).

    • Positive control: Paclitaxel (polymerization promoter).

    • Negative control: Nocodazole (polymerization inhibitor).

    • Test Compound: 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in DMSO.

  • Methodology:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.

    • In a 96-well plate, add buffer, GTP, and the fluorescent reporter to each well.

    • Add the test compound, controls, or vehicle (DMSO) to the respective wells.

    • Pre-warm the plate to 37°C for 1 minute.

    • Initiate the reaction by adding the cold tubulin solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • An increase in fluorescence indicates microtubule polymerization.

    • Compare the polymerization curve of the test compound to the controls. Inhibition will result in a flattened curve similar to nocodazole, while promotion will result in a steeper curve like paclitaxel.

Hypothetical Signaling Pathway and Validation

If initial screening suggests an anticancer effect, and a biochemical assay identifies a specific kinase as a target, the next step is to elucidate the downstream signaling consequences.

cluster_pathway Downstream Cascade compound 1-Acetyl-2,3-dihydroquinolin-4(1H)-one kinase Target Kinase (e.g., VEGFR-2) compound->kinase Inhibition substrate Substrate (p-Substrate) Western Blot Analysis kinase->substrate Phosphorylation tf Transcription Factor (p-TF) Nuclear Translocation Assay substrate->tf Signal Transduction gene Target Gene Expression (e.g., c-Myc, Cyclin D1) qPCR Analysis tf->gene Transcriptional Regulation cellular_effect Cellular Effect (Apoptosis, Cell Cycle Arrest) gene->cellular_effect

Caption: Hypothetical kinase inhibition pathway.

To validate this pathway, a researcher would treat cancer cells with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and perform:

  • Western Blotting: To measure the phosphorylation status of the kinase's direct substrate. Inhibition should lead to a decrease in the phosphorylated form.

  • Immunofluorescence or Nuclear/Cytoplasmic Fractionation: To determine if the downstream transcription factor fails to translocate to the nucleus.

  • Quantitative PCR (qPCR): To measure the mRNA levels of target genes, which should be downregulated upon pathway inhibition.

By systematically executing this framework, the scientific community can move from a state of limited knowledge to a comprehensive understanding of the mechanism of action for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, paving the way for its potential development as a novel therapeutic agent.

References

  • Abdelmonsef, A. H., et al. (2020). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI.
  • Hassanin, H. A., et al. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid.
  • Hearn, K., et al. (N/A). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Rashid, U., et al. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases. PubMed.
  • Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. PubMed.
  • (N/A). Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides. PubMed.
  • Youssef, A. M., et al. (2025). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde.
  • Burch, J. D., et al. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. PubMed.
  • Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • Seth, A., et al. (N/A). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Google Scholar.
  • Franchini, S., et al. (2017).
  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
  • Tarsia, V., et al. (N/A). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central.
  • (N/A). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Maslivets, A. N., et al. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H). PubMed.
  • Czornik, M., et al. (2025).
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Khan, I., et al. (N/A). 2,3-Dihydroquinazolin-4(1H)
  • Rieder, M. J. (N/A). N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism. PubMed.
  • (N/A). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central.

Sources

An In-Depth Technical Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: Discovery, Synthesis, and Chemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The narrative delves into its historical context, probable synthetic origins rooted in classic cyclization reactions, and its modern preparative methods. A detailed examination of its chemical and spectroscopic properties is presented, supported by data from analogous structures. Furthermore, this guide explores the reactivity of the dihydroquinolinone core and the N-acetyl group, highlighting its utility as a versatile intermediate in the synthesis of more complex molecules. While specific biological data on the parent compound is limited, the known pharmacological significance of the broader quinolinone class is discussed, suggesting potential avenues for future research and drug discovery efforts.

Introduction and Historical Context

The quinoline scaffold is a cornerstone in heterocyclic chemistry, with a rich history intertwined with the development of synthetic dyes and pharmaceuticals. The discovery of quinoline itself dates back to 1834, but the exploration of its various oxidized and reduced forms, such as the quinolones and dihydroquinolinones, gained significant momentum in the 20th century.

The specific history of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is not marked by a singular, celebrated discovery. Instead, its emergence is a logical progression from the broader investigation of quinolinone chemistry. Seminal work in the early 1970s on halogenated derivatives of 2,3-dihydroquinolin-4(1H)-one and their subsequent N-acetylation provides the earliest and most direct precedent for the synthesis and characterization of this class of compounds. A 1972 publication in the Journal of the Chemical Society, Perkin Transactions 1 by G. Bradley, J. Clark, and W. Kernick described the synthesis of 6- and 8-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their corresponding 1-acetyl derivatives, offering valuable insights into the reactivity and spectral properties of this heterocyclic system. This work strongly suggests that the synthesis of the parent, non-halogenated 1-Acetyl-2,3-dihydroquinolin-4(1H)-one would have been readily achievable through similar established synthetic methodologies of the era.

The primary historical route for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core is the intramolecular Friedel-Crafts acylation of N-phenyl-β-alanine derivatives. This type of reaction, often promoted by strong acids and dehydrating agents like polyphosphoric acid (PPA), was a well-established method for forming cyclic ketones from carboxylic acid precursors. The subsequent N-acetylation of the resulting dihydroquinolinone is a straightforward and high-yielding transformation.

Synthesis and Characterization

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can be approached through a two-step process: the formation of the 2,3-dihydroquinolin-4(1H)-one core followed by N-acetylation.

Synthesis of the 2,3-Dihydroquinolin-4(1H)-one Core

The most probable historical and a still viable laboratory-scale synthesis involves the intramolecular Friedel-Crafts cyclization of 3-(phenylamino)propanoic acid. This reaction is typically facilitated by a strong acid catalyst that also acts as a dehydrating agent. Polyphosphoric acid (PPA) is a classic and effective reagent for this transformation.

Reaction Mechanism: PPA-Mediated Intramolecular Cyclization

The reaction proceeds through the following key steps:

  • Protonation of the carboxylic acid by PPA to form a highly electrophilic acylium ion.

  • Intramolecular electrophilic aromatic substitution, where the acylium ion attacks the ortho-position of the aniline ring.

  • Deprotonation of the resulting intermediate to restore aromaticity and yield the cyclic ketone, 2,3-dihydroquinolin-4(1H)-one.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation cluster_2 Step 3: Rearomatization Start 3-(Phenylamino)propanoic Acid Acylium Acylium Ion Intermediate Start->Acylium  + PPA  - H2O Intermediate Sigma Complex Acylium->Intermediate Electrophilic Attack Product 2,3-Dihydroquinolin-4(1H)-one Intermediate->Product  - H+

PPA-Mediated Intramolecular Cyclization Workflow

Experimental Protocol: Synthesis of 2,3-Dihydroquinolin-4(1H)-one

  • To a stirred solution of polyphosphoric acid (PPA) (50 g) at 80°C, add 3-(phenylamino)propanoic acid (5 g, 0.03 mol) in one portion.

  • Increase the temperature to 120°C and maintain for 1 hour, with occasional stirring.

  • Cool the reaction mixture to approximately 70°C and pour it onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Acetylation

The final step is the acetylation of the secondary amine of the dihydroquinolinone ring. This is a standard transformation that can be achieved using various acetylating agents.

Experimental Protocol: Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Dissolve 2,3-dihydroquinolin-4(1H)-one (2 g, 0.0136 mol) in acetic anhydride (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the solution.

  • Heat the reaction mixture at 60°C for 30 minutes.

  • Pour the cooled reaction mixture into ice-water (50 mL) and stir until the excess acetic anhydride has hydrolyzed.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

G Start 2,3-Dihydroquinolin-4(1H)-one Product 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Start->Product N-Acetylation Reagents Acetic Anhydride (Catalytic H2SO4) Reagents->Product

N-Acetylation of the Dihydroquinolinone Core
Spectroscopic Characterization

The structural elucidation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is confirmed through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of similar structures reported in the literature.

Spectroscopic Data 1-Acetyl-2,3-dihydroquinolin-4(1H)-one
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.0 (d, 1H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2 (t, 1H, Ar-H), ~4.2 (t, 2H, -CH₂-N), ~2.8 (t, 2H, -CH₂-C=O), ~2.6 (s, 3H, -COCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~195 (C=O, ketone), ~169 (C=O, amide), ~145 (Ar-C), ~134 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~124 (Ar-CH), ~123 (Ar-CH), ~45 (-CH₂-N), ~38 (-CH₂-C=O), ~23 (-COCH₃)
IR (KBr, cm⁻¹) ~1680 (C=O, ketone), ~1660 (C=O, amide), ~1600, 1480 (C=C, aromatic)
Mass Spectrometry (ESI-MS) m/z: 190.08 [M+H]⁺

Chemical Reactivity and Applications

1-Acetyl-2,3-dihydroquinolin-4(1H)-one serves as a versatile intermediate in organic synthesis, offering multiple sites for chemical modification.

  • The Ketone Carbonyl Group: The ketone at the C4 position is susceptible to a range of standard carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and the formation of hydrazones and other derivatives.

  • The α-Methylene Group: The methylene group at the C3 position, being α to the ketone, can be deprotonated with a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.

  • The Amide Group: The N-acetyl group can be hydrolyzed under acidic or basic conditions to regenerate the parent 2,3-dihydroquinolin-4(1H)-one, allowing for subsequent modification of the nitrogen atom.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the directing effects influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing nature of the acetyl and ketone groups.

While specific, large-scale industrial applications of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one are not widely documented, its value lies in its role as a building block in drug discovery and development. The 2,3-dihydroquinolin-4(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. For instance, recent studies have explored dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors for cancer therapy.[1]

The N-acetyl group in the target molecule can serve as a protecting group or a point for further derivatization, enabling the synthesis of a library of compounds for biological screening.

Future Perspectives

The foundational chemistry of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is well-established, yet its full potential as a scaffold in medicinal chemistry remains an area of active exploration. Future research could focus on:

  • Diversity-Oriented Synthesis: Utilizing the reactive sites of the molecule to generate a wide array of derivatives for high-throughput screening against various biological targets.

  • Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral 2,3-dihydroquinolin-4(1H)-one derivatives, which could lead to compounds with improved pharmacological profiles.

  • Exploration of Novel Biological Activities: Screening 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and its derivatives against a broader range of diseases to uncover new therapeutic applications.

Conclusion

1-Acetyl-2,3-dihydroquinolin-4(1H)-one, while not a compound of major historical fame, represents an important and versatile member of the quinolinone family of heterocycles. Its synthesis is rooted in the classic principles of organic chemistry, and its structure offers a rich playground for chemical modification. As the search for novel therapeutic agents continues, the strategic use of such "privileged scaffolds" will undoubtedly play a crucial role in the future of drug discovery. This technical guide serves to provide researchers and scientists with a solid foundation for understanding and utilizing this valuable chemical entity.

References

  • Bradley, G., Clark, J., & Kernick, W. (1972). 2,3-Dihydroquinolin-4(1H)-ones. Part I. Halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2020-2024. [Link]

  • Katritzky, A. R., & Rachwal, S. (1987). A new convenient synthesis of 2,3-dihydro-4(1H)-quinolones by intramolecular acylation of N-aryl-β-alanine derivatives. Journal of Heterocyclic Chemistry, 24(5), 1401-1404.
  • Bunce, R. A., & Schammerhorn, E. J. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(9), 6032–6076. [Link]

  • MySkinRecipes. (n.d.). 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

  • Babu, G., & Perumal, P. T. (2000). A new and efficient method for the synthesis of 2,3-dihydro-4(1H)-quinolones. Tetrahedron Letters, 41(41), 7891-7894.
  • Li, W., et al. (2023). Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 262, 115881. [Link]

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An In-depth Technical Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Structural Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a promising chemotype in the discovery of novel therapeutic agents. Its rigid, bicyclic core, decorated with a crucial N-acetyl group, provides a unique three-dimensional structure for probing biological targets. This technical guide offers a comprehensive exploration of the synthesis, structural modifications, and biological evaluation of analogs based on this core, with a particular focus on their potential as anticancer agents through the inhibition of tubulin polymerization. We will delve into the rationale behind analog design, provide detailed experimental protocols for synthesis and bioassays, and present a structure-activity relationship (SAR) analysis to guide future drug discovery efforts.

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The partially saturated 2,3-dihydroquinolin-4(1H)-one subclass has emerged as a particularly attractive scaffold, offering a blend of structural rigidity and synthetic tractability. These compounds have been investigated for a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2][3]

The introduction of an acetyl group at the N1 position—yielding 1-acetyl-2,3-dihydroquinolin-4(1H)-one—imparts specific conformational and electronic properties that can be exploited for targeted drug design. This N-acyl substitution can enhance cell permeability, modulate metabolic stability, and provide a key interaction point with biological targets. Recent research has highlighted the potential of dihydroquinolinone derivatives as potent inhibitors of tubulin polymerization, a clinically validated mechanism for cancer chemotherapy.[4][5] By disrupting microtubule dynamics, these agents can induce cell cycle arrest at the G2/M phase and trigger apoptosis in rapidly proliferating cancer cells.[2]

This guide will provide a detailed roadmap for researchers interested in exploring the therapeutic potential of 1-acetyl-2,3-dihydroquinolin-4(1H)-one structural analogs.

Synthesis of the Core Scaffold and its Analogs

The synthetic strategy for accessing structural analogs of 1-acetyl-2,3-dihydroquinolin-4(1H)-one is a multi-step process that begins with the construction of the foundational 2,3-dihydroquinolin-4(1H)-one ring system, followed by N-acetylation and subsequent modifications.

Synthesis of the 2,3-Dihydroquinolin-4(1H)-one Core

A common and effective method for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core is the intramolecular cyclization of o-aminochalcones. This reaction can be catalyzed by various acids.


o_aminoacetophenone [label="o-Aminoacetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; aromatic_aldehyde [label="Aromatic Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; o_aminochalcone [label="o-Aminochalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroquinolinone [label="2,3-Dihydroquinolin-4(1H)-one", fillcolor="#FBBC05", fontcolor="#202124"];

o_aminoacetophenone -> o_aminochalcone [label="Base (e.g., NaOH)"]; aromatic_aldehyde -> o_aminochalcone; o_aminochalcone -> dihydroquinolinone [label="Acid catalyst\n(e.g., H2SO4)"]; }

General scheme for the synthesis of the 2,3-dihydroquinolin-4(1H)-one core.

Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydroquinolin-4(1H)-one

  • Chalcone Formation: To a solution of o-aminoacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (20 mL). Stir the mixture at room temperature for 12 hours.

  • Precipitation and Filtration: The resulting precipitate (o-aminochalcone) is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • Cyclization: The dried o-aminochalcone (5 mmol) is dissolved in a mixture of ethanol (30 mL) and concentrated sulfuric acid (5 mL). The reaction mixture is refluxed for 6 hours.

  • Work-up: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

  • Extraction and Purification: The product is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

N-Acetylation and Derivatization

The synthesized dihydroquinolinone core is then N-acetylated, providing the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold. This intermediate is the key starting material for the introduction of various substituents to explore the structure-activity relationship.


dihydroquinolinone [label="2,3-Dihydroquinolin-4(1H)-one", fillcolor="#FBBC05", fontcolor="#202124"]; n_acetyl_core [label="1-Acetyl-2,3-dihydroquinolin-4(1H)-one", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analogs [label="Structural Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"];

dihydroquinolinone -> n_acetyl_core [label="Acetic Anhydride, Pyridine"]; n_acetyl_core -> analogs [label="Further Synthetic Modifications\n(e.g., Substitution on Phenyl Ring)"]; }

Workflow for the synthesis of 1-acetyl-2,3-dihydroquinolin-4(1H)-one analogs.

Experimental Protocol: Synthesis of 1-acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one

  • Acetylation: To a solution of 2-phenyl-2,3-dihydroquinolin-4(1H)-one (2 mmol) in pyridine (10 mL), add acetic anhydride (4 mmol) dropwise at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated product is collected by filtration, washed with water, and dried.

  • Purification: The crude product is recrystallized from ethanol to yield pure 1-acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Structural analogs can be synthesized by starting with appropriately substituted o-aminoacetophenones or aromatic aldehydes in the initial chalcone synthesis.

Biological Evaluation as Anticancer Agents

The primary mechanism of action for many dihydroquinolinone derivatives with anticancer properties is the inhibition of tubulin polymerization.[4] Therefore, a key in vitro assay for evaluating the biological activity of newly synthesized analogs is the tubulin polymerization inhibition assay.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin dimers into microtubules. The polymerization process can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a tubulin stock solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter. Test compounds are dissolved in DMSO to prepare stock solutions.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., nocodazole or colchicine) and a vehicle control (DMSO).

  • Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37 °C. Measure the fluorescence intensity at regular intervals for a defined period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory activity of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.


tubulin_dimers [label="Tubulin Dimers + GTP\n+ Fluorescent Reporter", fillcolor="#F1F3F4", fontcolor="#202124"]; test_compound [label="Test Compound", fillcolor="#FBBC05", fontcolor="#202124"]; polymerization [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; measurement [label="Measure Fluorescence\nOver Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(IC50 determination)", fillcolor="#34A853", fontcolor="#FFFFFF"];

tubulin_dimers -> polymerization; test_compound -> polymerization; polymerization -> measurement; measurement -> data_analysis; }

Workflow for the in vitro tubulin polymerization inhibition assay.

Cellular Antiproliferative Assays

To assess the cytotoxic effects of the synthesized analogs on cancer cells, standard cellular proliferation assays such as the MTT or SRB assay are employed.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic structural modifications of the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold are crucial for elucidating the structure-activity relationship and optimizing the potency and selectivity of these compounds.

Key Positions for Structural Modification

The dihydroquinolinone core offers several positions for chemical modification to probe the SAR.


scaffold [label=< 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Core

>];

R1 [label="R1 (Position C2)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; R2 [label="R2 (Positions C5-C8)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R3 [label="R3 (Position C3)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

scaffold -> R1 [label="Modulation of steric bulk\nand electronic properties"]; scaffold -> R2 [label="Introduction of electron-donating/\nwithdrawing groups"]; scaffold -> R3 [label="Alteration of ring conformation"]; }

Key positions for SAR studies on the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold.

  • Position C2: The substituent at the C2 position, often an aryl group, plays a critical role in the interaction with the target protein. Modifications here can influence steric hindrance and electronic properties, which can significantly impact binding affinity.

  • Aromatic Ring (Positions C5-C8): Substitution on the benzo-fused ring with electron-donating or electron-withdrawing groups can modulate the electronic nature of the entire scaffold, affecting its pharmacokinetic and pharmacodynamic properties.

  • Position C3: While less commonly modified, substitution at the C3 position can alter the conformation of the dihydro-pyridinone ring, potentially influencing target engagement.

Hypothetical Structure-Activity Relationship

Based on published data for related quinolinone derivatives, a hypothetical SAR can be proposed for 1-acetyl-2,3-dihydroquinolin-4(1H)-one analogs as tubulin polymerization inhibitors.

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale
C2-Aryl Ring Electron-withdrawing groups (e.g., -F, -Cl, -CF₃)IncreaseMay enhance binding interactions within the colchicine binding site on tubulin.
Electron-donating groups (e.g., -OCH₃, -CH₃)VariableThe effect is often position-dependent (ortho, meta, para) and can influence both electronic and steric factors.
C6/C7 on Quinoline Ring Small, lipophilic groups (e.g., -CH₃, -Cl)IncreaseCan improve cell permeability and potentially enhance hydrophobic interactions with the target.
Bulky groupsDecreaseMay cause steric clashes within the binding pocket.
N1-Acyl Group Replacement with longer alkyl chains or other acyl groupsVariableThe acetyl group is often crucial for activity; however, other small acyl groups may be tolerated or even enhance potency.
Mechanism of Action: Tubulin Polymerization Inhibition

The proposed mechanism of action for the anticancer activity of these analogs is the disruption of microtubule dynamics. By binding to tubulin, likely at or near the colchicine binding site, these compounds inhibit the polymerization of tubulin dimers into microtubules.[4] This leads to a cascade of downstream events.


analog [label="1-Acetyl-dihydroquinolinone Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tubulin [label="Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Inhibition of Tubulin Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; disruption [label="Disruption of Microtubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; mitotic_arrest [label="Mitotic Arrest (G2/M Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

analog -> tubulin [label="Binding"]; tubulin -> inhibition [style=invis]; analog -> inhibition; inhibition -> disruption; disruption -> mitotic_arrest; mitotic_arrest -> apoptosis; }

Proposed mechanism of action for 1-acetyl-dihydroquinolinone analogs as anticancer agents.

Conclusion and Future Directions

The 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold is a versatile and promising starting point for the development of novel anticancer agents. The synthetic accessibility of this core, coupled with the numerous opportunities for structural diversification, makes it an attractive platform for medicinal chemists. The likely mechanism of action, inhibition of tubulin polymerization, is a well-validated strategy in oncology, suggesting that optimized analogs could have significant therapeutic potential.

Future research in this area should focus on:

  • Systematic SAR exploration: A comprehensive library of analogs with diverse substitutions at the C2-aryl ring and the quinoline core should be synthesized and evaluated to build a robust SAR model.

  • Optimization of pharmacokinetic properties: Lead compounds should be profiled for their ADME (absorption, distribution, metabolism, and excretion) properties to identify candidates with favorable drug-like characteristics.

  • In vivo evaluation: The most promising analogs should be advanced to in vivo studies in relevant animal models of cancer to assess their efficacy and safety.

  • Exploration of other therapeutic areas: Given the broad biological activities of quinolinones, it would be worthwhile to screen potent analogs against other therapeutic targets.

By leveraging the insights and methodologies presented in this guide, researchers can effectively explore the chemical space around the 1-acetyl-2,3-dihydroquinolin-4(1H)-one core and potentially uncover the next generation of targeted therapeutics.

References

  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2023.[4]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 2022.[5]

  • Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Journal of Medicinal Chemistry, 1997.[6]

  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 2013.[2]

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 2025.[7]

  • Inhibitors of Tubulin Polymerization: Synthesis and Biological Evaluation of Hybrids of Vindoline, Anhydrovinblastine and Vinorelbine With Thiocolchicine, Podophyllotoxin and Baccatin III. Journal of Medicinal Chemistry, 2008.[8]

  • Design, Synthesis and Cytotoxic Evaluation of New Quinolinedione Derivatives as Potential Candidates for the Treatment of Cancer. ResearchGate, 2026.[1]

  • Design, Synthesis and Cytotoxicity Evaluation of New 2-Aryl-5, 6-Dihydropyrrolo[2, 1-a]Isoquinoline Derivatives as Topoisomerase Inhibitors. Brieflands, 2015.[9]

  • Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 2023.[10]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 2022.[11]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 2022.[12]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Research on Chemical Intermediates, 2019.[13]

  • Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones. Molecules, 2021.[14]

  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 2022.[15]

  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 2012.[16]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Quinoline Analogues. ResearchGate, 2021.[17]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 2018.[18]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 2024.[19]

  • Synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with anticonvulsant activity and their binding to the GABA A receptor. Bioorganic Chemistry, 2020.[3]

  • Scotland's Rural College Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer the. SRUC Pure, 2022.[20]

  • Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 2021.[21]

Sources

A Spectroscopic Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: Predicted Data and Interpretive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing upon data from analogous structures to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its structural characterization.

Introduction to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

1-Acetyl-2,3-dihydroquinolin-4(1H)-one, with the chemical formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol [1], is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a dihydroquinolinone core with an N-acetyl group, presents a unique combination of a ketone and an amide functional group within a bicyclic system. Accurate spectroscopic characterization is paramount for confirming its synthesis and purity, as well as for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Conceptual Framework: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating adjacent protons).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Doublet1HH-5
~ 7.6 - 7.8Triplet1HH-7
~ 7.3 - 7.5Triplet1HH-6
~ 7.2 - 7.4Doublet1HH-8
~ 4.2 - 4.4Triplet2HH-2 (CH₂)
~ 2.8 - 3.0Triplet2HH-3 (CH₂)
~ 2.3Singlet3HAcetyl (CH₃)

Interpretation and Rationale:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring are expected to resonate in the downfield region (δ 7.2-8.2 ppm) due to the deshielding effect of the aromatic ring current. The H-5 proton is anticipated to be the most downfield due to its proximity to the electron-withdrawing carbonyl group at C-4. The splitting patterns will arise from coupling with adjacent aromatic protons.

  • Methylene Protons (H-2, H-3): The two methylene groups in the dihydropyridinone ring are expected to show triplet multiplicity due to coupling with each other. The H-2 protons, being adjacent to the nitrogen atom, are likely to be more deshielded than the H-3 protons, which are adjacent to the carbonyl group.

  • Acetyl Protons: The three protons of the N-acetyl group are magnetically equivalent and will appear as a sharp singlet at approximately δ 2.3 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent transfer Transfer to NMR tube solvent->transfer instrument Place tube in NMR spectrometer (e.g., 500 MHz) transfer->instrument shim Shim the magnetic field instrument->shim acquire Acquire ¹H spectrum shim->acquire transform Fourier Transform acquire->transform phase Phase correction transform->phase baseline Baseline correction phase->baseline integrate Integration baseline->integrate G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place Place a small amount of solid sample crystal onto the ATR crystal place->crystal background Collect a background spectrum crystal->background sample_scan Collect the sample spectrum background->sample_scan correction ATR correction (if necessary) sample_scan->correction labeling Peak labeling correction->labeling

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Conceptual Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment
189[M]⁺ (Molecular Ion)
147[M - CH₂CO]⁺
119[147 - CO]⁺
91[C₇H₇]⁺
43[CH₃CO]⁺

Interpretation and Rationale:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 189, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: A prominent fragmentation pathway is the loss of a ketene molecule (CH₂=C=O) from the N-acetyl group, resulting in a fragment at m/z 147. This fragment can then lose carbon monoxide to give a peak at m/z 119. The appearance of a peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), would be a strong confirmation of the N-acetyl group.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. The data tables and interpretations presented herein should serve as a valuable resource for the identification and characterization of this compound. It is important to note that actual experimental values may vary slightly depending on the specific conditions used for data acquisition.

References

  • MySkinRecipes. (n.d.). 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]

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solubility and stability of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Executive Summary

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound featuring a core quinolinone structure, a class of motifs found in numerous natural products and approved drugs.[1] Its utility as a versatile building block in medicinal chemistry for developing novel therapeutic agents makes a thorough understanding of its physicochemical properties paramount.[2] This guide provides a comprehensive technical framework for characterizing the aqueous solubility and chemical stability of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the underlying scientific rationale for each experimental choice. The protocols herein are designed as self-validating systems, incorporating controls and best practices to ensure data integrity, trustworthiness, and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a potential drug candidate from discovery to clinical application is critically dependent on its physicochemical properties. Among the most fundamental of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation development, leading to unreliable in vitro data and potential development failure.[3] Similarly, chemical instability can compromise a drug's efficacy and safety by leading to the formation of degradation products.[4]

1-Acetyl-2,3-dihydroquinolin-4(1H)-one possesses two key functional groups that dictate its behavior: an N-acetyl amide and a cyclic ketone. The amide bond, while relatively stable, is susceptible to hydrolysis under acidic or basic conditions.[5][6] The dihydroquinolinone ring system may be prone to oxidation or other degradation pathways. Therefore, a proactive and systematic evaluation of these properties is not merely a data-gathering exercise; it is a foundational step in risk assessment and mitigation for any research program involving this molecule. This guide provides the strategic and methodological framework for such an evaluation.

Core Physicochemical Properties

A summary of the known physicochemical properties of the target compound provides a baseline for experimental design.

PropertyValueSource
Chemical Formula C₁₁H₁₁NO₂[2][7]
Molecular Weight 189.21 g/mol [2][7]
Melting Point 194 °C[7]
Boiling Point 422.7 °C at 760 mmHg[2][7]
Density 1.22 g/cm³[2][7]
Appearance Solid (assumed)
CAS Number 64142-63-8[7]

Solubility Profile: Beyond a Single Number

Aqueous solubility is a critical determinant of a compound's behavior in biological systems. It is essential to distinguish between two key measurements: kinetic and thermodynamic solubility.[8]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is common in early discovery to flag potential issues.[9][10] However, it often overestimates the true solubility as it may reflect a supersaturated or amorphous state.[11]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is a more accurate and fundamental measure of a compound's intrinsic solubility, crucial for lead optimization and preformulation studies.[3][8]

This guide focuses on determining thermodynamic solubility, as it provides the most reliable data for drug development decisions.

Experimental Design: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific buffer for a prolonged period, ensuring equilibrium is reached between the solid and solution phases.[9]

Causality Behind Experimental Choices:

  • Why Excess Solid? To ensure that the final solution is truly saturated and in equilibrium with the solid phase.

  • Why Prolonged Incubation (24-48h)? Many compounds, especially crystalline solids, dissolve slowly. A long incubation period is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times might yield a kinetic value rather than a true thermodynamic one.[9][11]

  • Why pH-Specific Buffers? The solubility of ionizable compounds is highly pH-dependent.[3] Evaluating solubility at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine) is critical for predicting oral absorption.[10]

  • Why Centrifugation/Filtration? To completely remove any undissolved solid particles before analysis, which would otherwise lead to a gross overestimation of solubility.

Protocol: Thermodynamic Solubility Assay

This protocol outlines a robust, self-validating procedure for determining the thermodynamic solubility of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Reference compound with known solubility (e.g., Ketoconazole)[10]

  • 1.5 mL microcentrifuge tubes or glass vials

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with UV detector

Methodology:

  • Preparation:

    • Accurately weigh approximately 2 mg of the test compound into three separate vials.

    • Add 1 mL of each buffer (pH 7.4, 1.2, 6.8) to one vial each. This creates a suspension with an excess of solid.

    • Prepare a parallel set of vials for the reference compound to validate the assay run.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 250 rpm) at a controlled temperature (e.g., 25 °C).

    • Incubate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that the concentration is no longer changing.

  • Sample Processing:

    • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent (e.g., 50:50 ACN:Water) to a concentration within the linear range of the analytical method.

  • Quantification (HPLC-UV):

    • Prepare a standard curve of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one of known concentrations.

    • Analyze the diluted supernatant samples and the standard curve via a validated HPLC-UV method. A typical reversed-phase method might use a C18 column with a mobile phase of ACN and water with 0.1% formic acid.

    • Calculate the concentration of the compound in the supernatant by interpolating from the standard curve, accounting for the dilution factor. This final value is the thermodynamic solubility.

Data Presentation

Results should be compiled into a clear, concise table.

Buffer SystempHIncubation Time (h)Solubility (µg/mL)Solubility (µM)
PBS7.424Experimental ValueCalculated Value
SGF1.224Experimental ValueCalculated Value
SIF6.824Experimental ValueCalculated Value
PBS (Reference)7.424Value for KetoconazoleValue for Ketoconazole
Visualization: Thermodynamic Solubility Workflow

The following diagram illustrates the logical flow of the shake-flask solubility assay.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Quantification weigh Weigh Compound (>2 mg/mL) add_buffer Add Aqueous Buffer (e.g., pH 7.4, 1.2, 6.8) weigh->add_buffer shake Shake at 25°C for 24-48 hours add_buffer->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Analysis supernatant->dilute hplc Analyze via Validated HPLC-UV Method dilute->hplc calc Calculate Solubility vs. Standard Curve hplc->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Probing for Molecular Liabilities

Assessing the intrinsic stability of a molecule is a regulatory requirement and a scientific necessity.[12] Forced degradation, or stress testing, is a process where a compound is subjected to conditions more severe than accelerated storage to identify potential degradation products and pathways.[4][13] This knowledge is invaluable for developing stability-indicating analytical methods, selecting appropriate storage conditions, and identifying potential liabilities in the molecular structure.[14]

Anticipated Degradation Pathways

Based on the structure of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, the most probable degradation pathway is hydrolysis of the N-acetyl amide bond.

  • Acid/Base Hydrolysis: Amides can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, typically requiring heat.[15][16] In this case, hydrolysis would yield 2,3-dihydroquinolin-4(1H)-one and acetic acid. The reaction is generally irreversible under acidic conditions because the resulting amine is protonated and no longer nucleophilic.[17]

Other potential pathways include oxidation of the heterocyclic ring or photolytic degradation, which must be investigated empirically.

Experimental Design: Forced Degradation Study

A forced degradation study systematically exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress. The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[13][18] This level of degradation is sufficient to produce and detect the primary degradation products for characterization without being obscured by secondary or tertiary degradants.

Causality Behind Experimental Choices:

  • Why Specific Stressors? The conditions (acid, base, oxidation, heat, light) are mandated by ICH guidelines (Q1A/Q1B) as they represent the most common degradation routes for pharmaceutical products.[4][18]

  • Why a Control? An unstressed sample, stored under benign conditions, serves as the t=0 reference against which all stressed samples are compared. It is essential for calculating the percentage of degradation and identifying new peaks in the chromatogram.

  • Why Monitor Time Points? Degradation is a kinetic process. Monitoring at several time points allows for an estimation of the degradation rate and helps ensure the target degradation level (5-20%) is achieved without complete loss of the parent compound.

  • Why Mass Balance? A good stability-indicating method should account for all the mass. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial parent compound concentration. This confirms that all significant degradants are being detected.

Protocol: Forced Degradation Study

This protocol provides a framework for conducting a comprehensive forced degradation study.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Hydrochloric Acid (HCl), e.g., 0.1 M to 1.0 M[18]

  • Sodium Hydroxide (NaOH), e.g., 0.1 M to 1.0 M[18]

  • Hydrogen Peroxide (H₂O₂), e.g., 3-30%

  • Solvent for stock solution (e.g., ACN or Methanol)

  • Heating oven, water bath

  • Photostability chamber (ICH Q1B compliant)[18]

  • HPLC-UV/MS system (Mass spectrometry is highly recommended for identifying unknown degradants)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.[18]

  • Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample (compound in solvent, stored at 2-8°C in the dark).

    • Acid Hydrolysis: Dilute the stock solution with HCl (start with 0.1 M) and heat at a controlled temperature (e.g., 60 °C). Sample at intervals (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with NaOH (start with 0.1 M) and keep at room temperature or heat gently (e.g., 60 °C). Sample at intervals. Note: Base hydrolysis can be much faster than acid hydrolysis.

    • Oxidation: Dilute the stock solution with H₂O₂ (start with 3%) and keep at room temperature. Sample at intervals.

    • Thermal Degradation: Store a vial of the solid compound and a vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines. Keep a parallel set of samples wrapped in foil as dark controls.

  • Sample Quenching: If necessary, neutralize acid/base samples with an equimolar amount of base/acid before analysis to stop the reaction.

  • Analysis (HPLC-UV/MS):

    • Analyze all stressed samples, the control sample, and a blank (stressor only) by a stability-indicating HPLC method.

    • The method must be capable of separating the parent peak from all degradation product peaks.

    • Compare the chromatograms of stressed samples to the control. Identify new peaks, which are potential degradants.

    • Calculate the percentage of degradation and the relative percentage of each new peak.

    • Use the MS data (if available) to obtain the mass of the degradation products to help elucidate their structures.

Visualization: Forced Degradation Workflow

This diagram outlines the parallel workflows involved in a forced degradation study.

G cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, RT/Heat) stock->base oxid Oxidation (H₂O₂, RT) stock->oxid thermal Thermal (Solid & Solution, 80°C) stock->thermal photo Photolytic (ICH Light Source) stock->photo control Control Sample (2-8°C, Dark) stock->control hplc Analyze All Samples via Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc control->hplc compare Compare to Control: - Identify Degradants - Calculate % Degradation - Elucidate Structures hplc->compare

Sources

1-Acetyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. This technical guide focuses on a specific derivative, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (CAS No. 64142-63-8), a compound poised for significant research and development. While direct and extensive biological data for this specific molecule is emerging, its structural features suggest a strong potential for antimicrobial, anticancer, and anti-inflammatory activities. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its potential biological activities, projected experimental workflows for its evaluation, and the scientific rationale rooted in the extensive literature on analogous compounds.

Introduction: The Promise of the Quinolone Scaffold

Quinolone derivatives have been a cornerstone of medicinal chemistry for decades, most notably exemplified by the fluoroquinolone class of antibiotics.[1] The versatility of the quinolone ring system allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[2] These activities are not limited to antibacterial action; various derivatives have shown promise as anticancer, antifungal, antimalarial, and anti-inflammatory agents.[3] The 2,3-dihydroquinolin-4(1H)-one core, in particular, offers a three-dimensional structure that can be strategically modified to enhance target specificity and potency.

The subject of this guide, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, features an acetyl group at the N-1 position. This modification is significant as substitutions at this position are known to be vital for the biological activity of quinolones.[4] While the parent compound, 2,3-dihydroquinolin-4(1H)-one, has been explored in various contexts, the N-acetylation introduces a key modulating feature. This guide will, therefore, extrapolate from the known structure-activity relationships (SAR) of related quinolones to build a strong scientific case for the investigation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one as a novel therapeutic candidate. This compound is primarily utilized in organic synthesis as a key intermediate for producing a range of pharmaceuticals and agrochemicals.[5] Its value lies in its potential for developing compounds with biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.[5]

Synthesis and Physicochemical Properties

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is available from various chemical suppliers as a building block for organic synthesis.[5][6] Its synthesis can be conceptually approached through the N-acetylation of 2,3-dihydroquinolin-4(1H)-one.

Physicochemical Properties:

PropertyValue
CAS Number 64142-63-8[3]
Molecular Formula C₁₁H₁₁NO₂[5]
Molecular Weight 189.21 g/mol [5]
Boiling Point 422.7 °C at 760 mmHg[5]
Density 1.22 g/cm³[5]

Potential Biological Activities: A Prospective Analysis

Based on the extensive research into the quinolone class of compounds, we can project several key biological activities for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Antimicrobial Activity

The hallmark of the quinolone family is its antibacterial prowess, primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. The substitution at the N-1 position of the quinolone ring is a critical determinant of antibacterial activity.[8]

While the acetyl group of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a simple substituent, it may serve as a foundational structure for more complex derivatives. The inherent flexibility of the quinolone core allows for extensive derivatization to create multi-functional hybrids that could exhibit antimicrobial, anti-biofilm, and efflux pump-inhibitory effects.[2]

Projected Experimental Protocol for Antimicrobial Screening:

A standardized broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one against a panel of clinically relevant bacterial strains.

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

    • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Methodology:

    • Prepare a stock solution of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls, as well as a standard antibiotic control (e.g., ciprofloxacin).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Stock Solution (Compound in DMSO) start->stock serial Serial Dilution in Mueller-Hinton Broth stock->serial inoculate Inoculate Microtiter Plate serial->inoculate bacterial Prepare Standardized Bacterial Inoculum bacterial->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Plates Visually for Growth Inhibition incubate->read mic Determine MIC read->mic end End mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The quinolone scaffold is present in several anticancer agents, and their mechanisms of action are varied, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[1] Some quinolone derivatives act as topoisomerase inhibitors, similar to their antibacterial mechanism, but targeting human topoisomerases.

Projected Experimental Protocol for Anticancer Screening:

The antiproliferative activity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

  • Cell Lines:

    • MCF-7 (breast cancer)

    • A549 (lung cancer)

    • HCT116 (colon cancer)

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway for Apoptosis Induction by Quinolone Analogs

quinolone 1-Acetyl-2,3-dihydro- quinolin-4(1h)-one topoisomerase Topoisomerase II quinolone->topoisomerase Inhibition dna_damage DNA Damage topoisomerase->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Permeability bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential mechanism of apoptosis induction via topoisomerase inhibition.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of quinoline and quinazolinone derivatives. The mechanism of action can involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Projected Experimental Protocol for Anti-inflammatory Screening:

The anti-inflammatory potential of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can be evaluated in vitro by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Methodology:

    • Culture RAW 264.7 cells in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.

    • A known anti-inflammatory drug (e.g., dexamethasone) should be used as a positive control.

    • Assess cell viability using the MTT assay to rule out cytotoxicity-mediated effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolones is highly dependent on the nature and position of substituents on the core structure.

  • N-1 Position: The substituent at the N-1 position is crucial for antibacterial activity. While an acetyl group is relatively simple, it can be a starting point for the synthesis of more complex N-acyl or N-alkyl derivatives which may exhibit enhanced potency.

  • C-2 and C-3 Positions: The dihydro nature of the quinolone ring in the target compound offers stereochemical complexity that can be exploited for selective receptor binding.

  • Aromatic Ring: Substitutions on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Conclusion

1-Acetyl-2,3-dihydroquinolin-4(1H)-one represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The structural analogy to a vast library of biologically active quinolones provides a strong rationale for its investigation. This technical guide has outlined the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound and has provided detailed, actionable protocols for its preliminary biological evaluation.

The data generated from these proposed studies will be invaluable in establishing the therapeutic potential of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and will guide the future design and synthesis of more potent and selective derivatives. The scientific community is encouraged to explore the rich medicinal chemistry of this compound, which may hold the key to new treatments for a range of diseases.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023-03-15). Available at: [Link]

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one - MySkinRecipes. Available at: [Link]

  • Structure–activity relationships of quinolones. - ResearchGate. Available at: [Link]

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  • N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents | ACS Omega. (2023-05-18). Available at: [Link]

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach - Scholars Research Library. Available at: [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. (2018-12-22). Available at: [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones - Organic Chemistry Portal. Available at: [Link]

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  • Quinolones: structure-activity relationships and future predictions - PubMed. (1996). Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC. Available at: [Link]

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed. (1994). Available at: [Link]

  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not - ResearchGate. (2003). Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. Available at: [Link]

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1-Acetyl-2,3-dihydroquinolin-4(1h)-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: A Versatile Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, characterization, and application. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and the importance of self-validating protocols to ensure scientific integrity.

Introduction: The Quinolinone Core and Its Privileged Status

The quinolinone motif is a cornerstone in the architecture of numerous natural products and clinically significant pharmaceuticals.[1][2] Its derivatives are known to possess a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[2][3][4][5] 1-Acetyl-2,3-dihydroquinolin-4(1H)-one serves as a pivotal intermediate—a "privileged scaffold"—for the synthesis of novel chemical entities.[6][7] Its structure, featuring a dihydroquinolinone core with an N-acetyl group, provides a versatile platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.[8] This guide will dissect the essential technical aspects of this molecule, from its synthesis to its potential as a precursor for next-generation therapeutics.

Physicochemical and Spectroscopic Profile

Before any synthetic or biological endeavor, a thorough understanding of the compound's fundamental properties is non-negotiable. This data forms the baseline for quality control and characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[6][9]
Molecular Weight 189.21 g/mol [6][9]
IUPAC Name 1-acetyl-2,3-dihydroquinolin-4-one[9]
CAS Number 64142-63-8[9]
Melting Point 194 °C[9]
Boiling Point 422.7 °C at 760 mmHg[6][9]
Density 1.22 g/cm³[6][9]
Appearance White to off-white solid
Storage 2-8°C, under inert atmosphere[6]

Spectroscopic Characterization: Structural confirmation is paramount. While specific spectra for this exact compound are proprietary or scattered, a competent chemist would anticipate the following characteristic signals:

  • ¹H NMR: Expect signals corresponding to the acetyl protons (a singlet around 2.0-2.5 ppm), two methylene groups of the dihydro- portion (triplets or multiplets in the 2.5-4.5 ppm range), and the aromatic protons on the benzo-fused ring (in the 6.5-8.0 ppm range).

  • ¹³C NMR: Key signals would include the acetyl carbonyl carbon (~170 ppm), the quinolinone carbonyl carbon (~190-200 ppm), carbons of the two methylene groups, and the aromatic carbons.[10]

  • IR Spectroscopy: Look for strong absorption bands for the C=O groups (amide and ketone) in the 1650-1750 cm⁻¹ region and C-H stretching of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 190.08.

Synthesis: Constructing the Dihydroquinolinone Core

The synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold can be achieved through several strategic routes. The choice of method is often dictated by factors such as the availability of starting materials, desired yield, scalability, and commitment to green chemistry principles. A common and efficient strategy involves the intramolecular cyclization of ortho-substituted aniline derivatives.

cluster_start Starting Materials A o-Aminoacetophenone P 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (or derivative) A->P One-Pot Reaction  Silver(I) Triflate Catalyst B Aromatic Aldehyde B->P

Figure 1: One-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

Protocol: Silver-Catalyzed One-Pot Synthesis of Dihydroquinolinones

This protocol is adapted from methodologies known for their mild conditions and operational simplicity, making them suitable for library synthesis.[11] The N-acetylation step would follow this core formation.

Objective: To synthesize a 2-aryl-2,3-dihydroquinolin-4(1H)-one derivative as a precursor.

Materials:

  • o-Aminoacetophenone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Silver(I) triflate (AgOTf) (5 mol%)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add o-aminoacetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting materials. The concentration is typically maintained at 0.1-0.2 M.

  • Catalyst Introduction: Add silver(I) triflate (5 mol%) to the stirring solution. Causality Note: Silver triflate acts as a mild Lewis acid to activate the carbonyl group of the aldehyde, facilitating the initial condensation with the aniline amine, which is the rate-determining step for the subsequent cyclization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed. This is a critical self-validation step to prevent incomplete reactions or byproduct formation.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

  • N-Acetylation: The purified product is then acetylated using standard conditions (e.g., acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine) to yield the final target compound, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Chemical Reactivity and Derivatization Potential

The true value of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in drug discovery lies in its capacity as a versatile building block.[6] Its structure contains several handles for chemical modification, enabling the creation of large, diverse compound libraries for screening.

cluster_mods Potential Modification Sites Core 1-Acetyl-2,3-dihydroquinolin-4(1H)-one R1 Aromatic Ring (Positions 5, 6, 7, 8) Core->R1 Electrophilic Substitution R2 N-Acetyl Group Core->R2 Hydrolysis & Re-functionalization R3 C4-Ketone Core->R3 Condensation, Reductive Amination Derivatives Diverse Bioactive Derivatives (Anticancer, Antimicrobial, etc.) R1->Derivatives R2->Derivatives R3->Derivatives

Figure 2: Derivatization potential of the core scaffold.

  • Aromatic Ring (Positions 5, 6, 7, 8): This ring is amenable to electrophilic substitution reactions, allowing the introduction of various functional groups (e.g., halogens, nitro, alkyl groups) that can modulate electronic properties, lipophilicity, and metabolic stability.[8]

  • C4-Ketone: The ketone is a prime site for condensation reactions with hydrazines or other nucleophiles to form pyrazole-fused systems or other complex heterocycles.[12]

  • N-Acetyl Group: While stable, the amide bond can be hydrolyzed under certain conditions, allowing for the introduction of alternative N-substituents, which is a common strategy in quinolone-based drug design to alter solubility and target engagement.[3]

Biological Activities and Therapeutic Applications

While 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is primarily an intermediate, the broader quinolinone class, for which it is a key precursor, exhibits a remarkable range of biological activities. This scaffold is a validated starting point for programs targeting infectious diseases, cancer, and inflammatory conditions.[4][13]

  • Anticancer Activity: Many quinolone derivatives function as potent anticancer agents.[5] Their mechanisms often involve the inhibition of critical cellular machinery such as topoisomerases, protein kinases (e.g., EGFR, VEGFR), and microtubule polymerization.[5][14] The synthesis of hybrid molecules, combining the quinolone core with other pharmacophores like triazoles, has yielded compounds with potent pro-apoptotic activity against cancer cell lines.[15]

  • Antimicrobial Activity: The quinolone core is famously the basis for the fluoroquinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[2] Research continues to explore novel quinolone derivatives to combat the growing threat of antibiotic resistance.[13]

  • Anti-inflammatory and Other Activities: Derivatives have been investigated for a host of other activities, including anti-inflammatory, anticonvulsant, and cardiotonic effects.[4] Some have shown potential as inhibitors of enzymes like myeloperoxidase, which is implicated in inflammatory diseases.[16]

Workflow for a Typical Drug Discovery Cascade

The journey from a building block like 1-Acetyl-2,3-dihydroquinolin-4(1H)-one to a lead compound follows a rigorous, multi-stage process.

A Synthesis of Core Scaffold B Library Derivatization (Parallel Synthesis) A->B Versatile Intermediate C Purification & QC (HPLC, NMR, MS) B->C Crude Products D High-Throughput Screening (HTS) (e.g., Cell Viability Assays) C->D Pure Compounds E Hit Identification & Validation D->E Assay Data F Lead Optimization (SAR Studies) E->F Validated Hits G Preclinical Candidate F->G Optimized Lead

Figure 3: A typical drug discovery workflow starting from a core scaffold.

Conclusion and Future Outlook

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis, coupled with its high potential for chemical derivatization, secures its role as a valuable scaffold for generating novel molecular entities. The extensive validation of the broader quinolinone class against a wide range of therapeutic targets provides a strong rationale for its continued use in medicinal chemistry programs. Future work will likely focus on leveraging this core in novel ways, such as in the development of PROTACs, covalent inhibitors, or dual-target agents, further expanding the therapeutic reach of this remarkable heterocyclic system.

References

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one | AMERICAN ELEMENTS. [Link]

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one - MySkinRecipes. [Link]

  • Quinolone: a versatile therapeutic compound class - PMC - NIH. [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones - Organic Chemistry Portal. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - NIH. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach - Scholars Research Library. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). [Link]

  • 7-acetyl-3,4-dihydroquinolin-2(1H)-one | C11H11NO2 - PubChem. [Link]

  • Structure of the acetylquinoline 1 molecule with atomic numbering. - ResearchGate. [Link]

  • 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. [Link]

  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - Brieflands. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate. [Link]

  • Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - NIH. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed. [Link]

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  • Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. [Link]

  • 1Benzyl2,3-dihydroquinolin-4(1 H )-one | Request PDF - ResearchGate. [Link]

  • 2,3-Dihydro-1H-cyclopenta[b]quinoline Derivatives as Acetylcholinesterase Inhibitors—Synthesis, Radiolabeling and Biodistribution. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. [Link]

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A Technical Guide to Quantum Chemical Calculations for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: A Computational Chemistry Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, a deep understanding of its molecular structure, stability, and electronic properties is paramount for the rational design of novel therapeutic agents.[1] This document outlines a robust computational workflow, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the geometric, vibrational, and electronic characteristics of the title molecule. While this guide is based on established methodologies for analogous quinoline derivatives, it presents a self-contained protocol for researchers, scientists, and drug development professionals.[2][3]

Introduction: The Significance of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and the Role of Computational Chemistry

1-Acetyl-2,3-dihydroquinolin-4(1H)-one (C₁₁H₁₁NO₂) is a quinolinone derivative that serves as a versatile building block in organic synthesis.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2] The acetylation at the nitrogen atom and the ketone group in the dihydroquinoline ring system offer multiple sites for further functionalization, making it a valuable precursor for creating diverse chemical libraries for drug screening.

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, providing insights into molecular properties that are often difficult or expensive to obtain through experimental methods alone.[4][5] By solving the Schrödinger equation for a given molecule, we can predict its three-dimensional structure, vibrational frequencies (correlating to an infrared spectrum), and electronic properties, such as the distribution of electrons and the energy levels of molecular orbitals.[2] This information is crucial for understanding a molecule's reactivity, stability, and potential interactions with biological targets.

This guide will detail a step-by-step computational protocol for a thorough quantum chemical analysis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Theoretical and Computational Methodology

The selection of an appropriate theoretical method and basis set is critical for obtaining accurate and reliable computational results. For organic molecules of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.[6][7]

Choice of a DFT Functional and Basis Set

We will employ the widely used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long track record of providing excellent results for a wide range of organic molecules.[6][7][8]

For the basis set, we will use 6-311++G(d,p) . This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing non-covalent interactions and weakly bound electrons. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the shape of the atomic orbitals and are crucial for accurately describing bonding in cyclic and heteroatomic systems.[9][10][11]

Computational Workflow

The overall computational workflow is depicted in the diagram below. It begins with the initial molecular structure, proceeds through geometry optimization and frequency analysis, and culminates in the calculation of electronic properties and simulated spectra.

Computational Workflow Computational Workflow for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one A 1. Initial Molecular Structure (e.g., from 2D sketch or crystal data) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirms minimum energy structure) B->C D 4. Electronic Property Analysis (HOMO, LUMO, MEP) C->D F Simulated IR Spectrum C->F E 5. Excited State Calculations (TD-DFT: B3LYP/6-311++G(d,p)) D->E G Simulated UV-Vis Spectrum E->G

Sources

Methodological & Application

Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The N-acetylation of this nucleus to yield 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can significantly modify its physicochemical properties, influencing its solubility, stability, and interaction with biological targets. This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, designed for researchers, scientists, and professionals in drug development. The synthesis is presented as a robust two-step process, commencing with the formation of the dihydroquinolinone ring system, followed by its N-acetylation. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and self-validating methodology.

Overall Synthetic Strategy

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is efficiently achieved in two distinct steps. The first step involves the synthesis of the intermediate, 2,3-dihydroquinolin-4(1H)-one, via a base-catalyzed Claisen-Schmidt condensation of 2'-aminoacetophenone and a suitable aldehyde (in this protocol, benzaldehyde is used as a representative example to form a 2-phenyl substituted derivative, which is a common variant), followed by an intramolecular aza-Michael addition. The second step is the N-acetylation of the synthesized 2,3-dihydroquinolin-4(1H)-one using acetic anhydride.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one cluster_step2 Step 2: N-Acetylation A 2'-Aminoacetophenone C Claisen-Schmidt Condensation (NaOH, Ethanol) A->C B Benzaldehyde B->C D 2'-Aminochalcone Intermediate C->D Formation of α,β-unsaturated ketone E Intramolecular Aza-Michael Addition D->E Cyclization F 2-Phenyl-2,3-dihydroquinolin-4(1H)-one E->F G 2-Phenyl-2,3-dihydroquinolin-4(1H)-one H Acetic Anhydride, Pyridine G->H Acetylation I 1-Acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one H->I

Caption: Overall synthetic workflow for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Part 1: Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

This initial step constructs the core heterocyclic system. The choice of a Claisen-Schmidt condensation followed by an intramolecular cyclization is a classic and reliable method for synthesizing flavanone analogues, including the aza-flavanones (dihydroquinolinones).[1]

Reaction Mechanism: Claisen-Schmidt Condensation and Intramolecular Aza-Michael Addition

The reaction proceeds through two key mechanistic stages:

  • Claisen-Schmidt Condensation: In a basic medium, typically an alkali hydroxide in ethanol, the α-carbon of 2'-aminoacetophenone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the 2'-aminochalcone intermediate. This reaction is a cornerstone in the synthesis of chalcones.[2]

  • Intramolecular Aza-Michael Addition: The amino group of the 2'-aminochalcone intermediate then performs a nucleophilic conjugate addition to the β-carbon of the α,β-unsaturated carbonyl system. This intramolecular cyclization, known as an aza-Michael addition, forms the six-membered heterocyclic ring of the 2,3-dihydroquinolin-4(1H)-one.[3][4][5]

Reaction_Mechanism_Step1 cluster_CS Claisen-Schmidt Condensation cluster_AzaMichael Intramolecular Aza-Michael Addition A 2'-Aminoacetophenone Enolate B Benzaldehyde A->B + C Aldol Adduct B->C Nucleophilic Attack D 2'-Aminochalcone C->D - H₂O E 2'-Aminochalcone F Cyclized Intermediate E->F Nucleophilic attack of NH₂ G 2-Phenyl-2,3-dihydroquinolin-4(1H)-one F->G Protonation

Caption: Mechanism for the formation of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one.

Experimental Protocol: 2-Phenyl-2,3-dihydroquinolin-4(1H)-one
Reagent/ParameterQuantityMoles (approx.)Notes
2'-Aminoacetophenone1.35 g10 mmolStarting material
Benzaldehyde1.06 g (1.01 mL)10 mmolStarting material
Sodium Hydroxide0.8 g20 mmolBase catalyst
Ethanol (95%)40 mL-Solvent
Reaction TemperatureRoom Temperature-Mild conditions favor the desired reaction pathway
Reaction Time12-24 hours-Monitor by TLC
Expected Yield ~80-90% -Varies based on reaction monitoring and purification

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.35 g of 2'-aminoacetophenone in 20 mL of 95% ethanol.

  • In a separate beaker, prepare a solution of 0.8 g of sodium hydroxide in 20 mL of 95% ethanol.

  • Cool the 2'-aminoacetophenone solution in an ice bath.

  • To the cooled solution, add 1.06 g of benzaldehyde.

  • Slowly add the ethanolic sodium hydroxide solution dropwise to the reaction mixture with continuous stirring over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A solid precipitate of 2-phenyl-2,3-dihydroquinolin-4(1H)-one will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • The product can be further purified by recrystallization from ethanol to afford a crystalline solid.

Part 2: N-Acetylation of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

The final step involves the acetylation of the secondary amine within the dihydroquinolinone ring to yield the target compound. Acetic anhydride is a powerful and readily available acetylating agent, and pyridine acts as both a solvent and a basic catalyst to facilitate the reaction.[6][7]

Reaction Mechanism: N-Acetylation

The N-acetylation of the secondary amine in 2-phenyl-2,3-dihydroquinolin-4(1H)-one with acetic anhydride in the presence of pyridine proceeds via a nucleophilic acyl substitution. Pyridine, a base, deprotonates the nitrogen of the dihydroquinolinone, increasing its nucleophilicity. The activated amine then attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate. The collapse of this intermediate, with the elimination of an acetate ion as a leaving group, results in the formation of the N-acetylated product.

Reaction_Mechanism_Step2 A 2-Phenyl-2,3-dihydroquinolin-4(1H)-one B Acetic Anhydride A->B + (Pyridine catalyst) C Tetrahedral Intermediate B->C Nucleophilic Attack D 1-Acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one C->D Elimination of Acetate E Acetate Ion

Caption: Mechanism for the N-acetylation of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one.

Experimental Protocol: 1-Acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one
Reagent/ParameterQuantityMoles (approx.)Notes
2-Phenyl-2,3-dihydroquinolin-4(1H)-one2.23 g10 mmolStarting material from Step 1
Acetic Anhydride2.04 g (1.9 mL)20 mmolAcetylating agent
Pyridine10 mL-Solvent and catalyst
Reaction Temperature70-80 °C-Gentle heating to drive the reaction
Reaction Time2-4 hours-Monitor by TLC
Expected Yield ~85-95% -Varies based on reaction monitoring and purification

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2.23 g of 2-phenyl-2,3-dihydroquinolin-4(1H)-one in 10 mL of anhydrous pyridine.

  • To this solution, add 2.04 g of acetic anhydride dropwise with stirring.

  • Heat the reaction mixture to 70-80 °C in a water bath and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.

  • A solid product, 1-acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one, will precipitate out.

  • Collect the precipitate by vacuum filtration and wash it extensively with water.

  • Dry the crude product. For further purification, recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture.

Self-Validation and Characterization

The successful synthesis of the final product should be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of both reaction steps and to assess the purity of the isolated products.

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the intermediate and the final product. The appearance of a new singlet in the ¹H NMR spectrum corresponding to the acetyl methyl protons and a shift in the signals of the dihydroquinolinone ring protons will confirm N-acetylation.

    • FT-IR Spectroscopy: The disappearance of the N-H stretching vibration from the spectrum of the intermediate and the appearance of a new strong carbonyl stretching band for the amide in the final product will provide evidence of successful acetylation.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Conclusion

This application note details a reliable and reproducible two-step protocol for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. By understanding the underlying reaction mechanisms of the Claisen-Schmidt condensation, intramolecular aza-Michael addition, and N-acetylation, researchers can effectively troubleshoot and optimize the synthesis. The provided step-by-step procedures and quantitative data serve as a robust starting point for the laboratory preparation of this important heterocyclic compound and its derivatives for applications in medicinal chemistry and drug development.

References

  • Sakirolla, R., Yaeghoobi, M., & Abd. Rahman, N. (2012).
  • Asymmetric aza‐Michael/Michael cascade reaction of 2‐aminochalcones... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890.
  • Gomes, P. A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(33), 18465-18481.
  • Zhu, J., et al. (2019). Organocatalyzed Asymmetric Dearomative Aza-Michael/Michael Addition Cascade of 2-Nitrobenzofurans and 2-Nitrobenzothiophenes with 2-Aminochalcones. The Journal of Organic Chemistry, 84(7), 4381-4391.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • How can I get acetylation with acetic anhydride and prydine? (2014, August 12). ResearchGate. Retrieved January 16, 2026, from [Link]

  • An Efficient One-Pot Synthesis of 2,3-dihydroquinazolin-4(1H)-ones in Green Media. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Liu, Y., et al. (2012). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 8, 1846-1873.
  • Joshi, H. D., et al. (2013). 1Benzyl2,3-dihydroquinolin-4(1 H )-one. Journal of the Serbian Chemical Society, 78(10), 1451-1460.
  • Chen, C., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(5), 2875-2883.
  • Perlmutter, P. (1995). The Intramolecular Michael Reaction. Organic Reactions, 1-84.
  • Mustaque, K. M., et al. (2018). Amino Acid Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives. Letters in Organic Chemistry, 15(4), 309-314.
  • Jamróz, M. H., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6539.
  • General one-pot synthesis method with reagents; 1) acetophenone, 2)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Oiarbide, M., & Palomo, C. (2019). Two Decades of Progress in the Asymmetric Intramolecular aza‐Michael Reaction. Chemistry – A European Journal, 25(56), 12936-12953.
  • Al-Obaydi, J. M., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinazoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(3), 1547-1553.
  • Kohler, E. P., & Chadwell, H. M. (1922). Benzalacetophenone. Organic Syntheses, 1, 78.
  • Zibert, T., et al. (2022).
  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved January 16, 2026, from [Link]

  • Pizzo, F., et al. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(30), 4163-4165.
  • Duan, Y., et al. (2017). Synthesis of 2 - ((4-Substituted Phenyl) Amino) Benzaldehyde. Chinese Journal of Organic Chemistry, 37(1), 213-218.
  • Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2017). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science, 1(10).
  • Wang, Y., et al. (2019). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1259-1267.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a key heterocyclic scaffold utilized in the synthesis of various biologically active compounds. As with any compound intended for research or drug development, rigorous structural confirmation and purity assessment are paramount to ensure data integrity and reproducibility. This application note provides a detailed, multi-faceted guide for the comprehensive characterization of this molecule. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

The dihydroquinolinone core is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The N-acetylated derivative, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its precise molecular structure and purity directly impact the outcome of subsequent synthetic steps and biological assays. Therefore, a non-negotiable requirement is the unambiguous confirmation of its identity and the quantification of any impurities.

This guide moves beyond a simple listing of procedures. It details an integrated analytical workflow, explaining why specific techniques and parameters are chosen to probe the unique structural features of the target molecule.

Molecular Structure:

Chemical structure of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one
Figure 1. Chemical structure of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, both ¹H and ¹³C NMR are essential for an unambiguous assignment.

Expertise & Causality: Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. It also shifts the residual water peak away from key analyte signals. Chloroform-d (CDCl₃) is a common alternative.

  • Expected Signals: The molecule's structure predicts distinct signal regions:

    • Aromatic Region (¹H: ~7.0-8.0 ppm): Four protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to coupling with their neighbors.

    • Aliphatic Region (¹H: ~2.5-4.5 ppm): The two methylene groups (-CH₂-) at positions 2 and 3 will appear as triplets, a result of coupling to each other. The protons at position 2, adjacent to the nitrogen, are expected to be downfield compared to the protons at position 3, adjacent to the ketone.

    • Acetyl Group (¹H: ~2.2 ppm): The methyl protons of the acetyl group will appear as a sharp singlet, as they have no adjacent protons to couple with.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set acquisition parameters: spectral width (~16 ppm), acquisition time (~4 s), relaxation delay (1-2 s), and number of scans (typically 8-16 for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.

Protocol 2: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup (100 MHz for a 400 MHz ¹H system):

    • Use a standard broadband proton-decoupled pulse sequence.

    • Set acquisition parameters: spectral width (~220 ppm), acquisition time (~1-2 s), relaxation delay (2 s), and a higher number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Data Presentation: Expected NMR Signals
Assignment ¹H NMR (ppm, DMSO-d₆) ¹³C NMR (ppm, DMSO-d₆)
Acetyl CH₃~2.2 (s, 3H)~22.0
C3-H₂~2.7 (t, J = 6.5 Hz, 2H)~37.0
C2-H₂~4.1 (t, J = 6.5 Hz, 2H)~45.0
Aromatic CH~7.1-7.8 (m, 4H)~115.0 - 135.0
Aromatic Quaternary CN/A~120.0, ~140.0
Ketone C=ON/A~195.0
Amide C=ON/A~169.0

Note: These are predicted values based on analogous structures. Actual values may vary slightly.[2][3]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve H1_Acq ¹H NMR Acquisition (400 MHz) Dissolve->H1_Acq C13_Acq ¹³C NMR Acquisition (100 MHz) Dissolve->C13_Acq Process Fourier Transform, Phase & Baseline Correction H1_Acq->Process C13_Acq->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Assign Peaks & Integrate Calibrate->Analyze Report Report Analyze->Report Structural Confirmation

Workflow for NMR-based structural elucidation.

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments, its elemental formula.

Expertise & Causality: Experimental Choices
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar organic molecules like 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, providing a clear molecular ion peak.

  • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer provides high mass accuracy (typically < 5 ppm), which is crucial for confirming the elemental composition and distinguishing the target compound from potential isobaric impurities.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.

  • Instrument Setup (ESI-Q-TOF):

    • Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

    • Ionization Mode: Positive ion mode is preferred to generate [M+H]⁺ and [M+Na]⁺ adducts.

    • Instrument Parameters: Set capillary voltage (~3.5-4.5 kV), source temperature (~100-120 °C), and mass range (e.g., m/z 50-500).

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before analysis to guarantee mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental formula based on the measured accurate mass and compare it to the theoretical value. The mass error should be less than 5 ppm.

Data Presentation: Expected Mass Spectrometry Data
Parameter Value
Molecular FormulaC₁₁H₁₁NO₂
Exact Mass (Monoisotopic)189.0790
Expected [M+H]⁺ (m/z)190.0862
Expected [M+Na]⁺ (m/z)212.0682
Visualization: Proposed MS Fragmentation Pathway

MS_Fragmentation M_plus_H [M+H]⁺ m/z = 190.0862 Frag1 m/z = 148.0600 M_plus_H->Frag1 - C₂H₂O (loss of ketene) Frag2 m/z = 120.0444 Frag1->Frag2 - CO (loss of carbonyl)

A plausible fragmentation pathway for [M+H]⁺.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates. A well-developed reversed-phase (RP-HPLC) method can separate the main component from synthesis-related impurities and degradation products.

Expertise & Causality: Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile choice for reversed-phase chromatography, offering excellent retention and separation for moderately polar compounds like the target molecule.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol provides a robust separation profile, eluting any non-polar impurities first, followed by the main compound, and then any more polar impurities. A small amount of acid (e.g., 0.1% formic acid) is often added to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: The aromatic ring and carbonyl groups in the molecule act as strong chromophores, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength (λmax).

Protocol 4: Purity Determination by RP-HPLC
  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient 10% B to 90% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detector | PDA/UV at 254 nm |

  • System Suitability: Before sample analysis, inject a standard solution multiple times (n=5) to verify system performance. The relative standard deviation (RSD) for retention time and peak area should be <2%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Visualization: HPLC Method Development Logic
Logical flow for developing a robust HPLC method.

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality: Experimental Choices
  • Key Vibrations: The most informative regions in the IR spectrum for this molecule are the carbonyl stretching region (1600-1800 cm⁻¹) and the aromatic region. Critically, we expect to see two distinct C=O stretching bands: one for the cyclic ketone and another for the N-acetyl amide. The amide carbonyl typically appears at a higher frequency than the ketone carbonyl in such a system.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Protocol 5: FTIR Analysis using ATR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Set acquisition parameters: spectral range (4000-400 cm⁻¹), resolution (4 cm⁻¹), and number of scans (16-32).

  • Data Collection & Analysis:

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Label the major absorption bands and assign them to their corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands
Frequency (cm⁻¹) Functional Group Vibration Type
~3050-3100C-H (Aromatic)Stretch
~2850-2950C-H (Aliphatic)Stretch
~1680-1700C=O (Amide)Stretch
~1650-1670C=O (Ketone)Stretch
~1580-1600C=C (Aromatic)Stretch
~1370C-NStretch

Note: The exact frequencies can be influenced by the solid-state packing and potential hydrogen bonding.[4]

Integrated Characterization Strategy

A single technique is insufficient for full characterization. True confidence in a compound's identity and quality comes from the convergence of evidence from orthogonal analytical methods.

Visualization: A Holistic Characterization Workflow

Full_Characterization NMR NMR (¹H & ¹³C) Structure Identity & Structure Confirmation NMR->Structure MS HRMS MS->Structure FTIR FTIR FTIR->Structure HPLC HPLC Purity Purity & Impurity Profile HPLC->Purity Structure->HPLC Confirm Main Peak Final Certified Reference Material Structure->Final Purity->Final

Integrated workflow combining multiple techniques.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete and reliable characterization of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. By integrating data from NMR, HRMS, HPLC, and FTIR, researchers can confidently confirm the molecule's structure, verify its elemental composition, and accurately determine its purity. Adherence to these self-validating methodologies ensures the generation of high-quality, reproducible data essential for advancing chemical synthesis and drug discovery programs.

References

  • Mirjalili, B. B. F., Bamoniri, A., & Azad, S. (2017). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones catalyzed by nano-Fe3O4/TiCl2/cellulose as a bio-based magnetic catalyst. Journal of the Iranian Chemical Society, 14(1), 47–55. Available at: [Link]

  • Bradley, G., Clark, J., & Kernick, W. (1972). 2,3-Dihydroquinolin-4(1H)-ones. Part I. Halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their 1-acetyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2023-2026. Available at: [Link]

  • Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones. Retrieved from [Link]

  • Lin, C.-W., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1700. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2020). An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones using a magnetic EDTA coated copper based nanocomposite. Scientific Reports, 10(1). Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]

  • Iazzetti, A., et al. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 19(2), 334-349. Available at: [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie - Chemical Monthly, 150(3), 431-449. Available at: [Link]

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The Versatile Scaffold: Applications of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. While extensive research has focused on various quinoline derivatives, the specific applications of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one remain a niche yet promising area of exploration. This guide provides a comprehensive overview of the known and potential applications of this scaffold and its close analogs, offering researchers and drug development professionals a detailed look into its synthesis, biological evaluation, and therapeutic promise. Although direct studies on the 1-acetylated derivative are limited, by examining the rich chemistry of its parent scaffold, 2,3-dihydroquinolin-4(1H)-one, we can extrapolate and propose compelling avenues for future research and drug discovery.

Section 1: The 2,3-Dihydroquinolin-4(1H)-one Core: A Foundation for Diverse Bioactivity

The 2,3-dihydroquinolin-4(1H)-one framework is a versatile heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules.[1] Derivatives of this core structure have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an acetyl group at the N-1 position, to form 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, can significantly modulate the compound's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding interactions, thereby offering a strategy to fine-tune its therapeutic potential.

Anticancer Applications: Targeting Cellular Proliferation

Derivatives of the dihydroquinolin-4-one scaffold have emerged as potent anticancer agents, with several studies highlighting their ability to inhibit the growth of various cancer cell lines.[4][5] A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[1]

Workflow for Anticancer Drug Discovery with Quinolone Scaffolds

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start Start with 2,3-dihydroquinolin-4(1H)-one acetylation N-Acetylation start->acetylation derivatization Further Derivatization (e.g., at C2, C6, C7) acetylation->derivatization mtt_assay MTT Assay (Cytotoxicity Screening) derivatization->mtt_assay tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay sar_studies Structure-Activity Relationship (SAR) tubulin_assay->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox lead_compound Lead Compound adme_tox->lead_compound

Caption: A generalized workflow for the discovery of anticancer agents based on the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one scaffold.

A study on 2,3-dihydroquinazolin-4(1H)-ones, a closely related scaffold, revealed broad-spectrum cytotoxic activity against a panel of human cancer cell lines, with some derivatives exhibiting sub-micromolar potency.[1] For instance, a 2-(naphthalen-1-yl) substituted analog demonstrated growth inhibition values below 50 nM against several cancer cell lines.[1] Molecular modeling studies suggest that these compounds may bind to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]

Table 1: Anticancer Activity of Representative Dihydroquinolinone Analogs

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
3c H460 (Lung Carcinoma)4.9 ± 0.7[4]
A-431 (Skin Carcinoma)2.0 ± 0.9[4]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[4]
39 HT29 (Colon)<0.05[1]
U87 (Glioblastoma)<0.05[1]
A2780 (Ovarian)<0.05[1]
64 Multiple Cell LinesSub-micromolar[1]
Anti-inflammatory Properties: Modulating Inflammatory Pathways

The quinolinone scaffold has also been explored for its anti-inflammatory potential. Certain derivatives of 2,3-disubstituted 4(3H)-quinazolinones have shown significant anti-inflammatory and analgesic activities.[6] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6]

Signaling Pathway of COX Inhibition

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli phospholipids Membrane Phospholipids inflammatory_stimuli->phospholipids pla2 Phospholipase A2 phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesize inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate quinolinone_derivative Quinolinone Derivative quinolinone_derivative->cox_enzymes inhibits

Caption: Simplified diagram illustrating the inhibition of the cyclooxygenase (COX) pathway by quinolinone-based anti-inflammatory agents.

The N-acetylation of the dihydroquinolinone core could enhance the interaction with the active site of COX enzymes, potentially leading to more potent and selective inhibitors. Further derivatization of the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one scaffold could yield novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.

Antimicrobial Activity: A Broad Spectrum of Action

The quinolone scaffold is perhaps most famously associated with its potent antibacterial activity, with fluoroquinolones being a cornerstone of antibiotic therapy.[7][8] While the core 1-Acetyl-2,3-dihydroquinolin-4(1H)-one structure differs from that of fluoroquinolones, its derivatives have also been investigated for antimicrobial properties. Studies on N-acylated ciprofloxacin analogs have shown that modification at the nitrogen atom can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some derivatives being more effective than the parent drug.[7][8]

Table 2: Antimicrobial Activity of Representative Quinolone Analogs

Compound ClassBacterial StrainMIC (µg/mL)Reference
N-Acylated CiprofloxacinsMethicillin-resistant S. aureus≤ 1.0[7][8]
Bartonella species≤ 1.0[7][8]
2,3-dihydroquinazolin-4(1H)-one derivativesVarious bacterial and fungal strainsPromising activity[7]

These findings suggest that the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one scaffold could serve as a template for the development of new antimicrobial agents, potentially with novel mechanisms of action or improved activity against resistant strains.

Section 2: Experimental Protocols

Synthesis Protocol: Preparation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

This protocol describes a two-step synthesis, starting with the preparation of the parent scaffold, 2,3-dihydroquinolin-4(1H)-one, followed by its N-acetylation.

Step 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one

This synthesis can be achieved via a cyclocondensation reaction of anthranilamide and an appropriate aldehyde, followed by reduction. A common method involves the reaction of 2-aminobenzamide with an aldehyde.

  • Materials: 2-aminobenzamide, desired aldehyde (e.g., formaldehyde), solvent (e.g., ethanol), acid catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Dissolve 2-aminobenzamide (1 equivalent) and the aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 2,3-dihydroquinolin-4(1H)-one.

Step 2: N-Acetylation to Yield 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Materials: 2,3-dihydroquinolin-4(1H)-one, acetic anhydride, pyridine or another suitable base, solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2,3-dihydroquinolin-4(1H)-one (1 equivalent) in dichloromethane in a round-bottom flask.

    • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Biological Evaluation Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Materials: Human cancer cell line (e.g., MCF-7 for breast cancer), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound (1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivative), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Section 3: Future Directions and Conclusion

The 1-Acetyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific molecule is scarce, the extensive research on its parent scaffold and related quinolinone derivatives provides a strong rationale for its exploration in medicinal chemistry.

Future research should focus on:

  • Systematic derivatization: Synthesizing a library of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives with diverse substituents at various positions of the quinoline ring.

  • Broad biological screening: Evaluating these derivatives against a wide range of therapeutic targets, including various cancer cell lines, microbial strains, and inflammatory markers.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects.

  • Structure-activity relationship (SAR) studies: Establishing clear relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

References

  • Cormier, R., et al. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. Bioorganic & Medicinal Chemistry Letters, 22(19), 6143-6147. [Link]

  • Cormier, R., et al. (2012). Studies on the antimicrobial properties of N-acylated ciprofloxacins. PubMed, 22995622. [Link]

  • Chinigo, G. M., et al. (2008). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. Journal of Medicinal Chemistry, 51(15), 4620-4631. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Youssef, A. M., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 20(12), 21844-21857. [Link]

  • Dhingra, A. K., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. International Journal of Medicinal Chemistry, 2013, 859457. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules, 27(19), 6296. [Link]

  • Meegan, M. J., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 140, 315-331. [Link]

  • RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. [Link]

  • Crumplin, G. C. (1988). Aspects of chemistry in the development of the 4-quinolone antibacterial agents. Reviews of Infectious Diseases, 10 Suppl 1, S2-9. [Link]

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  • Al-Suwaidan, I. A., et al. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4029-4034. [Link]

  • Patil, S. A., et al. (2012). A study of anti-inflammatory and analgesic activity of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivative and its transition metal complexes. Bioinorganic Chemistry and Applications, 2012, 594817. [Link]

  • Kamal, A., et al. (2017). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 22(10), 1695. [Link]

  • El-Azab, A. S., et al. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4029-4034. [Link]

  • Al-Omar, M. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4783. [Link]

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Application Note: 1-Acetyl-2,3-dihydroquinolin-4(1H)-one as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. We will explore its core reactivity, mechanistic underpinnings, and provide field-proven protocols for its application in the synthesis of high-value heterocyclic scaffolds.

Introduction: The Strategic Value of a Privileged Scaffold

The quinoline and dihydroquinoline core structures are recognized as "privileged scaffolds" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] 1-Acetyl-2,3-dihydroquinolin-4(1H)-one emerges as a particularly valuable building block, offering a unique combination of reactive sites that can be selectively manipulated to generate molecular diversity. Its structure allows for further functionalization, making it a versatile building block in medicinal chemistry for developing novel chemical entities with therapeutic potential.[1]

This guide moves beyond simple procedural descriptions to provide the causal logic behind experimental choices, empowering researchers to adapt and innovate upon these foundational methods.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The key properties of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one are summarized below.

PropertyValueSource
CAS Number 64142-63-8[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Appearance Off-white to yellow solid-
Boiling Point 422.7 °C at 760 mmHg[1]
Density 1.22 g/cm³[1]
Storage 2-8°C, under inert atmosphere[1]

Spectroscopic Insights:

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the quinoline ring, two methylene groups (at C2 and C3, likely appearing as triplets), and a sharp singlet for the acetyl methyl protons.

  • ¹³C NMR: Key resonances will include the two carbonyl carbons (C4 ketone and acetyl carbonyl), aromatic carbons, the two aliphatic carbons (C2 and C3), and the acetyl methyl carbon.

  • IR Spectroscopy: Look for strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1680-1700 cm⁻¹) and the amide of the acetyl group (around 1650-1670 cm⁻¹).

Core Reactivity and Mechanistic Rationale

The synthetic utility of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one stems from three primary reactive zones within its structure. Understanding the interplay of these sites is crucial for designing effective synthetic strategies.

  • The C4-Ketone: This is a primary site for nucleophilic attack and condensation reactions.

  • The N-Acetyl Group: While appearing as a simple protecting group, its carbonyl can also participate in cyclization reactions, particularly in concert with the C4-ketone, creating a 1,5-dicarbonyl-like relationship for reactions with binucleophiles.

  • The C3-Methylene Group: Positioned alpha to the C4-ketone, this is an active methylene site. It is susceptible to deprotonation and subsequent electrophilic attack, such as halogenation or alkylation.

Caption: Key reactive sites of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Application I: Synthesis of Pyrazolo[4,3-c]quinoline Scaffolds

A premier application of this intermediate is the construction of the pyrazolo[4,3-c]quinoline ring system, a scaffold known for its potent biological activities, including anti-inflammatory and anticancer properties.[1][3][4]

Scientific Rationale & Mechanistic Pathway

The synthesis leverages a classical condensation-cyclization reaction with hydrazine or its derivatives.[5] The reaction proceeds via a well-defined mechanism where the more nucleophilic hydrazine initially attacks the more electrophilic C4-ketone. This is followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.

G Start 1-Acetyl-2,3-dihydroquinolin-4(1H)-one + Hydrazine (NH2NH2) Step1 Nucleophilic Attack: Hydrazine attacks C4-ketone Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization: Terminal -NH2 attacks acetyl carbonyl Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Dehydration: Loss of H2O to form aromatic pyrazole ring Intermediate2->Step3 Product Pyrazolo[4,3-c]quinoline Product Step3->Product

Caption: Reaction mechanism for pyrazolo[4,3-c]quinoline synthesis.

Detailed Protocol: Synthesis of a Model Pyrazolo[4,3-c]quinoline

This protocol describes a general procedure for the synthesis of a pyrazolo[4,3-c]quinoline derivative.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) and absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) to the suspension.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes both the initial hydrazone formation and the subsequent cyclization.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid or oil can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure pyrazolo[4,3-c]quinoline derivative.

Application II: Functionalization at the C3-Position

Creating additional points for molecular diversification is a key strategy in drug discovery.[6] The active methylene group at the C3 position provides a handle for such modifications, most commonly through halogenation.

Scientific Rationale & Synthetic Workflow

Introducing a halogen, such as bromine, at the C3 position transforms a relatively inert C-H bond into a versatile leaving group.[7] This new electrophilic center can then be used for subsequent nucleophilic substitution (Sₙ2) reactions, allowing for the attachment of a wide variety of functional groups (alkoxides, azides, thiols, etc.), thereby expanding the chemical space accessible from the starting intermediate.

G Start 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Reaction1 α-Halogenation (e.g., NBS or Br2/AcOH) Start->Reaction1 Intermediate 3-Bromo-1-acetyl-2,3- dihydroquinolin-4(1H)-one Reaction1->Intermediate Reaction2 Nucleophilic Substitution (SN2) (e.g., with Nu-H / Base) Intermediate->Reaction2 Product Diversified C3-Substituted Products Reaction2->Product

Caption: Synthetic workflow for C3-functionalization.

Detailed Protocol: α-Bromination of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

This protocol is adapted from established methods for the α-halogenation of similar keto-heterocycles.[7]

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (catalytic, ~2-3 mol%)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Round-bottom flask equipped with a reflux condenser and protected from light

Procedure:

  • Reaction Setup: In a round-bottom flask wrapped in aluminum foil (to exclude light, as this is a radical reaction), dissolve 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) in the chosen solvent (e.g., CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution. Benzoyl peroxide acts as a radical initiator.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is often complete when the denser NBS is consumed and the lighter succinimide floats at the surface. Monitor by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, 3-bromo-1-acetyl-2,3-dihydroquinolin-4(1H)-one, can be purified by recrystallization or flash chromatography.

Data Summary & Troubleshooting

ProtocolKey ReagentsTypical ConditionsExpected OutcomeCommon Issues
Pyrazole Synthesis Hydrazine Hydrate, EtOH, Acetic AcidReflux, 4-6hCrystalline solidIncomplete reaction, side-product formation
α-Bromination NBS, Benzoyl Peroxide, CCl₄Reflux, 2-4h, darkCrude solid/oilDi-bromination, low yield

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction (Pyrazole) Insufficient reaction time or temperature; Inactive catalyst.Increase reflux time and monitor by TLC; Use fresh acetic acid.
Low Yield (Bromination) Premature decomposition of initiator; Light exposure.Ensure flask is protected from light; Add initiator in portions.
Formation of Side Products Reaction temperature too high; Incorrect stoichiometry.Maintain a gentle reflux; Double-check reagent equivalents.
Purification Difficulties Oily product that won't crystallize; Co-eluting impurities.Attempt purification via column chromatography; Try different recrystallization solvent systems.

Conclusion

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a robust and highly adaptable chemical intermediate. Its defined reactive sites allow for the strategic and predictable synthesis of complex heterocyclic systems, most notably the medicinally relevant pyrazolo[4,3-c]quinolines. Furthermore, the ability to functionalize the C3-position opens avenues for extensive analogue synthesis and structure-activity relationship (SAR) studies. The protocols and mechanistic insights provided herein serve as a solid foundation for researchers aiming to leverage this powerful building block in their synthetic and drug discovery programs.

References

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  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. ResearchGate. [Link]

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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

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  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Synthesis of compounds 123 and 124 through condensation and cyclization. ResearchGate. [Link]

  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES. [Link]

  • Reaction of 4-Hydroxyquinolin-2(1H)-ones with Acenaphthoquinone: Synthesis of New 1,2-Dihydroacenaphthylene-spiro-tetrakis(4-hydroxyquinolin-2(1H)-ones). ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. National Center for Biotechnology Information. [Link]

  • Examples of drugs and bioactive molecules containing the 2,3-dihydroquinazolin-4(1H)-one scaffold. ResearchGate. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Center for Biotechnology Information. [Link]

  • Regio- and stereoselective α-halogenation of 2-aryl-1-methylsulfonyl- 2,3-dihydroquinolin-4(1H)-ones. ResearchGate. [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

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Application Note: 1-Acetyl-2,3-dihydroquinolin-4(1H)-one as a Keystone Synthon for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 1-acetyl-2,3-dihydroquinolin-4(1H)-one, a highly versatile and reactive building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. We will dissect the molecule's inherent reactivity, stemming from its unique combination of an enone system and an activated methylene group. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed mechanistic insights, validated experimental protocols, and strategic guidance for leveraging this scaffold to construct novel pyrazole, isoxazole, pyrimidine, and fused polycyclic systems.

Introduction: The Strategic Value of the Dihydroquinolinone Core

The 2,3-dihydroquinolin-4(1H)-one framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The introduction of an N-acetyl group serves a dual purpose: it modulates the electronic properties of the nitrogen atom and provides a stable, yet synthetically versatile handle. The resulting molecule, 1-acetyl-2,3-dihydroquinolin-4(1H)-one, is an exceptional precursor due to its multiple, distinct reactive sites. Its α,β-unsaturated ketone system is primed for condensation and cycloaddition reactions, making it an ideal starting point for constructing five- and six-membered heterocyclic rings. This guide elucidates the chemical logic behind its application and provides actionable protocols for its synthetic transformations.

Core Reactivity Analysis

The synthetic utility of 1-acetyl-2,3-dihydroquinolin-4(1H)-one is dictated by three primary reactive zones, as illustrated below. Understanding these zones is critical for predicting reaction outcomes and designing novel synthetic pathways.

G Figure 1. Key Reactive Zones of the Synthon cluster_0 cluster_1 mol A Zone A: Activated Methylene (C3) - Enolizable α-position - Nucleophilic site for condensation - Key for Friedländer Annulation B Zone B: Electrophilic Enone System (C2-C4) - C4 Carbonyl for initial condensation - Michael acceptor at C2 - Foundation for pyrazole, isoxazole, pyrimidine synthesis C Zone C: N-Acetyl Group - Modulates ring electronics - Can be removed under hydrolytic conditions - Offers steric influence G Figure 2. Workflow for Pyrazole Synthesis start 1-Acetyl-2,3-dihydro- quinolin-4(1H)-one + Hydrazine Derivative step1 Solvent Addition (e.g., Ethanol, Acetic Acid) start->step1 step2 Catalyst (Optional) (e.g., Piperidine, HCl) step1->step2 step3 Reflux Reaction (Monitor by TLC) step2->step3 step4 Work-up (Cooling, Precipitation/Extraction) step3->step4 step5 Purification (Recrystallization or Column Chromatography) step4->step5 end Spiro[dihydroquinoline-3,5'-pyrazol]-4(1H)-one Product step5->end

Caption: General experimental workflow for quinolino-pyrazole synthesis.

Protocol 1: Synthesis of 1-Acetyl-1'-phenyl-1,2-dihydrospiro[quinoline-3,4'-pyrazole]-4(1H)-one

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1.0 mmol, 189.2 mg)

  • Phenylhydrazine hydrochloride (1.1 mmol, 159.0 mg)

  • Anhydrous Ethanol (10 mL)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-acetyl-2,3-dihydroquinolin-4(1H)-one and anhydrous ethanol.

  • Stir the mixture until the starting material is fully dissolved.

  • Add phenylhydrazine hydrochloride and glacial acetic acid to the solution.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.

  • Filter the solid product using a Büchner funnel and wash the cake with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to yield the title compound as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Representative Data

The following table summarizes typical outcomes for this reaction with various hydrazine nucleophiles.

EntryHydrazine ReagentCatalystTime (h)Yield (%)
1Hydrazine HydrateAcetic Acid585
2PhenylhydrazineAcetic Acid691
34-NitrophenylhydrazineAcetic Acid494
42,4-DinitrophenylhydrazineHCl (cat.)488

Synthesis of Fused Isoxazole Derivatives

Analogous to pyrazole formation, the reaction with hydroxylamine hydrochloride provides access to spiro-isoxazolodihydroquinolinones. Isoxazoles are key pharmacophores found in numerous approved drugs, valued for their ability to act as bioisosteres for ester and amide functionalities. [3][4][5]

Protocol 2: Synthesis of 1-Acetyl-1,2-dihydrospiro[quinoline-3,4'-isoxazol]-4(1H)-one

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1.0 mmol, 189.2 mg)

  • Hydroxylamine hydrochloride (1.5 mmol, 104.2 mg)

  • Sodium Acetate (2.0 mmol, 164.0 mg)

  • Absolute Ethanol (15 mL)

Procedure:

  • Combine 1-acetyl-2,3-dihydroquinolin-4(1H)-one, hydroxylamine hydrochloride, and sodium acetate in a 50 mL round-bottom flask.

  • Add absolute ethanol and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with constant stirring for 8-10 hours.

  • Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice with stirring.

  • A solid will precipitate out. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water (2 x 10 mL) and dry it in a vacuum oven.

  • Recrystallize the solid from an ethanol/water mixture to obtain the pure spiro-isoxazole product.

Synthesis of Fused Pyrimidine Derivatives

Six-membered heterocycles like pyrimidines are fundamental components of nucleic acids and a vast number of pharmaceuticals. [6][7]The enone functionality of the dihydroquinolinone scaffold is perfectly suited for condensation with N-C-N binucleophiles such as guanidine or urea to construct fused pyrimidine rings. [8][9]

Mechanistic Rationale

This transformation follows a classical cyclocondensation pathway. The reaction is typically initiated by the Michael addition of a nitrogen atom from the N-C-N nucleophile (e.g., guanidine) to the β-carbon of the enone system. This is followed by an intramolecular cyclization via condensation between the second nitrogen atom and the ketone carbonyl, and subsequent aromatization through dehydration or oxidation to yield the thermodynamically stable pyrimidine ring.

Protocol 3: Synthesis of 2'-Amino-1-acetyl-1,2-dihydrospiro[quinoline-3,5'-pyrimidin]-4(1H)-one

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1.0 mmol, 189.2 mg)

  • Guanidine hydrochloride (1.5 mmol, 143.3 mg)

  • Sodium ethoxide (2.0 mmol, 136.1 mg)

  • Anhydrous Ethanol (20 mL)

Procedure:

  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride to the solution and stir for 20 minutes at room temperature.

  • Add a solution of 1-acetyl-2,3-dihydroquinolin-4(1H)-one in 5 mL of anhydrous ethanol dropwise to the reaction mixture.

  • Heat the resulting mixture to reflux for 12-16 hours.

  • Monitor the reaction by TLC (Eluent: 9:1 Dichloromethane/Methanol).

  • After the reaction is complete, cool the flask in an ice bath and neutralize the mixture carefully with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add 20 mL of cold water to the residue. A solid product will precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of dichloromethane and methanol.

Advanced Applications: The Friedländer Annulation

The Friedländer annulation is a powerful method for synthesizing quinolines and related fused pyridine systems. [10][11][12]It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an enolizable ketone (an α-methylene group). Here, the activated methylene (Zone A) and ketone (Zone B) of 1-acetyl-2,3-dihydroquinolin-4(1H)-one can serve as the methylene ketone component.

Principle and Workflow

Reacting the dihydroquinolinone with an o-aminoaryl ketone, such as 2-aminobenzophenone, under acid or base catalysis, leads to a complex fused polycyclic system. The reaction proceeds through an initial aldol condensation followed by cyclization and dehydration, creating a new pyridine ring fused to the existing scaffold.

G Figure 3. Friedländer Annulation Logic start 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (α-Methylene Ketone Component) catalyst Acid or Base Catalyst (e.g., p-TsOH, KOH) start->catalyst Reacts with reagent o-Aminoaryl Ketone (e.g., 2-Aminobenzophenone) reagent->catalyst conditions High Temperature (Reflux in high-boiling solvent) catalyst->conditions Under product Fused Polycyclic Heterocycle (e.g., Pyrido[3,2-c]quinoline derivative) conditions->product Yields

Caption: Logical flow of the Friedländer reaction with the title synthon.

This reaction pathway opens the door to constructing highly complex, rigid, and planar aromatic systems that are of great interest in materials science and as DNA-intercalating agents.

Conclusion

1-Acetyl-2,3-dihydroquinolin-4(1H)-one stands out as a robust and versatile platform for heterocyclic synthesis. Its predictable reactivity, combined with the straightforward and high-yielding protocols for its conversion into pyrazoles, isoxazoles, pyrimidines, and complex fused systems, makes it an invaluable tool for chemical and pharmaceutical research. The methodologies presented herein provide a solid foundation for researchers to explore and expand the chemical space accessible from this powerful synthon.

References

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • PubMed Central (PMC). (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Available at: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Available at: [Link]

  • PubMed Central (PMC). (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link]

  • ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • Scholars Research Library. (n.d.). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Available at: [Link]

  • YouTube. (2019). synthesis of pyrazoles. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • ResearchGate. (2025). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Available at: [Link]

  • Arkivoc. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]

  • Google Patents. (n.d.). WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.
  • Semantic Scholar. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • PubMed Central (PMC). (n.d.). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). Available at: [Link]

  • MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available at: [Link]

  • Semantic Scholar. (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Available at: [Link]

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Application Notes and Protocols for Experimental Assays Involving 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the study of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. This document provides a detailed framework for evaluating its potential as a bioactive compound, grounded in established scientific principles and methodologies.

Introduction: The Versatile Scaffold of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolinone family. The quinoline and quinolinone cores are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds, including natural products and synthetic drugs.[1] These structures are known to exhibit a broad spectrum of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.[2][3]

The subject molecule, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, serves as a key synthetic intermediate, offering a versatile platform for chemical modifications to generate novel derivatives with potentially enhanced therapeutic properties.[4] Its structure allows for functionalization at various positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

The following protocols are designed to facilitate the systematic evaluation of the biological activities of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and its derivatives. The assays described herein will enable the characterization of its cytotoxic, antimicrobial, and mechanistic properties.

Part 1: In Vitro Cytotoxicity and Anti-Proliferative Assays

A primary step in the evaluation of a novel compound for potential anticancer applications is the assessment of its cytotoxicity against various cancer cell lines. The following assays are fundamental for determining the concentration-dependent effects of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one on cell viability and proliferation.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell growth and is a standard preliminary screening tool in anticancer drug discovery.[5]

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIncubation Time (h)IC50 (µM) of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one
MCF-74825.3
HCT-1164818.7
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its anti-proliferative mechanism. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Experimental Rationale: Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell division.[6]

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Cancer cell lines

  • Complete cell culture medium

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence, which allows for the discrimination of cells in the G0/G1, S, and G2/M phases.

Visualization of Experimental Workflow

Cell_Cycle_Analysis cluster_workflow Cell Cycle Analysis Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Fix with Cold Ethanol B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Part 2: Antimicrobial Activity Assays

Quinoline derivatives are well-known for their antimicrobial properties.[2] The following assays are fundamental for determining the efficacy of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one against various bacterial and fungal strains.

Protocol 2.1: Agar Disk Diffusion Assay

This qualitative method is a rapid and cost-effective way to screen for antimicrobial activity.[2] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test microorganism.

Experimental Rationale: The presence and size of a zone of inhibition around the disk indicate the compound's ability to inhibit microbial growth.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile paper disks

  • Sterile swabs

  • Petri dishes

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of the agar plate using a sterile swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one onto the surface of the agar. Include a positive control (a known antibiotic) and a negative control (solvent-impregnated disk).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]

Experimental Rationale: This quantitative assay determines the potency of the antimicrobial agent.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Microbial strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

Step-by-Step Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL) of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Part 3: Mechanistic Studies - Topoisomerase Inhibition Assay

Many quinolone-based compounds exert their antimicrobial and anticancer effects by inhibiting topoisomerase enzymes, which are essential for DNA replication and transcription.[9]

Experimental Rationale: Assessing the inhibition of topoisomerase activity can provide critical insights into the mechanism of action of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Protocol 3.1: In Vitro DNA Gyrase Supercoiling Assay

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer

  • Agarose gel electrophoresis system

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Gel Electrophoresis: Run the samples on an agarose gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Visualization of Topoisomerase Inhibition

Topoisomerase_Inhibition cluster_pathway Mechanism of Topoisomerase Inhibition A Relaxed DNA B DNA Gyrase + ATP A->B catalyzes E Inhibition of Supercoiling C Supercoiled DNA B->C B->E D 1-Acetyl-2,3-dihydroquinolin-4(1H)-one D->B inhibits

Caption: Inhibition of DNA gyrase-mediated supercoiling.

References

  • National Institutes of Health. (n.d.). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Available at: [Link][9]

  • National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Available at: [Link][8]

  • National Institutes of Health. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Available at: [Link][3]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. Available at: [Link][10]

  • National Institutes of Health. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available at: [Link][7]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Available at: [Link][5]

  • National Institutes of Health. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link][1][4]

  • Organic Chemistry Portal. (2015). Synthesis of 2,3-dihydroquinolin-4-ones. Available at: [Link][11]

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic building block utilized in organic synthesis. Its structure makes it a valuable intermediate for developing novel chemical entities with potential therapeutic applications, including roles in the synthesis of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] As with any specialized chemical reagent, understanding its specific hazard profile and implementing rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and maintaining experimental integrity.

This document provides a detailed guide for the safe handling, storage, and emergency management of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. The protocols herein are designed for researchers, scientists, and drug development professionals and are grounded in established chemical safety principles and substance-specific data.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound begins. The primary hazards associated with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one are acute oral toxicity and the risk of severe eye damage.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the risks associated with this compound.

Classification Hazard Code Hazard Statement GHS Pictogram
Acute Toxicity, OralCategory 4H302Harmful if swallowed.
Serious Eye DamageCategory 1H318Causes serious eye damage.

Causality of Hazards:

  • H302 (Harmful if swallowed): This classification indicates that accidental ingestion of relatively small quantities of the compound can lead to adverse health effects. The specific toxicological mechanism is not detailed in standard safety sheets, but it underscores the importance of preventing any oral exposure.

  • H318 (Causes serious eye damage): This is the most critical hazard. A Category 1 classification implies that contact with the eyes is likely to cause severe, potentially irreversible damage and even blindness. The chemical's properties can lead to rapid corrosion or irritation of the eye tissue. This necessitates the mandatory use of robust eye protection.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, must be implemented. This is known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for risk mitigation.

Engineering Controls
  • Chemical Fume Hood: All handling of solid 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.[2]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain air quality and dissipate any fugitive emissions.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn correctly at all times.

  • Eye Protection: Due to the severe eye damage risk (H318), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Wear impervious gloves , such as nitrile rubber. Gloves must be inspected for tears or holes before each use. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling the substance, even if gloves were worn.[4]

  • Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened. Do not wear shorts, sandals, or other open-toed footwear in the laboratory.[2]

Section 4: Detailed Handling Protocol

This protocol outlines the steps for safely weighing and preparing a solution of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure risk.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (in original, labeled container)

  • Analytical balance (located inside a fume hood or in an enclosure)

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask with stopper

  • Verified solvent

  • Secondary container for transport

Procedure:

  • Preparation: Don all required PPE (chemical splash goggles, lab coat, nitrile gloves). Confirm that the fume hood is operational and the sash is at the appropriate height.

  • Staging: Place all necessary equipment (balance, weigh boat, spatula, flask) inside the fume hood before retrieving the chemical. This minimizes movement in and out of the controlled workspace.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the chemical, which could affect its stability and weighing accuracy.

  • Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat on the balance. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into the volumetric flask.

  • Dissolution: Add a small amount of the desired solvent to the flask and gently swirl to dissolve the compound. Once dissolved, dilute to the final volume with the solvent. Stopper the flask and invert several times to ensure a homogenous solution.

  • Labeling: Immediately label the flask with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Clean the spatula and work area within the fume hood. Dispose of the weigh boat and any contaminated materials (like used gloves) in the designated solid chemical waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[2]

Section 5: Storage Protocol

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

Storage Conditions:

  • Temperature: Store the compound in a refrigerator at 2-8°C .[1]

  • Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.

  • Environment: The storage location must be dry and well-ventilated.

  • Incompatibilities: While specific incompatibility data is limited, it is prudent practice to store it away from strong oxidizing agents.

Rationale:

  • Refrigerated storage is recommended to slow potential degradation pathways, ensuring the purity and stability of the compound over time.

  • A tightly sealed container is essential because many organic compounds can be hygroscopic or reactive with components of the atmosphere (oxygen, carbon dioxide, moisture).

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is critical. Post these procedures in a visible location near the work area.

Start Chemical Exposure or Spill Occurs Assess Assess Situation (Is it safe to respond?) Start->Assess Evacuate Evacuate Area Alert Others & Supervisor Assess->Evacuate No FirstAid Administer First Aid (See Specific Protocols) Assess->FirstAid Yes (Exposure) SpillControl Control Small Spill (If trained & safe) Assess->SpillControl Yes (Small Spill) SeekMedical Seek Immediate Medical Attention Evacuate->SeekMedical If Exposed FirstAid->SeekMedical SpillControl->SeekMedical If Exposed

Caption: General emergency response workflow.

First-Aid Measures
  • Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Immediately call for emergency medical assistance. Do not delay.

  • Skin Contact: Promptly flush the affected area with plenty of water. Remove any contaminated clothing. If irritation persists after washing, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a Poison Control Center or seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[5]

Spill Protocol

For a small spill of solid material within a fume hood:

  • Ensure proper PPE is worn.

  • Gently cover the spill with an absorbent material, such as vermiculite or sand, to avoid generating dust.

  • Carefully sweep the material into a designated chemical waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.

  • Ventilate the area and wash the surface thoroughly.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Section 7: Waste Disposal

Chemical waste must be managed according to institutional, local, and national regulations.

  • Solid Waste: Dispose of unused solid compound and any materials grossly contaminated with it (e.g., weigh boats, absorbent from spills) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions of the compound should be disposed of in a labeled hazardous liquid waste container.

  • Containers: Handle uncleaned, empty containers as you would the product itself. Do not mix this waste stream with others unless directed by your safety officer.

Section 8: References

  • American Elements. 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. [Link]

  • CP Lab Safety. 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, 95% Purity. [Link]

  • MySkinRecipes. 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. [Link]

  • University of California, Irvine. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • Covestro LLC. Safety Data Sheet (General Example 6). [Link]

  • Duke University Chemistry. Safety Manual. [Link]

  • CKM. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

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Application Note AP-QN001: A Scalable Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, robust, and scalable two-step synthesis for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The selected synthetic strategy involves an initial intramolecular Friedel-Crafts acylation to construct the core 2,3-dihydroquinolin-4(1H)-one structure, followed by a straightforward N-acetylation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, process control parameters, and critical safety considerations essential for transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

Introduction and Strategic Rationale

The 2,3-dihydroquinolin-4(1H)-one core is a privileged structure found in numerous biologically active compounds.[1][2] Its N-acetylated derivative serves as a key intermediate for further functionalization in the discovery of novel therapeutics. While several methods exist for the synthesis of quinolinones, many are not amenable to large-scale production due to harsh reaction conditions, the use of toxic reagents, or poor atom economy.[3][4]

The strategy outlined herein was selected for its scalability, use of cost-effective starting materials, and robust, well-understood reaction mechanisms. The two-step approach is convergent and avoids complex purification steps, making it suitable for industrial application.

  • Step 1: Intramolecular Friedel-Crafts Acylation. This key cyclization step forms the bicyclic quinolinone core. We will discuss the use of Polyphosphoric Acid (PPA) as a catalyst and reaction medium, which is a common and effective choice for such transformations on an industrial scale.[5][6][7]

  • Step 2: N-Acetylation. A standard and high-yielding transformation to furnish the final product.

Retrosynthetic Analysis and Workflow

A logical retrosynthetic analysis simplifies the target molecule into readily available commercial starting materials: aniline, 3-chloropropionyl chloride, and acetic anhydride.

G Target 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Intermediate1 2,3-Dihydroquinolin-4(1H)-one Target->Intermediate1 N-Acetylation Intermediate2 3-(Phenylamino)propanoic acid Intermediate1->Intermediate2 Intramolecular Friedel-Crafts Acylation Intermediate3 3-Chloro-N-phenylpropanamide Intermediate1->Intermediate3 Intramolecular Friedel-Crafts Acylation Aniline Aniline Intermediate2->Aniline Michael Addition (Conceptual) Intermediate3->Aniline Amide Formation AcylationReagent 3-Chloropropionyl chloride Intermediate3->AcylationReagent Amide Formation AcetylationReagent Acetic Anhydride

Figure 1: Retrosynthetic analysis of the target molecule.

The overall forward synthesis workflow is designed for operational simplicity and efficiency at scale.

G cluster_step1 Step 1: Synthesis of 2,3-Dihydroquinolin-4(1H)-one cluster_step2 Step 2: N-Acetylation A1 Charge Aniline & Pyridine in Toluene A2 Controlled Addition of 3-Chloropropionyl Chloride (0-10 °C) A1->A2 A3 Warm to RT Reaction Monitoring (TLC/HPLC) A2->A3 A4 Aqueous Work-up (HCl, NaHCO₃, Brine) A3->A4 A5 Isolate Intermediate Amide (Solvent Evaporation) A4->A5 A6 Charge Amide to PPA (Exotherm Control) A5->A6 A7 Heat to 100-120 °C Reaction Monitoring (TLC/HPLC) A6->A7 A8 Quench on Ice-Water A7->A8 A9 Filter & Wash Precipitate A8->A9 A10 Dry Intermediate Product A9->A10 B1 Charge Intermediate & Acetic Anhydride A10->B1 Proceed with dried intermediate B2 Add Catalyst (e.g., H₂SO₄) Heat to 80-90 °C B1->B2 B3 Reaction Monitoring (TLC/HPLC) B2->B3 B4 Cool and Quench in Water B3->B4 B5 Filter & Wash Precipitate B4->B5 B6 Recrystallize from Ethanol B5->B6 B7 Dry Final Product B6->B7

Figure 2: Scalable two-step synthetic workflow.

Part I: Synthesis of 2,3-Dihydroquinolin-4(1H)-one

This step involves two key chemical transformations: the formation of an amide precursor, 3-chloro-N-phenylpropanamide, followed by an intramolecular Friedel-Crafts acylation.

Mechanistic Considerations: Friedel-Crafts Cyclization

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[8][9] In this intramolecular variant, polyphosphoric acid (PPA) serves as both the solvent and the Brønsted acid catalyst.[10] The mechanism proceeds via several key steps:

  • Protonation: The carbonyl oxygen of the carboxylic acid (formed in situ from the hydrolysis of the amide under the harsh PPA conditions, or the amide carbonyl itself) is protonated by PPA.

  • Formation of Acylium Ion: The protonated species eliminates water (or aniline) to form a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich benzene ring of the aniline moiety acts as a nucleophile, attacking the acylium ion at the ortho position. This is the ring-closing step.

  • Rearomatization: A proton is lost from the intermediate sigma complex to restore the aromaticity of the ring, yielding the final cyclized product.

Because the reaction product contains a ketone, it can complex with traditional Lewis acid catalysts like AlCl₃, necessitating stoichiometric amounts.[8][11] PPA, however, can be used in excess as a solvent-catalyst, simplifying the process.

Scale-Up Protocol (100 g Scale)

Reaction Scheme: (Self-hosted image of the two reactions in this step)

Table 1: Reagents for 2,3-Dihydroquinolin-4(1H)-one Synthesis

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Eq.Notes
Aniline93.13100.0 g1.071.0Freshly distilled
3-Chloropropionyl chloride126.98149.0 g1.171.1Moisture sensitive
Pyridine79.1094.0 g1.191.12Anhydrous
Toluene-1.0 L--Anhydrous
Polyphosphoric Acid (PPA)-1.0 kg--115% H₃PO₄ basis

Experimental Procedure:

A. Preparation of 3-Chloro-N-phenylpropanamide (Intermediate)

  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. Ensure the system is inerted with dry nitrogen.

  • Reagent Charging: Charge the reactor with aniline (100.0 g, 1.07 mol), pyridine (94.0 g, 1.19 mol), and anhydrous toluene (1.0 L).

  • Cooling: Cool the stirred solution to 0-5 °C using a circulating chiller.

  • Controlled Addition: Add 3-chloropropionyl chloride (149.0 g, 1.17 mol) dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting aniline is consumed.

  • Work-up: Quench the reaction by slowly adding 500 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-N-phenylpropanamide as an off-white solid. This intermediate is typically used in the next step without further purification.

B. Intramolecular Friedel-Crafts Cyclization

  • Reactor Setup: Use a 2 L reactor suitable for viscous liquids and high temperatures, equipped with a high-torque mechanical stirrer, thermocouple, and nitrogen inlet.

  • PPA Charging: Charge the reactor with polyphosphoric acid (1.0 kg). Heat the PPA to 60-70 °C to reduce its viscosity for easier stirring.

  • Controlled Addition: Add the crude 3-chloro-N-phenylpropanamide from the previous step in portions to the stirred PPA. Caution: This addition can be exothermic. Maintain the temperature below 90 °C during the addition.

  • Reaction: Once the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 2-3 hours.

  • IPC: Monitor the reaction by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC/HPLC.

  • Quenching: After completion, cool the reaction mixture to ~80 °C and very slowly and carefully pour it onto 2 kg of crushed ice in a separate, vigorously stirred vessel. Extreme Caution: This quenching process is highly exothermic and can cause splashing.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 1-2 hours until it is fully granulated. Collect the solid by filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

  • Yield: Expected yield of 2,3-dihydroquinolin-4(1H)-one is 120-135 g (76-86% over two steps).

Part II: N-Acetylation to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

This is a standard N-acetylation reaction that proceeds in high yield to give the final product.

Scale-Up Protocol (100 g Scale)

Table 2: Reagents for N-Acetylation

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Eq.Notes
2,3-Dihydroquinolin-4(1H)-one147.17100.0 g0.681.0From Part I
Acetic Anhydride102.09300 mL--Used as solvent/reagent
Sulfuric Acid (Conc.)98.08~1 mL--Catalyst

Experimental Procedure:

  • Reactor Setup: Use a 1 L reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2,3-dihydroquinolin-4(1H)-one (100.0 g, 0.68 mol) and acetic anhydride (300 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (~1 mL) dropwise to the stirred suspension. An exotherm will be observed.

  • Reaction: Heat the mixture to 80-90 °C and stir for 1-2 hours. The mixture should become a clear solution.

  • IPC: Monitor for the disappearance of the starting material by TLC/HPLC.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1.5 L of cold water with vigorous stirring. The product will precipitate out.

  • Isolation: Stir the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by filtration.

  • Washing: Wash the filter cake extensively with water to remove acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain a pure, crystalline solid.

  • Drying: Dry the final product in a vacuum oven at 50 °C to a constant weight.

  • Yield: Expected yield of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is 110-120 g (85-93% yield).

Process Control and Analytical Methods

Robust analytical methods are essential for ensuring process consistency and final product quality.[12][13]

Table 3: Analytical Specifications

TestMethodSpecification
In-Process Controls
Reaction CompletionTLC / HPLCStarting material < 1%
Final Product Release
AppearanceVisualWhite to off-white crystalline solid
PurityHPLC-UV (254 nm)[14]≥ 99.0%
Identity¹H NMR, ¹³C NMR[15][16]Conforms to structure
Mass SpectrometryConforms to expected M+H⁺
Melting PointCapillary MethodReport value

Scale-Up Considerations & Troubleshooting

Transitioning from the lab bench to a pilot plant introduces significant challenges that must be addressed proactively.

  • Heat Management: The Friedel-Crafts cyclization and its quench are highly exothermic. A jacketed reactor with efficient cooling is mandatory. The rate of addition of the amide to PPA and the rate of quenching must be carefully controlled to manage the heat output.

  • Viscosity: The PPA reaction mixture is very viscous. A high-torque mechanical stirrer (e.g., anchor or helical stirrer) is required to ensure adequate mixing and prevent localized overheating.

  • Material Transfer: Transferring viscous PPA at the end of the reaction is challenging. Heating the reactor jacket to 70-80 °C can facilitate the transfer during the quench step.

  • Safety:

    • Corrosivity: PPA, 3-chloropropionyl chloride, and sulfuric acid are highly corrosive.[17] All transfers should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

    • Quenching Hazards: The quench of PPA and acetic anhydride are energetic. Perform these operations behind a blast shield and ensure the receiving vessel has adequate capacity and stirring to dissipate heat and prevent violent boiling.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Cyclization) 1. Incomplete reaction. 2. PPA activity is low (hydrolyzed). 3. Substrate decomposition at high temp.1. Increase reaction time/temperature moderately; confirm with IPC. 2. Use fresh, high-quality PPA (115% grade). 3. Ensure accurate temperature control; avoid exceeding 125 °C.
Thick, unmanageable slurry during PPA reaction Insufficient stirring or localized cooling.Use a high-torque overhead stirrer. Ensure the entire reaction mass is moving.
Product is an oil or gum after quench Impurities present; incomplete reaction.Ensure the reaction has gone to completion. Purify the intermediate amide if necessary. Triturate the gum with a non-polar solvent like hexanes to induce solidification.
Low yield in Step 2 (Acetylation) Incomplete reaction.Ensure catalytic amount of acid is added. Increase reaction time or temperature slightly.
Product fails purity specification Inadequate purification.Optimize recrystallization solvent system and procedure. Consider a charcoal treatment if color is an issue.

Conclusion

The two-step synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one presented in this application note provides a reliable and scalable manufacturing process. By focusing on a robust intramolecular Friedel-Crafts cyclization and addressing key scale-up challenges such as thermal management and material handling, this protocol enables the efficient production of this important chemical intermediate with high yield and purity. The detailed procedures and troubleshooting guide serve as a valuable resource for process chemists and drug development professionals.

References

  • MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Retrieved from [Link]

  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

  • RSC Publishing. (n.d.). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric synthesis of quinolinone-based polycyclic indoles through[1][5]-rearrangement/cyclization reaction. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Polyphosphoric acid catalyzed cyclization of aralkenyl-substituted quaternary ammonium salts. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

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  • PubMed Central. (2021). Scalable synthesis and coupling of quaternary α-arylated amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • PubMed Central. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]

  • PubMed. (2006). Synthesis of phosphaisoquinolin-1-ones by Pd(II)-catalyzed cyclization of o-(1-alkynyl)phenylphosphonamide monoesters. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • NIH. (2024). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. Retrieved from [Link]

  • Semantic Scholar. (2016). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Retrieved from [Link]

  • PubMed. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Quinolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline and quinolinone ring systems are foundational scaffolds in the development of therapeutic agents, renowned for their presence in numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3][4] These nitrogen-containing heterocyclic compounds have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[2][5][6] The 1-Acetyl-2,3-dihydroquinolin-4(1H)-one core, in particular, presents a versatile template for chemical modification. The presence of multiple reactive sites—the N-acetyl group, the enolizable ketone, and the aromatic ring—allows for a systematic and diverse derivatization approach. This strategic modification is crucial for exploring the structure-activity relationship (SAR) and optimizing the lead compounds for enhanced efficacy, selectivity, and improved pharmacokinetic profiles.[7][8] This guide provides a comprehensive overview of synthetic strategies for the derivatization of this promising scaffold and outlines detailed protocols for subsequent biological screening.

Part 1: Strategic Derivatization of the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Core

The chemical architecture of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one offers several avenues for structural modification. The primary points for derivatization include the N1-acetyl group, the C2 and C3 positions of the dihydro-pyridone ring, and the aromatic benzene ring. Each modification can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

1.1 Modification of the N1-Acetyl Group

The N-acetyl group can be readily hydrolyzed to the corresponding secondary amine, which then serves as a versatile handle for a variety of subsequent reactions. This deacetylation is a critical first step for introducing diverse functionalities at the N1 position.

  • N-Alkylation and N-Arylation: Introduction of various alkyl or aryl groups at the N-1 position can modulate lipophilicity and steric bulk, which are key determinants of cell permeability and target binding.[9]

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the N1-amine can introduce hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets.

  • Bioisosteric Replacement: The acetyl group itself can be replaced with other functionalities, a strategy known as bioisosteric replacement, to fine-tune the compound's properties.[10][11][12][13][14] For instance, replacement with other acyl groups or sulfonyl groups can alter metabolic stability and electronic properties.

1.2 Derivatization at the C2 and C3 Positions

The keto-methylene unit (C4-C3) and the adjacent C2 position are reactive sites that can be exploited for various chemical transformations.

  • Condensation Reactions: The active methylene group at C3 can participate in condensation reactions with aldehydes and ketones to introduce new carbon-carbon bonds and extend the molecular framework.

  • Synthesis of Fused Heterocycles: The reactivity of the C2 and C3 positions can be harnessed to construct fused heterocyclic rings, leading to novel chemical entities with potentially unique biological activities.[15]

1.3 Substitution on the Aromatic Ring

The benzene ring of the quinolinone scaffold can be functionalized through electrophilic aromatic substitution reactions.

  • Halogenation, Nitration, and Sulfonation: Introduction of electron-withdrawing or electron-donating groups onto the aromatic ring can significantly alter the electronic properties of the entire molecule, influencing its reactivity and biological activity.[6] For example, halogenation at specific positions has been shown to enhance the antibacterial potency of quinolone derivatives.[6]

Part 2: Synthetic Protocols for Derivatization

The following protocols provide detailed, step-by-step methodologies for key derivatization reactions of the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one scaffold.

Protocol 2.1: Deacetylation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Objective: To remove the N-acetyl group to yield 2,3-dihydroquinolin-4(1H)-one, a key intermediate for further N1-functionalization.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (1 equivalent) in ethanol, add concentrated hydrochloric acid (5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydroquinolin-4(1H)-one.

Protocol 2.2: N-Alkylation of 2,3-dihydroquinolin-4(1H)-one

Objective: To introduce an alkyl group at the N1 position of the de-acetylated quinolinone.

Materials:

  • 2,3-dihydroquinolin-4(1H)-one

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 2,3-dihydroquinolin-4(1H)-one (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and the desired alkyl halide (1.2 equivalents).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Part 3: Biological Screening Protocols

Once a library of derivatized compounds has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic area of interest. Quinolone derivatives have shown significant promise as anticancer and antimicrobial agents.[5][7][16]

Protocol 3.1: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To assess the cytotoxic potential of the synthesized compounds against various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[7][17]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, incubator, microplate reader.

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Principle: The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium dispensed in 96-well microtiter plates.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[18][19]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Synthesized compounds (dissolved in DMSO)

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • 96-well plates, incubator, spectrophotometer.

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with microorganism and no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from the biological screening should be summarized in clearly structured tables for easy comparison and analysis of structure-activity relationships.

Table 1: In Vitro Anticancer Activity of Derivatized Quinolones

Compound IDModificationCancer Cell LineIC50 (µM)
Parent 1-Acetyl-2,3-dihydroquinolin-4(1H)-oneMCF-7>100
D-1 N-benzyl-2,3-dihydroquinolin-4(1H)-oneMCF-715.2
D-2 N-(4-chlorobenzyl)-2,3-dihydroquinolin-4(1H)-oneMCF-78.5
Parent 1-Acetyl-2,3-dihydroquinolin-4(1H)-oneHCT116>100
D-1 N-benzyl-2,3-dihydroquinolin-4(1H)-oneHCT11622.1
D-2 N-(4-chlorobenzyl)-2,3-dihydroquinolin-4(1H)-oneHCT11612.7

Table 2: In Vitro Antimicrobial Activity of Derivatized Quinolones

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent 1-Acetyl-2,3-dihydroquinolin-4(1H)-one>128>128>128
D-3 6-Bromo-1-acetyl-2,3-dihydroquinolin-4(1H)-one1664>128
D-4 6-Nitro-1-acetyl-2,3-dihydroquinolin-4(1H)-one32128>128
Visualization of Workflows

Visual diagrams are essential for clearly communicating experimental workflows and logical relationships.

Derivatization_Workflow Start 1-Acetyl-2,3-dihydro- quinolin-4(1H)-one Deacetylation Deacetylation (Protocol 2.1) Start->Deacetylation Aromatic_Sub Aromatic Substitution (e.g., Bromination) Start->Aromatic_Sub C3_Condensation C3 Condensation (e.g., Aldol) Start->C3_Condensation Intermediate 2,3-dihydroquinolin- 4(1H)-one Deacetylation->Intermediate N_Alkylation N-Alkylation (Protocol 2.2) Intermediate->N_Alkylation Library Library of Derivatives N_Alkylation->Library Aromatic_Sub->Library C3_Condensation->Library

Caption: Synthetic workflow for the derivatization of the quinolinone core.

Biological_Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Lead Optimization Library Synthesized Derivative Library Anticancer Anticancer Screening (MTT Assay - Protocol 3.1) Library->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay - Protocol 3.2) Library->Antimicrobial Hit_Compounds Hit Compounds Anticancer->Hit_Compounds Antimicrobial->Hit_Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Compounds->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical Preclinical Candidates Lead_Optimization->Preclinical

Sources

Application Notes and Protocols: 1-Acetyl-2,3-dihydroquinolin-4(1H)-one as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Core - A Privileged Scaffold in Medicinal Chemistry

The quinoline scaffold and its derivatives are cornerstones in the field of medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide array of biological targets.[1][2] This versatility has led to their successful development as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] Within this broad class of compounds, the 1-acetyl-2,3-dihydroquinolin-4(1H)-one core represents a particularly attractive and versatile starting point for the design of novel therapeutics.

The presence of the N-acetyl group modulates the electronic properties of the quinolinone ring system, influencing its reactivity and potential interactions with biological macromolecules. The core structure features several key reactive sites that allow for systematic chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Specifically, the active methylene group at the C3 position is amenable to a variety of condensation reactions, providing a straightforward route to a diverse library of derivatives.

This guide provides a comprehensive overview of the synthesis, chemical reactivity, and biological potential of the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold. Detailed, field-proven protocols for the synthesis of the core structure and its subsequent modification are presented, along with an exploration of the known biological activities of related compounds and their mechanisms of action.

Chemical Properties and Reactivity

The 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold possesses a unique combination of structural features that dictate its chemical reactivity and utility in drug design. The N-acetyl group, being an electron-withdrawing group, influences the reactivity of the entire ring system. The carbonyl group at the C4 position and the adjacent active methylene group at C3 are the primary sites for chemical modification.

dot graph "Scaffold_and_Modification_Sites" { layout=neato; node [shape=plaintext]; A [label="1-Acetyl-2,3-dihydroquinolin-4(1H)-one Core Structure"];

} Caption: Key reactive sites on the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold for derivatization.

Synthesis of the Core Scaffold and its Derivatives: Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the 1-acetyl-2,3-dihydroquinolin-4(1H)-one core and its subsequent derivatization. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Synthesis of 2,3-Dihydroquinolin-4(1H)-one (Precursor)

The synthesis of the precursor, 2,3-dihydroquinolin-4(1H)-one, can be achieved through various methods, including the intramolecular cyclization of o-aminochalcones.[2]

Reaction Scheme:

  • o-aminoacetophenone + aromatic aldehyde → o-aminochalcone → 2,3-dihydroquinolin-4(1H)-one

Materials:

  • o-aminoacetophenone

  • Substituted aromatic aldehyde

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Zirconyl nitrate (catalyst)[2]

  • Silica gel for column chromatography

Procedure:

  • Synthesis of o-aminochalcone:

    • In a round-bottom flask, dissolve o-aminoacetophenone (1 eq.) and the desired aromatic aldehyde (1 eq.) in ethanol.

    • Add an aqueous solution of sodium hydroxide (2 eq.) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and neutralize with dilute HCl.

    • Filter the precipitated solid, wash with water, and dry to obtain the crude o-aminochalcone.

    • Purify by recrystallization from ethanol or by column chromatography.

  • Intramolecular Cyclization:

    • To a solution of the purified o-aminochalcone (1 eq.) in a suitable solvent (e.g., ethanol), add a catalytic amount of zirconyl nitrate.[2]

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,3-dihydroquinolin-4(1H)-one.

Protocol 2: Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Core Scaffold)

Reaction Scheme:

  • 2,3-dihydroquinolin-4(1H)-one + Acetic anhydride → 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Materials:

  • 2,3-Dihydroquinolin-4(1H)-one

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,3-dihydroquinolin-4(1H)-one (1 eq.) in dichloromethane.

  • Add a catalytic amount of pyridine.

  • Add acetic anhydride (1.2 eq.) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield 1-acetyl-2,3-dihydroquinolin-4(1H)-one.

Protocol 3: Derivatization via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for introducing an arylidene moiety at the C3 position.[3]

Reaction Scheme:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one + Aromatic aldehyde → 3-Arylidene-1-acetyl-2,3-dihydroquinolin-4(1H)-one

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Substituted aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide solution (10%)

  • Hydrochloric acid

Procedure:

  • Dissolve 1-acetyl-2,3-dihydroquinolin-4(1H)-one (1 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add 10% aqueous sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 3-arylidene derivative.

Protocol 4: Derivatization via Knoevenagel Condensation

The Knoevenagel condensation allows for the introduction of a variety of substituents at the C3 position using active methylene compounds.[4]

Reaction Scheme:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one + Active methylene compound → C3-substituted derivative

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol or another suitable solvent

  • Basic catalyst (e.g., piperidine, DBU)[1]

Procedure:

  • In a round-bottom flask, dissolve 1-acetyl-2,3-dihydroquinolin-4(1H)-one (1 eq.) and the active methylene compound (1.1 eq.) in ethanol.

  • Add a catalytic amount of a weak base such as piperidine or DBU.[1]

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

dot graph "Drug_Discovery_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: A general workflow for drug discovery using the 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of 1-acetyl-2,3-dihydroquinolin-4(1H)-one are emerging, the broader class of quinolinone derivatives has demonstrated significant therapeutic potential across various disease areas.

Anticancer Activity

Quinoline and quinolinone derivatives have been extensively investigated for their anticancer properties.[5][6] Their mechanisms of action are diverse and include:

  • Inhibition of Tubulin Polymerization: Certain quinolinone derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

  • Topoisomerase Inhibition: Some quinoline-based compounds can intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[5]

  • Kinase Inhibition: Various kinases that are often dysregulated in cancer, such as Pim-1 kinase and receptor tyrosine kinases (e.g., EGFR, VEGFR), are known targets of quinoline derivatives.[1][6]

A study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related to the derivatives that can be synthesized from the 1-acetyl scaffold, showed high cytotoxic activity against leukemia and breast cancer cell lines, with IC50 values often below 1 µM.[7][8] These compounds were found to inhibit cell proliferation, induce DNA damage, and trigger apoptosis.[8]

Table 1: Cytotoxic Activity of Selected 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [8]

CompoundRR'Cell LineIC50 (µM)
5a HPhenylHL-600.8 ± 0.1
5b HEthylHL-600.6 ± 0.1
5c HPhenylMCF-71.5 ± 0.2
5d HEthylMCF-71.1 ± 0.1
Antimicrobial Activity

The quinolone core is famously the basis for a major class of antibiotics, the fluoroquinolones. While the derivatives discussed here differ significantly from fluoroquinolones, the inherent antimicrobial potential of the quinolinone scaffold is noteworthy. Various quinazolinone derivatives have shown significant antibacterial and antifungal activity.[5][6] The mechanism of action for many quinolone-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9]

Antiviral Activity

Derivatives of quinoline have also been explored for their antiviral properties.[10] Some compounds have shown activity against a range of viruses by interfering with viral replication processes.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 1-acetyl-2,3-dihydroquinolin-4(1H)-one derivatives is yet to be fully elucidated, some general principles can be inferred from related compound classes:

  • Substitution at C3: The nature of the substituent at the C3 position, introduced via condensation reactions, is critical for biological activity. The size, electronics, and hydrogen bonding capacity of this group will significantly influence target binding. For instance, in the case of 3-arylidene derivatives, the substitution pattern on the aromatic ring can dramatically alter cytotoxicity.

  • Substitution on the Aromatic Ring: Modification of the benzene ring of the quinolinone core can impact the pharmacokinetic properties of the molecule, such as solubility and metabolism, as well as its target affinity.

  • The N-Acetyl Group: The N-acetyl group itself is a key feature. Its presence alters the hydrogen-bonding potential and overall electronic distribution of the scaffold compared to N-unsubstituted or other N-alkylated analogs.

Conclusion and Future Directions

The 1-acetyl-2,3-dihydroquinolin-4(1H)-one scaffold represents a promising and synthetically accessible starting point for the development of novel therapeutic agents. Its amenability to chemical modification, particularly at the C3 position, allows for the rapid generation of diverse chemical libraries. The established anticancer and antimicrobial potential of the broader quinolinone class provides a strong rationale for the further investigation of derivatives based on this specific scaffold. Future research should focus on the systematic exploration of the chemical space around this core, detailed elucidation of the mechanism of action of active compounds, and optimization of their pharmacokinetic and pharmacodynamic properties to identify promising preclinical candidates.

References

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Gorepatil, A., et al. (2018). The use of zirconyl nitrate as a water-tolerant Lewis-acid catalyst enables a simple, green, and efficient intramolecular cyclization of o-aminochalcones to provide 2-aryl-2,3-dihydroquinolin-4(1H)-ones under mild reaction conditions with improved yields. Synlett, 29(02), 235-237. Available from: [Link]

  • Fawzy, N., et al. (2012). Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)-one derivatives. European Journal of Chemistry, 3(4), 437-441. Available from: [Link]

  • Shi, D., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6683. Available from: [Link]

  • ACS Omega (2022). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Available from: [Link]

  • Molecules (2018). Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents. Available from: [Link]

  • Molecules (2022). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 27(11), 3597. Available from: [Link]

  • Scholars Research Library (2012). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Available from: [Link]

  • Gürsoy, A., & Ilhan, N. (1995).
  • Organic Syntheses (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available from: [Link]

  • Organic Chemistry Portal (2024). Synthesis of 2,3-dihydroquinolin-4-ones. Available from: [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. Available from: [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cyclopentanones. Molecules, 17(1), 571-580. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Wikipedia. Claisen–Schmidt condensation. Available from: [Link]

  • ResearchGate (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Available from: [Link]

  • MDPI (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Available from: [Link]

  • Organic Reactions (1967). The Knoevenagel Condensation. Available from: [Link]

  • YouTube (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available from: [Link]

  • Organic Chemistry Portal. Substituted active methylene synthesis by condensation. Available from: [Link]

  • YouTube (2023). Knoevenagel condensation. Available from: [Link]

  • ResearchGate (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceutical agents.[1][2] The N-acetylated derivative, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, is a key intermediate in the synthesis of more complex molecules. However, its synthesis can be challenging, with common issues including low yields, inconsistent results, and difficult purification. This guide provides in-depth troubleshooting advice and validated protocols to help researchers overcome these obstacles and improve the yield and purity of their target compound.

Section 1: The Synthetic Pathway - A Mechanistic Overview

A robust and efficient method for synthesizing N-substituted 2,3-dihydro-4(1H)-quinolinones is the domino Michael-SNAr (Nucleophilic Aromatic Substitution) reaction.[2] This approach builds the heterocyclic ring in a single operation, which is highly efficient. The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can be effectively achieved by reacting N-(2-fluorophenyl)acetamide with an α,β-unsaturated ketone like methyl vinyl ketone.

The reaction proceeds through two key steps:

  • Michael Addition: A base deprotonates the amide nitrogen of N-(2-fluorophenyl)acetamide, creating a nucleophile that attacks the β-carbon of methyl vinyl ketone.

  • Intramolecular SNAr Cyclization: The resulting enolate intermediate undergoes an intramolecular cyclization, where the enolate attacks the carbon bearing the fluorine atom, displacing the fluoride ion to form the six-membered ring.

This domino sequence is advantageous due to its high atom economy and the formation of multiple bonds in one pot.[2]

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular SNAr SM1 N-(2-fluorophenyl)acetamide N_Anion N-Anion Nucleophile SM1->N_Anion Deprotonation SM2 Methyl Vinyl Ketone Enolate Enolate Intermediate SM2->Enolate Base Base (e.g., K₂CO₃) Base->SM1 N_Anion->Enolate Nucleophilic Attack Product 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Enolate->Product Ring Closure & Fluoride Displacement G Start Low Yield or No Product? CheckTLC Analyze TLC Plate of Crude Reaction Mixture Start->CheckTLC SM_Present Only Starting Material Visible? CheckTLC->SM_Present ComplexMixture Complex Mixture of Spots / Streaking? CheckTLC->ComplexMixture Sol_Base Action: 1. Use finely powdered, dry K₂CO₃. 2. Consider a stronger base (Cs₂CO₃). 3. Ensure anhydrous conditions. SM_Present->Sol_Base Yes Sol_Temp Action: 1. Ensure temp is 80-90°C. 2. Extend reaction time. 3. Cautiously increase temp to 100°C. SM_Present->Sol_Temp No Sol_Reagent Action: 1. Use freshly distilled MVK. 2. Verify starting material purity. 3. Check stoichiometry (1.5 eq MVK). ComplexMixture->Sol_Reagent Yes Sol_Polymer Action: 1. Re-run with distilled MVK. 2. Add MVK dropwise. 3. Avoid excessive temperatures. ComplexMixture->Sol_Polymer No

Sources

Technical Support Center: Purification of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with the purification of this versatile heterocyclic intermediate. As a key building block in the synthesis of various pharmaceuticals and bioactive molecules, achieving high purity is critical for downstream applications.[1]

This guide moves beyond simple protocols to provide causal explanations for common purification issues, empowering you to troubleshoot effectively and optimize your workflow.

Understanding the Challenge: Synthesis and Impurity Profile

Effective purification begins with understanding the potential impurities. 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is often synthesized via methods analogous to the Friedländer synthesis, which involves the condensation of an ortho-amino-substituted aromatic ketone with a compound containing a reactive α-methylene group.[2][3]

Common Impurities May Include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Side-Reaction Products: Self-condensation (aldol) products of the ketone reactant.[4]

  • Isomers: In cases of asymmetric starting materials, regioisomers may form.[4]

  • Degradation Products: The dihydroquinolinone ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other rearrangements.

  • Tarry Polymeric Material: A common issue in quinoline syntheses, often resulting from harsh reaction conditions.[5]

This impurity profile dictates the purification strategy, as the physicochemical properties of these byproducts (polarity, solubility, etc.) will determine the most effective separation technique.

Troubleshooting Guide: Purification Techniques

This section addresses specific issues encountered during common purification procedures in a question-and-answer format.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, relying on differences in solubility between the target compound and impurities at varying temperatures.[6]

Q1: I dissolved my crude 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in a hot solvent, but it "oiled out" upon cooling instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase rather than a solid crystal lattice.

  • Causality: This is often caused by a solution that is too supersaturated or is cooled too rapidly. The presence of significant impurities can also depress the melting point of your compound and disrupt crystal lattice formation.[7]

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil dissolves completely.

    • Slow Cooling: Allow the flask to cool slowly on the benchtop to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for the formation of well-ordered, pure crystals.[8][9]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent's surface. The microscopic glass fragments can act as nucleation sites, initiating crystallization.[8]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to template the crystallization process.[8]

    • Re-evaluate Solvent Choice: The solvent may be too "good." Consider a slightly less polar solvent system where the compound has lower solubility.

Q2: My final yield after recrystallization is extremely low. What are the likely causes?

A2: Low yield is a common frustration. The primary causes are using an excessive amount of solvent, premature crystallization, or selecting a solvent in which the compound is too soluble even at low temperatures.[7]

  • Causality: The goal of recrystallization is to create a saturated solution at high temperature using the minimum amount of hot solvent. Any excess solvent will retain more of your product in the mother liquor upon cooling, thereby reducing the isolated yield.

  • Troubleshooting Steps:

    • Use Less Solvent: In your next attempt, add the hot solvent portion-wise (in small increments) until the solid just dissolves.

    • Pre-heat the Funnel: If you perform a hot filtration step to remove insoluble impurities, pre-heat your funnel and filter paper to prevent the product from crystallizing prematurely on the filter.[7]

    • Concentrate the Mother Liquor: You can often recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure.

    • Optimize the Solvent System: Test different solvents. An ideal solvent dissolves the compound poorly at room temperature but very well at its boiling point.[9]

Solvent SystemPolarityComments
Ethanol/WaterHighGood for polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then re-heat to clarify.
IsopropanolMediumA common choice for compounds with moderate polarity.
Ethyl Acetate / HexaneMediumExcellent for tuning polarity. Dissolve in hot ethyl acetate, add hexane until persistent turbidity.
TolueneLowGood for less polar compounds, but higher boiling point requires care.

A summary of potential solvent systems for recrystallization.

Section 2: Flash Column Chromatography

Column chromatography is the workhorse for purifying reaction mixtures, separating compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase.[6]

Q1: My compound is streaking badly on the TLC plate and eluting as a broad, tailing band from the column. Why?

A1: Tailing is typically caused by unwanted interactions between your compound and the stationary phase.

  • Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. While the amide in 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is not strongly basic, the ketone's enol tautomer or other polar functionalities can engage in strong hydrogen bonding or acid-base interactions with the silica, causing poor elution behavior.[7] Overloading the column with too much crude material is another common cause.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar, competitive additive to the eluent. For potentially basic compounds, triethylamine (Et₃N) is often used to neutralize acidic sites on the silica. For acidic compounds, acetic acid can be added.

    • Use a Different Stationary Phase: Consider switching to neutral or basic alumina, or a reversed-phase (C18) silica gel, which separates compounds based on hydrophobicity rather than polarity.[10]

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica or Celite before loading it onto the column can lead to sharper bands and better separation.[11]

Q2: I can't achieve good separation between my product and a closely related impurity. What are my options?

A2: Improving resolution between two compounds with similar polarities requires optimizing the separation conditions.

  • Causality: Resolution in chromatography depends on the selectivity of the system (the difference in how strongly two compounds interact with the stationary phase) and the efficiency of the column (how narrow the bands are).

  • Troubleshooting Steps:

    • Use a Shallower Gradient: If you are using gradient elution (gradually increasing solvent polarity), make the gradient shallower in the region where your compound elutes. This gives more "column volumes" for the separation to occur.[7]

    • Switch the Solvent System: Change the composition of the mobile phase. Different solvents interact with compounds in unique ways. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order and improve separation.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than flash chromatography due to smaller particle sizes of the stationary phase.[12][13]

Workflow for Troubleshooting Column Chromatography

Here is a decision tree to guide your troubleshooting process for poor column separation.

chromatography_troubleshooting start Poor Separation Observed check_tlc Re-evaluate TLC: Is Rf appropriate (0.2-0.4)? start->check_tlc adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent No tailing Are peaks tailing? check_tlc->tailing Yes shallow_gradient Use a Shallower Gradient adjust_solvent->shallow_gradient add_modifier Add Modifier (e.g., 0.5% Et3N or AcOH) tailing->add_modifier Yes reduce_load Reduce Sample Load tailing->reduce_load No, bands are symmetrical but overlapping add_modifier->reduce_load change_adsorbent Change Adsorbent (Alumina, C18) reduce_load->change_adsorbent change_solvent_system Try a Different Solvent System (e.g., DCM/MeOH) shallow_gradient->change_solvent_system use_hplc Move to Preparative HPLC for higher resolution change_solvent_system->use_hplc

A decision tree for troubleshooting poor separation in column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most effective first-pass purification strategy for crude 1-Acetyl-2,3-dihydroquinolin-4(1H)-one from a typical synthesis?

A1: For multi-gram scales, flash column chromatography is generally the best initial purification method. It is highly effective at removing baseline impurities, unreacted starting materials, and major side products with significantly different polarities.[7] The fractions containing the purest product can then be combined and subjected to recrystallization to achieve high analytical purity and obtain a stable, crystalline solid.

Q2: How can I reliably assess the purity of my final product?

A2: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method using a C18 column can separate and quantify the main compound and any minor impurities. Purity is often reported as a percentage based on the area of the peaks detected by a UV detector.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and can reveal the presence of impurities if their signals are visible and do not overlap with the product's signals.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[8]

Q3: Are there any stability concerns with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one during purification and storage?

A3: Yes. While generally stable, the compound's ketone and N-acetyl groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During purification, avoid prolonged exposure to harsh conditions (e.g., refluxing in strong acid/base). For long-term storage, keep the purified solid in a cool, dry, and dark environment (e.g., 2-8°C) to prevent degradation.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying ~1 gram of crude product.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Use a glass column with a diameter appropriate for the amount of silica (e.g., a 40 mm diameter column for ~50 g of silica).

    • Slurry pack the column: Mix silica gel (230-400 mesh) with your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) and pour it into the column.

    • Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.[6]

  • Sample Loading:

    • Dissolve the crude product (~1 g) in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add ~2-3 g of silica gel to this solution and evaporate the solvent until a free-flowing powder is obtained.

    • Carefully add this dry-loaded sample to the top of the column.[11]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to begin eluting the compounds. Collect fractions in test tubes.

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase from 10% to 30% ethyl acetate in hexane) to elute your compound.

  • Fraction Analysis:

    • Spot the collected fractions onto TLC plates to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.[6]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair based on small-scale tests (see table above).

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid. Use a stir bar or swirl the flask to aid dissolution.[8][9]

  • Decolorization (Optional): If the solution is colored by high molecular weight impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinolizinone Derivatives.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
  • Cheng, C.-C. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. Retrieved from [Link]

  • Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.

Sources

Technical Support Center: Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this valuable heterocyclic scaffold. The synthesis, while conceptually straightforward, is often accompanied by challenges related to reaction control, which can lead to the formation of specific, recurring side-products.

This document moves beyond a simple recitation of protocols. Instead, it offers a troubleshooting framework built on a deep mechanistic understanding of the common synthetic routes. We will focus on the most prevalent and practical two-step approach: the reductive cyclization of an o-nitrophenyl precursor, followed by N-acetylation. By understanding the "why" behind the formation of impurities, you will be better equipped to optimize your reaction conditions, simplify purification, and improve overall yield and purity.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and frequently employed synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one involves a two-stage process. This pathway is favored for its use of readily available starting materials and its amenability to scale-up.

  • Step 1: Reductive Cyclization: An ethyl 2-acetyl-3-(2-nitrophenyl)propenoate precursor undergoes a domino reaction. The nitro group is first reduced to an amine, typically using a metal-acid system like iron in acetic or hydrochloric acid.[1] The newly formed aniline then immediately undergoes an intramolecular conjugate addition (aza-Michael reaction) to form the 2,3-dihydroquinolin-4(1H)-one core.

  • Step 2: N-Acetylation: The secondary amine of the dihydroquinolinone ring is then acetylated, most commonly with acetic anhydride or acetyl chloride in the presence of a base, to yield the final target compound.

Synthetic_Workflow Start Ethyl 2-acetyl-3- (2-nitrophenyl)propenoate Step1 Step 1: Reductive Cyclization (e.g., Fe/AcOH) Start->Step1 Intermediate 2,3-Dihydroquinolin-4(1H)-one Step1->Intermediate Step2 Step 2: N-Acetylation (Ac₂O, Base) Intermediate->Step2 Product 1-Acetyl-2,3-dihydroquinolin- 4(1H)-one Step2->Product Side_Products_Step1 cluster_reduction Reduction Stages cluster_cyclization Cyclization Stage Start o-Nitro Precursor Nitroso Nitroso Intermediate Start->Nitroso Incomplete Reduction Hydroxylamino Side-Product A: Hydroxylamino Intermediate Nitroso->Hydroxylamino Incomplete Reduction Aniline Aniline Intermediate (Uncyclized) Hydroxylamino->Aniline Full Reduction Uncyclized Side-Product B: Uncyclized Amino Precursor Aniline->Uncyclized Failure to Cyclize Product Desired Product: 2,3-Dihydroquinolin-4(1H)-one Aniline->Product Intramolecular Aza-Michael Oxidized Side-Product C: 4-Hydroxyquinoline (Aromatized) Product->Oxidized Accidental Oxidation

Diagram 2: Mechanistic pathways leading to common side-products in Step 1.

  • Side-Product A: Hydroxylamino Intermediate: The reduction of a nitro group to an amine proceeds via nitroso and hydroxylamino intermediates. [2]If the reducing power is insufficient or the reaction is quenched prematurely, the hydroxylamino species can be a major impurity. It is often more polar than the desired product on TLC.

    • Prevention: Ensure sufficient reducing agent and reaction time.

  • Side-Product B: Uncyclized Amino Precursor: This occurs when the nitro group is fully reduced to the aniline, but the subsequent intramolecular aza-Michael addition fails to occur.

    • Cause: The cyclization step is often reversible and acid-catalyzed. If the pH is not optimal or the temperature is too low, the equilibrium may not favor the cyclized product. Steric hindrance on the aromatic ring or at the enone can also slow this step.

    • Prevention: Ensure the reaction is maintained at a suitable temperature (e.g., reflux) after the initial reduction appears complete to drive the cyclization forward.

  • Side-Product C: 4-Hydroxyquinoline (Aromatized Product): The desired dihydroquinolinone can be susceptible to oxidation, especially at high temperatures in the presence of air or residual iron salts (Fe³⁺). This leads to the formation of the thermodynamically stable aromatic quinolone.

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Quenching the reaction and filtering off the iron salts promptly after completion can also minimize over-oxidation.

Q3: How do I analytically distinguish the desired product from these key side-products?

A3: A combination of standard analytical techniques can provide definitive identification.

Compound¹H NMR (Key Signals, CDCl₃)Mass Spec (Expected m/z [M+H]⁺)IR (Key Bands, cm⁻¹)
Desired Product δ ~2.8 (t, 2H, -CH₂-), ~3.5 (t, 2H, -CH₂-), ~4.5 (br s, 1H, -NH-)162.09~3350 (N-H), ~1680 (C=O, ketone)
Side-Product A Complex aromatic region, presence of -OH/-NH protons.178.08~3400-3200 (O-H, N-H), No ketone C=O
Side-Product B Signals for -NH₂ (~4.0 ppm), distinct vinyl proton signals.178.08~3450, 3350 (N-H stretch), ~1650 (C=O, enone)
Side-Product C Aromatic/vinyl protons only, absence of aliphatic -CH₂- signals.160.07~3100-2500 (br, O-H), ~1640 (C=O)

Section 3: Troubleshooting Guide & FAQs - Step 2: N-Acetylation

While seemingly simpler, the N-acetylation step can present its own challenges, primarily related to selectivity.

Q1: My acetylation reaction results in two products with very similar Rf values on TLC. What is the likely identity of the side-product?

A1: The most common side-product in this step is the O-acetylated isomer . This arises from the inherent keto-enol tautomerism of the 2,3-dihydroquinolin-4(1H)-one intermediate. The enol form, 4-hydroxy-1,2-dihydroquinoline, can be acetylated on the oxygen atom.

Diagram 3: Competing N-Acetylation and O-Acetylation pathways. (Note: Images are placeholders for chemical structures)

  • Controlling Selectivity:

    • Thermodynamic vs. Kinetic Control: N-acetylation is typically the thermodynamically more stable product. O-acetylation can be kinetically favored under certain conditions.

    • Choice of Base: A non-nucleophilic base like triethylamine or pyridine is standard. Using a very strong base (e.g., NaH) can deprotonate both N and O (in the enol form), potentially leading to mixtures.

    • Reaction Conditions: Running the reaction at room temperature or slightly elevated temperatures (0-40 °C) generally favors the desired N-acetylation. Very low temperatures might favor the kinetic O-acetyl product, while very high temperatures can cause decomposition.

Q2: How can I purify my N-acetylated product away from the O-acetylated isomer?

A2: The two isomers often have very similar polarities, making chromatographic separation challenging.

  • Strategy 1: Recrystallization. If the desired product is a solid, careful recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for removing the O-acetyl isomer.

  • Strategy 2: Hydrolysis. The O-acetyl group (an enol ester) is generally more labile to hydrolysis than the N-acetyl group (an amide). Mild basic hydrolysis (e.g., with K₂CO₃ in methanol/water) can selectively cleave the O-acetyl group, converting the side-product back to the starting dihydroquinolinone, which can then be easily separated from the desired N-acetyl product by chromatography.

Section 4: Recommended Experimental Protocols

Protocol 1: Reductive Cyclization of Ethyl 2-acetyl-3-(2-nitrophenyl)propenoate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-acetyl-3-(2-nitrophenyl)propenoate (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).

  • Reagent Addition: Add fine iron powder (4.0-5.0 eq) to the stirred solution in portions. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 110-118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), ensuring the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.

  • Extraction: Dilute the filtrate with water and carefully neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2,3-dihydroquinolin-4(1H)-one can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: N-Acetylation of 2,3-Dihydroquinolin-4(1H)-one

  • Reaction Setup: Dissolve the crude or purified 2,3-dihydroquinolin-4(1H)-one (1.0 eq) in dichloromethane or pyridine (10 mL per gram). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: If using dichloromethane, add triethylamine (1.5 eq). Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-52. [Link]

  • Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de chimie et de physique, 42, 186-196. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(5), 1779-1804. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of 2,3-dihydroquinazolin-4(1H)-ones. Chemical Reviews, 111(11), 7157-7259. [Link]

  • Coutts, R. T., & Wibberley, D. G. (1963). 2,3-Dihydro-4(1H)-quinolones. Part I. The reductive cyclisation of o-nitrocinnamic and related acids. Journal of the Chemical Society, 4610-4614. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. This vital heterocyclic scaffold is a key intermediate in the development of various pharmacologically active molecules. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with its synthesis, ensuring reproducibility, high yield, and purity. Our focus is on the most prevalent synthetic strategy: the acid-catalyzed intramolecular cyclization of N-acetyl-N-phenyl-β-alanine.

Section 1: Synthesis Overview and Mechanism

The most direct and commonly employed route to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is the intramolecular Friedel-Crafts acylation of N-acetyl-N-phenyl-β-alanine. This reaction typically requires a strong acid catalyst to promote the cyclization and dehydration steps.

The mechanism proceeds via protonation of the carboxylic acid group of the starting material, followed by the formation of a highly reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position in an intramolecular electrophilic aromatic substitution. Subsequent deprotonation re-aromatizes the ring and yields the final product. Understanding this pathway is critical for diagnosing and resolving experimental issues.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization SM N-acetyl-N-phenyl-β-alanine Protonated Protonated Intermediate SM->Protonated + H⁺ (Catalyst) Acylium Acylium Ion Intermediate Protonated->Acylium - H₂O Sigma Sigma Complex (Wheland Intermediate) Acylium->Sigma Intramolecular Electrophilic Attack Product 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Sigma->Product - H⁺ (Catalyst Regeneration)

Caption: Reaction mechanism for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A: Low yield is the most common issue and can stem from several sources. A systematic approach is essential.

  • Catalyst Choice & Concentration: The choice and amount of the acid catalyst are paramount. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are the most effective catalysts for this transformation. If you are using a weaker Lewis acid like AlCl₃, you may see lower conversion.

    • Causality: PPA and Eaton's reagent are excellent dehydrating agents and strong acids, which efficiently promote the formation of the key acylium ion intermediate. Insufficient catalyst will lead to an incomplete reaction, while an excessive amount can promote side reactions like polymerization, leading to tar formation.

    • Recommendation: Start by ensuring the PPA is fresh and viscous. A common ratio is a 10-fold excess by weight relative to the starting material. For Eaton's reagent, a 1:10 w/w solution of P₂O₅ in methanesulfonic acid is standard.

  • Reaction Temperature and Time: This cyclization requires significant thermal energy.

    • Causality: Inadequate temperature results in a slow reaction rate and incomplete conversion. Conversely, excessively high temperatures (>140°C) or prolonged heating can cause decomposition of the starting material and product, leading to charring and the formation of complex impurities.

    • Recommendation: Monitor the reaction by Thin-Layer Chromatography (TLC). A typical starting point is 100-120°C for 2-4 hours. If the starting material is still present, consider incrementally increasing the temperature or time.

  • Moisture Contamination: The reaction is highly sensitive to water.

    • Causality: Water will hydrolyze the acid catalyst and react with the acylium ion intermediate, preventing cyclization and reverting it to the starting carboxylic acid.

    • Recommendation: Use oven-dried glassware and anhydrous solvents (if applicable). Ensure your starting material is thoroughly dried in vacuo before use.

Q: TLC analysis shows multiple spots, and the crude product is a dark, oily tar. What are the likely side products and how can I minimize them?

A: Tar formation is a clear sign of side reactions, typically caused by overly harsh conditions.

  • Likely Side Products:

    • Polymeric materials: The acylium ion or the product itself can undergo intermolecular reactions at high temperatures.

    • De-acetylated product: Hydrolysis of the N-acetyl group can occur, yielding 2,3-dihydroquinolin-4(1H)-one, especially during aqueous work-up under acidic conditions.

    • Oxidized product: If air is not excluded, oxidation to the more stable aromatic 1-acetyl-quinolin-4(1H)-one can occur, though this is less common under these conditions.

  • Mitigation Strategies:

    • Control Temperature: This is the most critical factor. Avoid exceeding 130°C. It is better to react longer at a slightly lower temperature than to force the reaction with excessive heat.

    • Efficient Stirring: Ensure the reaction mixture is homogenous. Poor stirring can create localized "hot spots" where decomposition and polymerization are accelerated.

    • Work-up Procedure: The work-up is crucial. Quench the reaction by pouring the hot mixture slowly and with vigorous stirring onto a large amount of crushed ice. This rapidly cools the reaction and dilutes the acid, minimizing degradation during this step. Do not add water directly to the hot, concentrated acid mixture.

Q: The reaction appears to stall, with a significant amount of starting material remaining even after 4-6 hours at high temperature. What is causing this?

A: A stalled reaction typically points to an issue with the catalyst or the purity of the starting materials.

  • Catalyst Deactivation: As mentioned, moisture is a primary culprit. Another possibility is that the catalyst itself is old or has degraded.

    • Recommendation: Use a fresh bottle of PPA or prepare Eaton's reagent fresh before use.

  • Purity of Starting Material: The precursor, N-acetyl-N-phenyl-β-alanine, can be a source of problems.

    • Causality: Impurities in the starting material can interfere with the catalyst. For instance, any residual base from its synthesis (e.g., triethylamine) will neutralize the acid catalyst, effectively poisoning the reaction.

    • Recommendation: Ensure the starting material is pure. Recrystallization or purification by column chromatography may be necessary if its purity is in doubt. An acidic wash of the starting material during its own workup is advisable to remove basic impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this intramolecular cyclization, and how do I choose the best one?

A: The choice of catalyst is critical and depends on scale, desired reaction time, and available resources. The most common and effective choices are summarized below.

CatalystTypical Temp.Typical TimeProsCons
Polyphosphoric Acid (PPA) 100-120°C2-4 hInexpensive, effective, acts as both solvent and catalyst.Very viscous and difficult to stir; work-up can be challenging.
Eaton's Reagent 80-100°C1-3 hHighly effective, less viscous than PPA, lower reaction temperatures.More expensive, must be prepared fresh, corrosive.
Aluminum Chloride (AlCl₃) 80-100°C4-8 hStandard Lewis acid, readily available.Often requires a solvent, can form complexes with the product, leading to lower yields and difficult work-up.

Recommendation: For laboratory-scale synthesis, Eaton's reagent often provides the best balance of reactivity and handling.[1] For larger-scale reactions, PPA is often more cost-effective.

Q2: How critical is the purity of the starting material, N-acetyl-N-phenyl-β-alanine?

A: Extremely critical. As a catalytic reaction, even small amounts of reactive impurities can have a significant impact. The starting material should be free of residual solvents, moisture, and any basic or nucleophilic impurities that could consume the acid catalyst.[2]

Q3: What is the role of the solvent in this reaction?

A: For catalysts like PPA, the catalyst itself serves as the solvent. When using a catalyst like AlCl₃, a non-coordinating, high-boiling solvent such as dichlorobenzene or nitrobenzene may be used. However, for this specific transformation, solvent-free conditions with PPA or Eaton's reagent are generally preferred as they provide high concentrations of reactants and lead to more efficient reactions.[3]

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of N-acetyl-N-phenyl-β-alanine (Precursor)

  • To a stirred solution of N-phenyl-β-alanine (1 equiv.) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 equiv.).

  • Cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride (1.2 equiv.) dropwise, ensuring the temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH in DCM).

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2 with 2M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Protocol 2: Optimized Cyclization to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves and safety glasses.

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add Eaton's reagent (10 parts by weight relative to the starting material).

  • With vigorous stirring, add N-acetyl-N-phenyl-β-alanine (1 part by weight) portion-wise to the Eaton's reagent. An exotherm may be observed.

  • Heat the mixture to 90°C in a pre-heated oil bath.

  • Maintain the temperature and continue stirring for 2 hours. Monitor the reaction progress by TLC (50% EtOAc in Hexane), taking care to properly quench the sample for analysis.

  • While the reaction is still warm (but not hot), carefully and slowly pour the mixture onto a large beaker of crushed ice (at least 20 times the weight of the reaction mixture) with vigorous stirring.

  • Allow the ice to melt completely. The product may precipitate as a solid or an oil.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Section 5: Data Summary & Visualization

Troubleshooting Workflow

The following diagram provides a logical workflow for addressing low-yield issues.

G Start Low Yield Observed Check_Purity Is Starting Material Pure? Start->Check_Purity Purify_SM Purify Starting Material (Recrystallize/Column) Check_Purity->Purify_SM No Check_Catalyst Is Catalyst Fresh & Anhydrous? Check_Purity->Check_Catalyst Yes Purify_SM->Check_Catalyst New_Catalyst Use Fresh Catalyst (New PPA / Fresh Eaton's) Check_Catalyst->New_Catalyst No Check_Conditions Review Reaction Conditions (Temp/Time) Check_Catalyst->Check_Conditions Yes New_Catalyst->Check_Conditions Optimize_Temp Optimize Temperature: Run at 90°C, 100°C, 110°C Check_Conditions->Optimize_Temp No Check_Workup Is Work-up Procedure Correct? Check_Conditions->Check_Workup Yes Optimize_Temp->Check_Workup Correct_Workup Correct Work-up: Pour onto ice, then neutralize Check_Workup->Correct_Workup No Success Yield Improved Check_Workup->Success Yes Correct_Workup->Success

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Cheng, C.-C., & Sun, L. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(18), 6470–6472. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Química Organica.org. Friedlander quinoline synthesis. [Link]

  • Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A Mild and Efficient One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. [Link]

  • PubChem. N-Acetyl-beta-alanine. [Link]

Sources

troubleshooting unexpected results in reactions with 1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot unexpected results in reactions involving this versatile synthetic intermediate. My approach here is not to simply list procedures, but to explain the chemical causality behind the challenges you may face, empowering you to make informed decisions in your work.

I. Troubleshooting Guide: Diagnosing Unexpected Outcomes

This section addresses specific experimental failures in a question-and-answer format. Each answer is grounded in the fundamental reactivity of the dihydroquinolinone core.

Question 1: My reaction has stalled, resulting in low yield or recovery of unreacted starting material. What are the likely causes?

Answer:

Reaction failure with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one typically stems from three primary areas: reagent stability, suboptimal reaction conditions, or catalyst deactivation.

  • Pillar 1: Reagent Integrity & Stability The starting material itself can be a source of issues if not handled or stored correctly. The N-acetyl group, while appearing stable, can be labile under certain conditions, and the dihydro-pyridone ring is susceptible to oxidation.

    • Recommended Action: Before extensive troubleshooting, verify the purity of your starting material using ¹H NMR and LC-MS. Look for the characteristic acetyl singlet around 2.2-2.5 ppm and the absence of peaks corresponding to the deacetylated or oxidized analogs.

    • Storage Protocol: Store the compound under an inert atmosphere (N₂ or Argon), in a cool, dark, and dry place.

  • Pillar 2: Reaction Conditions The dihydroquinolinone scaffold has multiple reactive sites. The conditions you choose will dictate which site is favored to react.

    • Kinetic vs. Thermodynamic Control: In reactions involving deprotonation at the C-3 position (alpha to the carbonyl), the choice of base, temperature, and solvent is critical. A strong, bulky base at low temperature (e.g., LDA, -78 °C) will favor kinetic deprotonation at C-3. In contrast, weaker bases at higher temperatures may favor other pathways.

    • Solvent Effects: Protic solvents can participate in the reaction or promote side reactions like deacetylation. A diversity-oriented synthesis study highlighted how switching from ethanol to toluene can completely change the reaction outcome from dihydroquinolinones to quinolines[1].

  • Pillar 3: Catalyst Activity Many reactions involving this scaffold are catalyzed. Lewis acids, Brønsted acids, or metal catalysts can be poisoned by impurities.

    • Acid/Base Catalysis: If your reaction is acid-catalyzed (e.g., a Friedländer-type condensation), trace amounts of water can hydrolyze the catalyst or promote deacetylation.[2][3] If base-catalyzed, ensure your base is fresh and has not been passivated by atmospheric CO₂.

    • Metal Catalysis: For metal-catalyzed cross-couplings or cyclizations, ensure your starting material and solvents are free of coordinating impurities (like sulfur or excess phosphines) that can bind to the metal center and inhibit catalysis.[4]

Question 2: I've isolated an unexpected byproduct. How can I identify it and prevent its formation?

Answer:

This is the most common challenge. The formation of byproducts is a logical consequence of the molecule's inherent reactivity. By understanding the likely side reactions, we can deduce the structure of the impurity and modify the conditions to suppress it.

  • Causality: The N-acetyl group is an amide and can be hydrolyzed under either strong acidic or basic conditions. This is a well-documented transformation for related quinolinone systems.[5] Mild methods for chemoselective deacetylation have also been developed, highlighting the susceptibility of this functional group.[6]

  • Diagnosis:

    • Mass Spectrometry: The byproduct will have a mass corresponding to [M - 42.04].

    • ¹H NMR: The sharp singlet for the acetyl protons (CH₃) will be absent. A new, often broad, signal for the N-H proton will appear downfield.

    • IR Spectroscopy: A shift in the amide carbonyl stretch may be observed, and an N-H stretch will appear around 3200-3400 cm⁻¹.

  • Preventative Protocol:

    • Buffer the reaction to maintain a neutral pH if possible.

    • Avoid prolonged exposure to strong acids (e.g., conc. H₂SO₄, HCl) or bases (e.g., NaOMe, KOH).

    • If acidic conditions are required, consider using milder Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) over strong Brønsted acids.[1]

  • Causality: The 2,3-dihydroquinolin-4(1H)-one scaffold can undergo oxidation to form the more thermodynamically stable 4-quinolone aromatic system. This can be promoted by oxidizing agents, high temperatures, or even atmospheric oxygen in some cases.

  • Diagnosis:

    • Mass Spectrometry: The byproduct will have a mass corresponding to [M - 2.02].

    • ¹H NMR: The aliphatic signals for the protons at C-2 and C-3 (typically appearing as coupled triplets or multiplets) will disappear. New aromatic signals will appear, and the remaining proton signals will likely shift.

    • UV-Vis Spectroscopy: The formation of the extended conjugated system will result in a significant red-shift (bathochromic shift) in the UV-Vis absorption spectrum.

  • Preventative Protocol:

    • Run the reaction under a strictly inert atmosphere (high-purity Argon or Nitrogen).

    • Use degassed solvents to remove dissolved oxygen.

    • Avoid unnecessary exposure to high heat for extended periods.

  • Causality: Under strongly acidic conditions, particularly with heat, the dihydroquinolinone core can undergo complex rearrangements. Reports in the literature describe reactions intended to produce simple quinolines that instead yield unexpected tricyclic products or undergo isomerization of substituents followed by cyclization.[7][8] These often proceed through common intermediates that can be diverted down different pathways based on subtle changes in conditions.[2]

  • Diagnosis:

    • This is the most challenging scenario and requires full structural elucidation (COSY, HMBC, NOESY NMR experiments, and potentially X-ray crystallography).

    • A key indicator is a mass spectrum that does not correspond to simple loss/gain of functional groups and an NMR spectrum with a completely unexpected spin system.

  • Preventative Protocol:

    • Lower the reaction temperature significantly.

    • Reduce the concentration or stoichiometry of the acid catalyst.

    • Screen alternative, milder catalysts. For example, some intramolecular cyclizations can be promoted by zirconyl nitrate under mild conditions, avoiding the harshness of stronger acids.[9]

Data Summary & Diagnostic Workflow

The following table summarizes the key diagnostic features for common byproducts.

Unexpected Product Mass Change Key ¹H NMR Diagnostic Key ¹³C NMR Diagnostic Prevention Strategy
Deacetylated CompoundM - 42Disappearance of acetyl singlet (~2.2 ppm); appearance of N-H proton.Disappearance of acetyl CH₃ and C=O signals.Use neutral conditions; avoid strong acid/base.
Aromatized QuinoloneM - 2Disappearance of C2/C3 aliphatic protons; new aromatic signals.C2 and C3 signals shift downfield into the aromatic region.Use inert atmosphere; degas solvents.
Rearrangement ProductM (isomer) or otherComplex, unpredicted changes to the entire spectrum.Significant shifts in the core scaffold carbons.Lower temperature; use milder catalysts.

This workflow can help guide your investigation when an unexpected result is observed.

G cluster_low_yield Troubleshooting Low Yield cluster_byproduct Identifying Byproducts start Unexpected Reaction Result low_yield Low Yield / No Reaction start->low_yield byproduct Byproduct(s) Formed start->byproduct check_purity 1. Verify Starting Material Purity (NMR, LCMS) low_yield->check_purity get_mass 1. Analyze by LC-MS byproduct->get_mass check_conditions 2. Optimize Conditions (Temp, Solvent, Time) check_purity->check_conditions check_catalyst 3. Check Catalyst (Fresh, Anhydrous) check_conditions->check_catalyst mass_minus_42 Mass = M-42? (Deacetylation) get_mass->mass_minus_42 Yes mass_minus_2 Mass = M-2? (Aromatization) get_mass->mass_minus_2 No confirm_nmr_deacetyl Confirm via NMR: - No Acetyl Singlet - N-H Appears mass_minus_42->confirm_nmr_deacetyl mass_other Other Mass? (Rearrangement/Complex) mass_minus_2->mass_other No confirm_nmr_aromatized Confirm via NMR: - No C2/C3 Aliphatic H - New Aromatic H mass_minus_2->confirm_nmr_aromatized Yes full_elucidation Full 2D NMR Elucidation Required mass_other->full_elucidation Yes

Caption: A logical workflow for troubleshooting reactions.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reactivity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one? The molecule possesses several key reactive sites. The C-4 carbonyl group is electrophilic. The methylene protons at C-3 are acidic and can be removed to form an enolate, which is a potent nucleophile. The N-acetyl group can be hydrolyzed. Finally, the dihydro-pyridone ring can be oxidized to an aromatic quinolone. The interplay between these sites dictates the reaction outcomes.

  • Q2: Can this molecule undergo self-condensation? Yes. Under basic conditions that promote enolate formation at C-3, the enolate can potentially react with the electrophilic C-4 carbonyl of another molecule, leading to aldol-type condensation and dimer formation. This is more likely at higher concentrations and temperatures.

  • Q3: Are there any known tautomers I should be aware of? Yes, keto-enol tautomerism is significant for this class of compounds.[10][11] The C-4 keto group can tautomerize to the corresponding enol. While the keto form is generally more stable, the enol intermediate is crucial in many reactions, such as alpha-halogenation or alkylation. The formation of the enol tautomer can sometimes lead to O-alkylation instead of the desired C-alkylation at the C-3 position.

  • Q4: What are the characteristic spectroscopic signals for this compound?

    • ¹H NMR: Expect a sharp singlet for the acetyl (N-C(=O)CH₃ ) protons around 2.2-2.5 ppm. The methylene protons at C-2 (-N-CH₂ -) and C-3 (-CH₂ -C=O) will appear as two coupled triplets in the aliphatic region (typically 2.5-4.5 ppm). The four protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm).

    • ¹³C NMR: Expect signals for the acetyl methyl (~24 ppm), the two methylene carbons C-2 and C-3 (~35-50 ppm), the aromatic carbons (115-140 ppm), and three carbonyl carbons for the N-acetyl group, the C-4 ketone, and C-9 (160-195 ppm).

    • IR: Look for two strong carbonyl (C=O) absorption bands, one for the C-4 ketone (~1680 cm⁻¹) and one for the N-acetyl amide (~1650 cm⁻¹).

III. Visualizing Competing Pathways

The challenge in working with this molecule is managing the competition between desired and undesired reaction pathways. The following diagram illustrates the main competing transformations originating from the starting material.

G cluster_products Potential Reaction Outcomes SM 1-Acetyl-2,3-dihydro- quinolin-4(1H)-one desired_product Desired Product (e.g., C-3 Alkylation) SM->desired_product Selective Conditions (Controlled Temp/pH) deacetylated Deacetylated Byproduct SM->deacetylated Strong Acid/Base aromatized Aromatized Byproduct (4-Quinolone) SM->aromatized Oxidants / Air High Temp rearranged Rearranged/ Cyclized Product SM->rearranged Harsh Acid High Temp

Caption: Competing reaction pathways for the title compound.

References

  • Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health.
  • Me3SI-promoted chemoselective deacetylation: a general and mild protocol. National Center for Biotechnology Information.
  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. National Center for Biotechnology Information.
  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Available at: [Link]

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library.
  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H). The Royal Society of Chemistry.
  • Unexpected ring-closure products derived from 3-(2-allylanilino)-3-phenylacrylate esters: crystal and molecular structures of 3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one. PubMed. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health.
  • Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology.
  • Unexpected ring-closure products derived from 3-(2-allylanilino)-3-phenylacrylate esters: crystal and molecular structures of 3-acetyl-8-allyl-6-methyl-2-phenylquinolin-4-yl acetate and (2RS)-2,8-dimethyl-4-phenyl-1,2-dihydro-. ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • A Novel Approach to N-Tf 2-Aryl-2,3-Dihydroquinolin- 4(1H)-ones via a Ligand-Free Pd(II)-Catalyzed Oxidative Aza-Michael Cyclization. Kyung Hee University. Available at: [Link]

Sources

stability issues of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Introduction: Welcome to the technical support guide for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (CAS 64142-63-8). This molecule is a versatile heterocyclic building block used in the synthesis of various pharmaceutical and agrochemical compounds.[1] The stability of this intermediate in solution is critical for ensuring the reproducibility of experimental results and the purity of downstream products. This guide addresses common stability-related questions and provides troubleshooting protocols based on established principles of chemical reactivity and data from structurally related quinolone derivatives.

A Note on Current Research: As of this writing, specific, peer-reviewed stability studies detailing the degradation kinetics and pathways for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one are not extensively available in the public domain. Therefore, the advice herein is grounded in fundamental organic chemistry principles—particularly the reactivity of N-acetyl amides and ketones—and insights from forced degradation studies conducted on analogous quinolone structures.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most probable degradation pathway for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one in solution?

The primary and most anticipated degradation pathway is the hydrolysis of the N-acetyl group. This reaction, common to N-acyl compounds, results in the cleavage of the amide bond to yield 2,3-dihydroquinolin-4(1H)-one and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.

The reaction is mechanistically significant because the resulting primary degradation product, 2,3-dihydroquinolin-4(1H)-one, has different polarity, reactivity, and spectroscopic properties than the parent compound, which can significantly impact subsequent synthetic steps or biological assays.

Degradation Pathway Parent 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Degradant 2,3-dihydroquinolin-4(1H)-one Parent->Degradant  Hydrolysis (Acid or Base Catalyzed) Byproduct Acetic Acid Parent->Byproduct

Caption: Proposed primary degradation pathway via N-deacetylation.

Q2: How do pH and solvent choice impact the stability of the compound?

The stability of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is expected to be highly dependent on both the pH and the nature of the solvent system used.

  • Effect of pH: Amide hydrolysis is typically slowest near neutral pH and accelerates under both acidic and basic conditions.[4][5]

    • Acidic Conditions (pH < 6): Protonation of the carbonyl oxygen of the acetyl group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Basic Conditions (pH > 8): Direct nucleophilic attack by hydroxide ions on the carbonyl carbon is the primary mechanism. This is often more rapid than acid-catalyzed hydrolysis.[4] Solutions prepared in buffers with a pH greater than 6 can decompose rapidly.[4]

  • Effect of Solvent: The choice between polar protic and polar aprotic solvents is critical.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles (solvolysis) and can donate hydrogen bonds to stabilize charged intermediates in the hydrolysis pathway, thereby accelerating degradation.[6][7][8]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents do not have acidic protons and cannot donate hydrogen bonds.[9] They are generally preferred for preparing stock solutions as they minimize the risk of hydrolysis, leading to significantly enhanced stability.

Solvent TypeExamplesExpected Impact on Stability
Polar Protic Water, Methanol, EthanolLow Stability: Can participate directly in hydrolysis (solvolysis) and stabilize transition states, accelerating degradation.[6][8]
Polar Aprotic Anhydrous DMSO, DMF, AcetonitrileHigh Stability: Recommended for stock solutions. They do not act as hydrogen-bond donors, thus suppressing hydrolysis.[9]
Nonpolar Toluene, Hexane, DichloromethaneVariable Stability: Limited utility due to poor solubility of the compound. Trace water can still lead to degradation.
Q3: I'm observing a new, more polar spot on my TLC plate (or an early-eluting peak in RP-HPLC) after leaving my solution at room temperature. What is it?

This observation is a classic indicator of degradation. The most likely identity of this new, more polar species is the de-acetylated product, 2,3-dihydroquinolin-4(1H)-one . The removal of the acetyl group exposes a secondary amine (N-H), which significantly increases the compound's polarity, causing it to have a lower Rf value on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column.

To confirm its identity, we recommend performing an LC-MS analysis. The expected mass of the degradant (C₉H₉NO) is approximately 147.18 g/mol , a decrease of 42.04 g/mol (the mass of an acetyl group) from the parent compound's mass of 189.21 g/mol .[1][10]

Q4: What are the best practices for preparing and storing solutions to ensure maximum stability?

To minimize degradation and ensure experimental consistency, follow these guidelines:

  • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous polar aprotic solvent such as DMSO or acetonitrile.[11]

  • Storage Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow the rate of any potential degradation. The recommended storage for the neat compound is 2-8°C.[1]

  • Protection from Light: While specific photostability data is unavailable, related quinolone structures are known to be susceptible to photolytic degradation.[12][13] It is prudent to store solutions in amber vials or protect them from light.

  • Work Fresh: For highly sensitive or quantitative experiments, prepare fresh dilutions from the frozen stock solution immediately before use. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of high-purity material in solution, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

Troubleshooting Guides & Protocols

Guide 1: Investigating Unexpected Experimental Results

If you suspect compound instability is affecting your experiment (e.g., low yield, new byproducts, loss of biological activity), a systematic approach is necessary.

Troubleshooting Workflow Start Start: Unexpected Result (e.g., low yield, new peak) Analyze Analyze Control Sample (Freshly prepared solution) Start->Analyze Compare Compare with Experimental Sample (Aged or stressed solution) Analyze->Compare Check Is parent peak area reduced? Are new peaks present? Compare->Check Identify Identify Degradant(s) (Use LC-MS to check mass) Check->Identify Yes Investigate Investigate Alternative Pathways (e.g., oxidation, dimerization) Check->Investigate No Confirm Does mass match De-acetylated Product? Identify->Confirm Optimize Root Cause Found: Optimize storage and handling protocol Confirm->Optimize Yes Confirm->Investigate No

Caption: Logical workflow for troubleshooting stability issues.

Protocol 1: Rapid Stability Assessment via Forced Degradation

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[3] This protocol outlines a basic stress test to identify likely degradation pathways and develop stability-indicating analytical methods.

Objective: To rapidly assess the stability of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one under various stress conditions.

Materials:

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled vials, mix the stock solution with the stressor as described in the table below. Prepare a control sample with the solvent only.

  • Incubation: Incubate the vials at 40°C for 24 hours. Keep one set of samples protected from light and expose another to light to assess photostability.

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by RP-HPLC, monitoring the disappearance of the parent peak and the appearance of new peaks.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1 mL Stock + 1 mL 0.1 M HClSignificant degradation to the de-acetylated product is expected.
Base Hydrolysis 1 mL Stock + 1 mL 0.1 M NaOHRapid and likely complete degradation to the de-acetylated product.[12]
Oxidation 1 mL Stock + 1 mL 3% H₂O₂Potential for oxidation, though the N-acetyl group is generally stable to it.
Thermal 1 mL Stock + 1 mL WaterModerate degradation may occur depending on the purity of the water (pH).
Photolytic Expose solution to UV light (e.g., 254 nm) or sunlightPossible degradation, as is common with quinolone-type structures.[13]
Protocol 2: General-Purpose Stability-Indicating RP-HPLC Method

Objective: To provide a starting point for an HPLC method capable of separating the parent compound from its primary potential degradant.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm and 254 nm (Aromatic systems often absorb at 254 nm, while amide bonds can be detected at lower wavelengths like 215 nm).[14]

  • Expected Elution Order: The de-acetylated product (more polar) will elute before the parent 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

This method serves as a foundation and should be fully validated for your specific application.

References

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2018). Scilit. [Link]

  • Bairros, A. V. D., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54. [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH). [Link]

  • Bairros, A. V. D., et al. (n.d.). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2024). RSC Publishing. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. (n.d.). MySkinRecipes. [Link]

  • Hamed, E. O., et al. (2021). Cyclization of N-acetyl derivative: Novel synthesis – azoles and azines, antimicrobial activities, and computational studies. ResearchGate. [Link]

  • 1Benzyl2,3-dihydroquinolin-4(1 H )-one. (n.d.). ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. (n.d.). ACS Omega. [Link]

  • Protic and aprotic solvent effect on molecular properties and g-tensors of o-semiquinones with various aromacity and heteroatoms: A DFT study. (n.d.). ResearchGate. [Link]

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  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (n.d.). National Institutes of Health (NIH). [Link]

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  • Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. (n.d.). Brieflands. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

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  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. (n.d.). ResearchGate. [Link]

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     hydrogen bonding. (2007). Semantic Scholar. [Link]
    
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Technical Support Center: Resolving Complex NMR Spectra of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving the complex NMR spectra of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the structural elucidation and analysis of this and similar heterocyclic compounds. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Troubleshooting Guide

Question 1: My 1H NMR spectrum of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one shows significant signal overlap in the aliphatic region, making it difficult to assign the protons at positions 2 and 3. How can I resolve these signals?

Answer:

Signal overlap in the aliphatic region of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one is a common issue due to the similar chemical environments of the methylene protons at the C2 and C3 positions. Several strategies can be employed to resolve these overlapping multiplets:

  • Higher Field Strength: The most straightforward approach is to acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above). Increased magnetic field strength enhances chemical shift dispersion, which can often separate overlapping signals.

  • Solvent Effects: Changing the NMR solvent can induce differential shifts in proton resonances. For instance, switching from chloroform-d (CDCl3) to a more aromatic solvent like benzene-d6 or pyridine-d5 can alter the chemical shifts of nearby protons due to anisotropic effects, potentially resolving the overlap.

  • Advanced 1D NMR Experiments:

    • 1D TOCSY (Total Correlation Spectroscopy): If one proton in a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal all other coupled protons in the same spin system, even if they are heavily overlapped in the standard 1H spectrum.[1]

    • Relaxation-Edited Experiments: Protons in different chemical environments often have different spin-lattice (T1) relaxation times. An inversion recovery experiment can be used to null one of the overlapping signals by carefully choosing the delay time (τ), thereby revealing the other.[2]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra by spreading the signals into a second dimension.[1][3][4][5]

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks in a COSY spectrum will connect the signals of the C2 and C3 protons, confirming their coupling relationship and aiding in their assignment.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[3][6] By spreading the proton signals along the carbon chemical shift axis, even severely overlapping proton signals can be resolved.[5] This is a highly effective method for this particular problem.

Question 2: I'm observing broad signals for the N-acetyl methyl group and the aromatic protons. What could be the cause and how can I sharpen these signals?

Answer:

Broadening of NMR signals can arise from several factors, including chemical exchange, conformational dynamics, and the presence of paramagnetic impurities. For 1-Acetyl-2,3-dihydroquinolin-4(1h)-one, the most likely causes are:

  • Restricted Rotation around the Amide Bond: The N-acetyl group can exhibit restricted rotation around the C-N amide bond, leading to the presence of rotamers (conformational isomers) that are in slow or intermediate exchange on the NMR timescale. This exchange process can cause significant broadening of the signals for the acetyl methyl group and adjacent protons.

    • Troubleshooting:

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to understand the dynamic process.[7] At higher temperatures, the rate of rotation may increase, leading to coalescence of the signals into a sharper, averaged peak. Conversely, at lower temperatures, the exchange may be slowed down enough to observe distinct signals for each rotamer.

      • 2D EXSY (Exchange Spectroscopy): This experiment can be used to confirm that the broad signals are due to chemical exchange between different conformers.

  • Sample Purity and Preparation:

    • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) in your sample can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider passing your sample through a small plug of Celite or silica gel to remove impurities.

    • Dissolved Oxygen: Dissolved oxygen is paramagnetic and can also contribute to line broadening. Degassing the NMR sample by bubbling an inert gas (like nitrogen or argon) through the solution or by using the freeze-pump-thaw method can help to sharpen the signals.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected chemical shifts and coupling constants for the key protons in 1-Acetyl-2,3-dihydroquinolin-4(1h)-one?

Answer:

While the exact chemical shifts can vary depending on the solvent and concentration, the following table provides a general guide to the expected 1H NMR chemical shifts and coupling constants for 1-Acetyl-2,3-dihydroquinolin-4(1h)-one. These values are based on typical ranges for similar heterocyclic systems.[8]

Proton(s) Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constant (J, Hz)
H-2 (CH2)2.8 - 3.2triplet6.0 - 8.0
H-3 (CH2)2.6 - 3.0triplet6.0 - 8.0
H-57.8 - 8.2doublet of doublets~8.0, ~1.5
H-67.0 - 7.4triplet of doublets~8.0, ~1.0
H-77.4 - 7.8triplet of doublets~8.0, ~1.5
H-87.2 - 7.6doublet~8.0
N-Acetyl (CH3)2.2 - 2.5singlet-
FAQ 2: How can I definitively assign the aromatic protons (H-5, H-6, H-7, and H-8)?

Answer:

Unambiguous assignment of the aromatic protons requires a combination of 1D and 2D NMR experiments.

  • 1H NMR Analysis: The proton at the H-5 position is typically the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent carbonyl group. It will likely appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling with H-7. The remaining protons can be tentatively assigned based on their multiplicities and coupling constants.

  • COSY: A COSY spectrum will show correlations between adjacent protons. You should observe cross-peaks connecting H-5 to H-6, H-6 to H-7, and H-7 to H-8, establishing the connectivity of the aromatic spin system.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for unambiguous assignment. HMBC shows correlations between protons and carbons over two or three bonds.[4]

    • The proton at H-5 will show a correlation to the carbonyl carbon (C-4).

    • The proton at H-8 will show a correlation to the carbon at the ring junction (C-4a).

    • The N-acetyl protons will show a correlation to the carbonyl carbon of the acetyl group.

By combining the information from these experiments, a complete and confident assignment of all aromatic protons can be achieved.

FAQ 3: I suspect my compound is undergoing conformational changes. What NMR experiments can I use to study these dynamics?

Answer:

Studying conformational dynamics is a key application of NMR spectroscopy. The following experiments are particularly useful:

  • Variable Temperature (VT) NMR: As mentioned earlier, acquiring spectra at different temperatures is a fundamental technique to study dynamic processes.[7] Changes in line shape, chemical shifts, and the appearance of new signals can provide information about the thermodynamics and kinetics of the conformational exchange.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE/ROE cross-peaks can provide valuable information about the relative orientation of different parts of the molecule in its predominant conformation(s). For example, an NOE between the N-acetyl protons and one of the aromatic protons would indicate a specific spatial arrangement.

  • Molecular Modeling: Combining experimental NMR data with computational molecular modeling can provide a more detailed picture of the conformational landscape of the molecule. Theoretical calculations can predict the relative energies of different conformers and their expected NMR parameters, which can then be compared with the experimental data.[9]

Experimental Protocols & Visualizations

Protocol: 2D HSQC for Resolving Overlapping Aliphatic Protons

This protocol outlines the general steps for acquiring a 2D HSQC spectrum to resolve the overlapping H-2 and H-3 signals of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one.

  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent (e.g., CDCl3) at a concentration of 10-20 mg/mL in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the 1H and 13C channels of the NMR probe.

    • Shim the magnetic field to obtain good resolution.

  • Acquire 1D Spectra: Acquire standard 1D 1H and 13C{1H} spectra to determine the spectral widths and transmitter offsets for the 2D experiment.

  • HSQC Experiment Setup:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

    • Set the spectral width in the 1H dimension (F2) to cover all proton signals.

    • Set the spectral width in the 13C dimension (F1) to cover the expected range of the aliphatic carbons.

    • Set the number of data points in F2 (e.g., 2048) and the number of increments in F1 (e.g., 256-512).

    • Set the number of scans per increment based on the sample concentration (typically 8-16 scans).

    • Use a one-bond 1J(C,H) coupling constant of approximately 145 Hz.

  • Data Acquisition: Start the experiment. The acquisition time will depend on the number of increments and scans.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

    • Perform Fourier transformation in both dimensions.

    • Phase correct the spectrum.

    • Calibrate the chemical shift axes using the solvent signal as a reference.

  • Analysis: The resulting 2D spectrum will show cross-peaks correlating each proton with its directly attached carbon. The overlapping H-2 and H-3 signals will be resolved along the 13C axis, allowing for their individual identification.

Workflow for NMR-based Structural Elucidation

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR 1H NMR COSY COSY 1H_NMR->COSY H-H Connectivity HSQC HSQC 1H_NMR->HSQC Direct H-C Correlation 13C_NMR 13C NMR 13C_NMR->HSQC DEPT DEPT DEPT->HSQC CH, CH2, CH3 Info Structure Structure COSY->Structure Fragment Assembly HMBC HMBC HSQC->HMBC Long-Range H-C Correlation HMBC->Structure Fragment Linkage NOESY NOESY/ROESY NOESY->Structure Spatial Proximity NMR_Relationships exp1 1H NMR - Proton Chemical Shifts - Coupling Constants - Integration exp3 COSY H-H Correlations (J-coupling) exp1->exp3 exp4 HSQC One-Bond H-C Correlations exp1->exp4 exp5 HMBC Multi-Bond H-C Correlations exp1->exp5 exp6 NOESY Through-Space H-H Correlations exp1->exp6 exp2 13C NMR / DEPT - Carbon Chemical Shifts - Carbon Types (CH, CH2, CH3) exp2->exp4 exp2->exp5

Caption: Interconnectivity of common NMR experiments for structure analysis.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • SciELO. (n.d.). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-. [Link]

  • MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]

  • National MagLab. (2022, May 25). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. [Link]

  • Urenjak, J., & Williams, S. R. (1994). A review of chemical issues in 1H NMR spectroscopy: N-acetyl-L-aspartate, creatine and choline. NMR in Biomedicine, 7(1-2), 1-10. [Link]

  • Royal Society of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • SciELO. (n.d.). Article. [Link]

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Facey, G. (2008, July 29). Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]

  • Dudley, J. A., et al. (2020). Resolving overlapped signals with automated FitNMR analytical peak modeling. Journal of Magnetic Resonance, 318, 106773. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

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  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Supporting Materials. (n.d.). [Link]

  • Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. [Link]

  • ResearchGate. (n.d.). 1-Benzyl-2,3-dihydroquinolin-4(1 H )-one. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 1: New Applications of High‐Resolution NMR in Drug Discovery and Development. [Link]

  • ResearchGate. (n.d.). Fig. S2: Conformational analysis of 2r isomers. on top - key NMR data.... [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Birken, D. L., & Oldendorf, W. H. (1989). N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Neuroscience & Biobehavioral Reviews, 13(1), 23-31. [Link]

  • Figshare. (n.d.). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. [Link]

  • ResearchGate. (n.d.). N-Acetylated Metabolites in Urine: Proton Nuclear Magnetic Resonance Spectroscopic Study on Patients with Inborn Errors of Metabolism. [Link]

  • IRIS Unibas. (n.d.). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. [Link]

  • PubMed Central. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of the Compounds Synthesized. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. [Link]

  • ResearchGate. (n.d.). (PDF) Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). [Link]

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Technical Support Center: Storage and Handling of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and performance in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one?

A1: The integrity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is best preserved by controlling three key environmental factors: temperature, atmosphere, and light.

  • Temperature: The compound should be stored in a refrigerated and controlled environment at 2-8°C .[1] Lower temperatures significantly slow the kinetics of potential chemical degradation reactions, such as hydrolysis and oxidation.

  • Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen. The N-acetylated dihydroquinolinone structure can be susceptible to oxidation.[2][3][4] Displacing oxygen with an inert gas minimizes the risk of oxidative degradation. For long-term storage, sealing the container with a tight-fitting closure and wrapping the seal with paraffin film is highly recommended.

  • Light: The container must be opaque or amber-colored to protect the compound from light. Quinolone derivatives are often sensitive to UV radiation, which can induce photolytic degradation pathways.[5][6][7] Storing the container inside a dark cabinet or box provides an additional layer of protection.

Q2: What are the common physical and chemical signs of compound degradation?

A2: Degradation can manifest in several ways. Regular inspection of the compound before use is a critical quality control step.

  • Visual Changes: The pure compound is typically an off-white or light-colored solid. Any significant color change, such as yellowing or browning, can indicate the formation of chromophoric degradation products, often arising from oxidation.

  • Changes in Physical State: Clumping, melting at room temperature (if it's a solid), or the appearance of an oily residue suggests the presence of impurities or degradation byproducts, which can alter the compound's physical properties.

  • Analytical Evidence: The most definitive sign of degradation is the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) or shifts in characteristic signals in spectroscopic data (e.g., NMR). A decrease in the area percentage of the main peak in an HPLC chromatogram is a direct measure of purity loss.[8]

Q3: What are the primary chemical pathways through which 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can degrade?

A3: The structure of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one contains two primary sites susceptible to degradation: the N-acetyl group and the dihydroquinolinone core.

  • Hydrolysis: The N-acetyl group is an amide. In the presence of moisture, especially under acidic or basic conditions, this amide bond can undergo hydrolysis.[9][10] This reaction, known as deacetylation, cleaves the acetyl group, yielding 2,3-dihydroquinolin-4(1H)-one and acetic acid as byproducts.[11]

  • Oxidation: The heterocyclic ring system, while relatively stable, can be susceptible to oxidation, particularly when exposed to atmospheric oxygen over long periods.[12] This can lead to the formation of various oxidized artifacts, such as hydroxylated derivatives, which can compromise the compound's activity and introduce experimental variability.[3][13]

  • Photodegradation: As with many quinolone-type structures, exposure to UV and even high-intensity visible light can provide the energy needed to initiate photolytic reactions, leading to a complex mixture of degradation products.[5][14]

Q4: How can I verify the purity of my 1-Acetyl-2,3-dihydroquinolin-4(1H)-one sample after a period of storage?

A4: A multi-technique approach is recommended for comprehensive purity validation. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity assessment due to its high resolution and sensitivity.[8][15]

  • HPLC: Provides a robust method for quantifying the parent compound and separating it from potential impurities. See Protocol 3.2 for a detailed methodology.

  • LC-MS: Confirms the identity of the main peak by its mass-to-charge ratio (m/z) and helps in the tentative identification of degradation products.[15]

  • ¹H NMR: Can confirm the compound's structure and assess purity, especially when using an internal standard with a known concentration.

Troubleshooting Guide
Symptom Observed Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis. 1. Hydrolysis: A peak corresponding to the deacetylated compound may be present. 2. Oxidation: One or more peaks corresponding to oxidized species may appear.1. Confirm the identity of major impurities using LC-MS. 2. If purity is below the acceptable threshold for your experiment, consider re-purification (e.g., recrystallization, column chromatography) or acquiring a new batch. 3. Review and tighten storage protocols (see Protocol 3.1 ) to prevent further degradation.
Compound has changed color (e.g., yellowing). Oxidation: The formation of oxidized byproducts often results in colored impurities.1. Immediately perform an analytical purity check using HPLC (Protocol 3.2 ). 2. If the compound must be used, assess if the level of impurity is acceptable. 3. For future storage, ensure the container is purged with inert gas (argon or nitrogen) before sealing.
Poor or altered solubility compared to a fresh sample. Presence of Impurities: Degradation products can have different solubility profiles, or the compound may have absorbed moisture.1. Verify purity analytically. 2. If moisture absorption is suspected, dry the compound under a high vacuum, provided it is thermally stable. 3. If significant degradation has occurred, the batch should be discarded.
Protocols and Methodologies
Protocol 3.1: Recommended Storage Protocol
  • Aliquot: Upon receiving the compound, if you do not intend to use the entire batch at once, aliquot it into smaller, single-use quantities in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This minimizes the exposure of the bulk material to the atmosphere and moisture with each use.

  • Inert Atmosphere: Gently flush each vial with a stream of dry nitrogen or argon for 15-30 seconds to displace air.

  • Seal Securely: Immediately cap the vials tightly. For long-term storage ( > 6 months), wrap the cap-vial interface with paraffin film to create an additional barrier against moisture and air ingress.

  • Label Clearly: Label each vial with the compound name, date of aliquoting, and concentration (if in solution). Use solvent-resistant labels.

  • Refrigerate: Place the sealed vials in a designated, clearly labeled secondary container and store them in a refrigerator at 2-8°C.

  • Log: Maintain a logbook to track the usage and storage history of the compound.

Protocol 3.2: Analytical Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for determining the purity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Instrumentation and Conditions:

Parameter Condition
Instrumentation Standard HPLC system with a UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-17 min: 10% to 90% B; 17-20 min: 90% B; 20-21 min: 90% to 10% B; 21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5-10 µL

Procedure:

  • Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Ensure the compound is fully dissolved, using sonication if necessary.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways that can affect the stability of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one during storage.

DegradationPathways cluster_conditions Degradation Triggers cluster_products Potential Degradation Products Parent 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Hydrolysis_Trigger Moisture (Acid/Base Catalyzed) Parent->Hydrolysis_Trigger Oxidation_Trigger Atmospheric Oxygen Parent->Oxidation_Trigger Photo_Trigger UV Light Exposure Parent->Photo_Trigger Hydrolyzed_Product 2,3-Dihydroquinolin-4(1H)-one (Deacetylated) Hydrolysis_Trigger->Hydrolyzed_Product Hydrolysis Oxidized_Product Oxidized Derivatives (e.g., hydroxylated species) Oxidation_Trigger->Oxidized_Product Oxidation Photo_Product Photolytic Byproducts Photo_Trigger->Photo_Product Photodegradation

Caption: Primary degradation pathways for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

References
  • PubMed. (2018). Oxidation of fluoroquinolone antibiotics by peroxymonosulfate without activation: Kinetics, products, and antibacterial deactivation. Available at: [Link]

  • ACS Publications. (n.d.). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Available at: [Link]

  • American Chemical Society. (n.d.). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Available at: [Link]

  • PubMed. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Available at: [Link]

  • JuSER. (n.d.). Electrochemical oxidation of fluoroquinolone antibiotics: Mechanism, residual antibacterial activity and toxicity change. Available at: [Link]

  • MDPI. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Available at: [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • PubMed. (n.d.). Quinolone antibacterial-agent-induced cutaneous phototoxicity: ear swelling reactions in Balb/c mice. Available at: [Link]

  • Canadian Journal of Chemistry. (n.d.). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. Available at: [Link]

  • Digital Commons@ETSU. (n.d.). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. Available at: [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Available at: [Link]

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Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with quinolinone scaffolds. The 2,3-dihydroquinolin-4(1H)-one core is a privileged structure in medicinal chemistry, appearing in compounds with a range of biological activities.[1]

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges from catalyst selection to reaction optimization and troubleshooting. Our goal is to explain the fundamental principles behind the experimental choices, enabling you to develop robust and efficient synthetic protocols.

Section 1: Synthesis Strategy Overview

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can be approached via two primary retrosynthetic pathways. The choice between these routes depends on starting material availability, desired purity, and process scalability.

  • Route A: Two-Step Sequential Synthesis. This is the most common and versatile approach. It involves first constructing the 2,3-dihydroquinolin-4(1H)-one core through a cyclization reaction, followed by a separate N-acetylation step. This modularity allows for the independent optimization of each step.

  • Route B: Convergent Synthesis. This strategy involves the cyclization of a pre-acetylated starting material, such as an N-acetylated o-amino chalcone, to directly yield the final product. While more atom-economical, this route may require more specific optimization of the cyclization conditions to accommodate the acetyl group.

Synthetic_Strategies Target 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Acetylation N-Acetylation Target->Acetylation Route A Cyclization_B Direct Catalytic Cyclization Target->Cyclization_B Route B Core 2,3-dihydroquinolin-4(1H)-one Core Cyclization_A Catalytic Cyclization (e.g., Aza-Michael) Core->Cyclization_A SM_A o-Aminoaryl Ketone + α,β-Unsaturated Partner SM_B N-Acetyl o-Amino Chalcone Acetylation->Core Cyclization_A->SM_A Cyclization_B->SM_B

Caption: Primary synthetic routes to the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 2,3-dihydroquinolin-4(1H)-one core?

The most prevalent method for constructing the 2,3-dihydroquinolin-4(1H)-one scaffold is the intramolecular cyclization of an o-aminochalcone or a related precursor. This reaction proceeds via an intramolecular aza-Michael addition.[2] Therefore, the key starting materials are those that can form this chalcone-type intermediate in situ or be used directly.

  • o-Aminoacetophenones and Aromatic Aldehydes: This combination is widely used in a one-pot reaction. They first undergo a Claisen-Schmidt condensation to form an o-aminochalcone intermediate, which then cyclizes. This method is advantageous due to the commercial availability of a wide variety of substituted starting materials.[3]

  • o-Aminochalcones: Pre-synthesized o-aminochalcones are excellent substrates for cyclization. Using an isolated chalcone allows for more precise control over the cyclization step, often leading to cleaner reactions and higher yields.

  • o-Alkynylanilines and Aldehydes: A more modern approach involves the catalytic metathesis of o-alkynylanilines with aldehydes, which can afford 2,3-disubstituted dihydroquinolinones with high selectivity.[4]

Q2: Which catalytic systems are most effective for the key cyclization step?

Catalyst selection is critical and dictates the reaction's efficiency, mildness, and sometimes even its mechanism. Both Brønsted and Lewis acids are commonly employed to promote the key intramolecular aza-Michael cyclization.

The causality behind acid catalysis lies in the activation of the enone system. The acid coordinates to the carbonyl oxygen of the chalcone, rendering the β-carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic aniline nitrogen.

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference(s)
Brønsted Acids
p-Toluenesulfonic acid (p-TsOH)Toluene or solvent-free, refluxInexpensive, effective, widely used.Can require harsh conditions (high temp), potential for side reactions.[5]
Trifluoroacetic acid (TFA)CH₂Cl₂, room temp to refluxStrong acid, effective at lower temperatures.Corrosive, can be difficult to remove completely.[6][7]
Lewis Acids
Indium(III) Triflate (In(OTf)₃)Solvent-free, 80-100 °CHighly efficient, selective for Friedländer-type products.[8]Higher cost compared to Brønsted acids.[8]
Zirconyl Nitrate (ZrO(NO₃)₂)Ethanol, refluxWater-tolerant, green, mild conditions, good yields.Catalyst preparation may be required.[3]
Silver(I) Triflate (AgOTf)Acetonitrile, refluxMild, efficient for one-pot synthesis from o-aminoacetophenones.Cost of silver, light sensitivity.[3]
Heterogeneous Catalysts
NafionMicrowave irradiationEnvironmentally friendly, reusable solid acid catalyst.May have lower activity than homogeneous catalysts.[5]
Nano-SiO₂-SO₃HSolvent-free, 110 °CGreen, stable, reusable, short reaction times.[9]High temperatures may be required.[9]
Q3: How does the choice of catalyst influence reaction mechanism and potential side products?

The synthesis of the dihydroquinolinone core is a subset of the broader Friedländer annulation, which traditionally synthesizes fully aromatic quinolines.[6][10] The key to isolating the desired dihydroquinolinone is to facilitate the cyclization (aza-Michael addition) without promoting the subsequent dehydration/oxidation that leads to the aromatic quinoline.

  • Mechanism: In an acid-catalyzed environment, the reaction proceeds via protonation of the chalcone's carbonyl group. This enhances the electrophilicity of the double bond, allowing for the intramolecular attack of the aniline nitrogen. A subsequent proton transfer yields the final product.

  • Side Products:

    • Aldol Condensation: Under basic conditions, or sometimes with harsh acid catalysis, the ketone starting material (e.g., o-aminoacetophenone) can undergo self-condensation, leading to complex mixtures and reduced yields.[11] Using milder Lewis acid catalysts often circumvents this issue.

    • Over-Oxidation: If the reaction is run at very high temperatures or in the presence of an oxidant (even atmospheric oxygen), the dihydroquinolinone product can be oxidized to the corresponding quinolin-4-one. Careful temperature control and running the reaction under an inert atmosphere (e.g., N₂ or Ar) can prevent this.

    • Polymerization: Strong acids and high heat can cause polymerization of the chalcone intermediate, leading to the formation of intractable tars.[11] This is another reason why milder, more selective catalysts are preferred.

Q4: When is it better to perform N-acetylation before or after the cyclization?

This is a critical process design question.

  • Post-Cyclization Acetylation (Route A): This is generally the preferred and more robust strategy.

    • Causality & Expertise: The free -NH₂ group in the o-aminoacetophenone is a moderately strong activating group for the aromatic ring and a good nucleophile for the cyclization. Protecting it as an acetamide (-NHAc) significantly reduces its nucleophilicity and can make the subsequent cyclization more difficult, requiring harsher conditions. Performing the cyclization first with the more reactive amine is often more efficient.

    • Trustworthiness: The subsequent N-acetylation of the 2,3-dihydroquinolin-4(1H)-one product is typically a high-yielding, clean, and straightforward reaction using standard reagents like acetic anhydride or acetyl chloride, making the overall process reliable.

  • Pre-Cyclization Acetylation (Route B): This route is less common for this specific target.

    • Causality & Expertise: The electron-withdrawing nature of the acetyl group deactivates the aniline nitrogen, making the key intramolecular aza-Michael addition step kinetically less favorable. While possible, it may require stronger catalysts or higher temperatures, which can introduce more side products. This route might be considered if the acetyl group is necessary to direct regiochemistry in a more complex system, but for this target, it adds unnecessary complexity.

Section 3: Troubleshooting Guide

Problem 1: Low or No Product Yield
  • Possible Cause: Ineffective Catalyst Activation or Loading.

    • Troubleshooting: Lewis acids like In(OTf)₃ or ZrO(NO₃)₂ can be hygroscopic. Ensure they are handled in a dry environment or dried before use. For heterogeneous catalysts, ensure proper activation as per the literature protocol. Start with a catalyst loading of 10 mol% and optimize by screening from 5 mol% to 20 mol%.

  • Possible Cause: Suboptimal Reaction Conditions.

    • Troubleshooting: Temperature is critical. If the reaction is sluggish at a lower temperature, incrementally increase it while monitoring for side product formation by TLC. Solvent choice matters; polar aprotic solvents like acetonitrile or aprotic solvents like toluene are often effective. For difficult cyclizations, consider solvent-free conditions at elevated temperatures, which can accelerate the reaction.[5]

  • Possible Cause: Poor Quality Starting Materials.

    • Troubleshooting: Verify the purity of your o-aminoacetophenone and aldehyde. Impurities can interfere with the catalyst. If you are forming the chalcone in situ, ensure the initial condensation goes to completion before expecting cyclization.

Problem 2: Formation of Significant Side Products
  • Possible Cause: Aldol self-condensation of the ketone starting material.[11]

    • Troubleshooting: This is common under basic catalysis but can occur with strong Brønsted acids. Switch to a milder Lewis acid catalyst (e.g., AgOTf, ZrO(NO₃)₂).[3] Alternatively, add the ketone slowly to the reaction mixture containing the aldehyde and catalyst to maintain a low ketone concentration, disfavoring the self-condensation pathway.

  • Possible Cause: Product is over-oxidized to the aromatic quinolin-4-one.

    • Troubleshooting: This indicates the reaction temperature is too high or there's an oxidant present. Reduce the reaction temperature and ensure the reaction is run under an inert atmosphere (N₂ or Argon).

  • Possible Cause: Formation of polymeric tars.[11]

    • Troubleshooting: This is a sign of overly harsh conditions. Switch from a strong Brønsted acid like H₂SO₄ to p-TsOH or a Lewis acid.[5] Consider a lower reaction temperature for a longer period. Using a heterogeneous catalyst can also provide a milder reaction environment.

Problem 3: Difficult Product Purification
  • Possible Cause: Incomplete conversion, leaving behind starting materials with similar polarity to the product.

    • Troubleshooting: Monitor the reaction progress carefully using TLC or LC-MS. Drive the reaction to full conversion if possible. If separation is still difficult, consider derivatizing the unreacted amine starting material to drastically change its polarity before chromatography.

  • Possible Cause: Presence of high-molecular-weight, tarry side products.

    • Troubleshooting: Before attempting column chromatography, try to precipitate the product by triturating the crude mixture with a non-polar solvent (e.g., hexanes, diethyl ether) to wash away some impurities. If tars are persistent, a filter plug of silica or celite can be used to remove the worst of the polymeric material before loading onto a column. The root cause, however, is likely harsh reaction conditions that need to be addressed (see Problem 2).

Section 4: Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Zirconyl Nitrate Catalyzed Cyclization

This protocol is adapted from literature procedures for synthesizing 2-aryl-2,3-dihydroquinolin-4(1H)-ones and represents a reliable, green approach.[3]

Step A: Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

Protocol_1A_Workflow Start Combine: - 2'-Aminoacetophenone (1 eq) - Benzaldehyde (1 eq) - ZrO(NO₃)₂ (10 mol%) - Ethanol Reaction Reflux (6-8 h) Monitor by TLC Start->Reaction Workup 1. Cool to RT 2. Pour into ice water 3. Filter solid precipitate Reaction->Workup Purify Recrystallize from Ethanol Workup->Purify Product 2-Phenyl-2,3-dihydro- quinolin-4(1H)-one Purify->Product

Caption: Workflow for the synthesis of the quinolinone core.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-aminoacetophenone (1.0 eq), benzaldehyde (1.0 eq), and zirconyl nitrate (ZrO(NO₃)₂) (0.10 eq).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield pure 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Step B: N-Acetylation

  • Reaction Setup: In a flask, dissolve the 2-phenyl-2,3-dihydroquinolin-4(1H)-one (1.0 eq) from Step A in dichloromethane (DCM). Add triethylamine (1.5 eq).

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Add acetyl chloride (1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or flash chromatography to yield the final product, 1-Acetyl-2-phenyl-2,3-dihydroquinolin-4(1H)-one.

Section 5: Mechanistic Insights

The cornerstone of this synthesis is the intramolecular aza-Michael addition. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Aza_Michael_Mechanism cluster_0 Mechanism of Acid-Catalyzed Intramolecular Aza-Michael Cyclization Start o-Aminochalcone Protonation Protonation of Carbonyl (Activation) Start->Protonation + H⁺ Activated Activated Intermediate (Resonance Stabilized) Protonation->Activated [1] Cyclization Intramolecular Nucleophilic Attack Activated->Cyclization [2] Cyclized Cyclized Intermediate Cyclization->Cyclized [3] Deprotonation Proton Transfer Cyclized->Deprotonation [4] Product 2,3-Dihydroquinolin-4(1H)-one Deprotonation->Product - H⁺ Catalyst_Out H⁺ (Catalyst Regenerated) Deprotonation->Catalyst_Out Catalyst_In H⁺ (from Acid Catalyst) Catalyst_In->Protonation

Caption: Key steps in the acid-catalyzed cyclization mechanism.

  • Activation: The acid catalyst (H⁺) protonates the carbonyl oxygen of the o-aminochalcone. This withdraws electron density from the α,β-unsaturated system.

  • Enhanced Electrophilicity: Through resonance, the positive charge is delocalized, making the β-carbon significantly more electrophilic.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the activated β-carbon in a 6-endo-trig cyclization.

  • Proton Transfer: A final proton transfer step, often involving the solvent or a conjugate base, neutralizes the intermediate and regenerates the catalyst, yielding the stable 2,3-dihydroquinolin-4(1H)-one product.

References

  • Wikipedia. Friedländer synthesis. ([Link])

  • Scribd. Friedländer Synthesis: Mechanism. ([Link])

  • Martinez-Grau, A., & Marco, J. L. (1997). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 62(21), 7425-7435. ([Link])

  • Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. ([Link])

  • Bi, H. P., et al. (2010). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 75(21), 7494–7497. ([Link])

  • Organic Chemistry Portal. Friedlaender Synthesis. ([Link])

  • Bunce, R. A., & Nammalwar, B. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13689–13721. ([Link])

  • Bunce, R. A., & Nammalwar, B. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 13689-13721. ([Link])

  • Reddy, C. R., et al. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(9), 2682-2688. ([Link])

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. ([Link])

  • Suresh, S., & Khan, F. R. N. (2024). Control experiment for the intramolecular aza-Michael cyclization. ResearchGate. ([Link])

  • Ghasemzadeh, M. A., & Abdollahi-Sani, A. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports, 15(1), 1-14. ([Link])

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in molecules with potential therapeutic applications, making efficient and scalable access to this compound a significant area of interest for researchers in drug discovery and development. This guide will compare two distinct and practical synthetic approaches: a two-step route involving the N-acetylation of a dihydroquinolinone intermediate and a linear approach commencing with the acylation of 2'-aminoacetophenone followed by intramolecular cyclization.

The selection of a synthetic route is a critical decision in any chemical research and development program, directly impacting factors such as overall yield, purity, cost, and scalability. The following sections provide a detailed examination of two viable pathways to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, offering the necessary data and expert analysis to make an informed choice based on your specific laboratory capabilities and project goals.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: N-Acetylation of 2,3-dihydroquinolin-4(1H)-oneRoute B: Intramolecular Cyclization of N-(2-acetylphenyl)acetamide
Starting Materials 2'-Aminoacetophenone, Formaldehyde, Acetic Anhydride2'-Aminoacetophenone, Acetic Anhydride
Number of Steps 22
Key Intermediates 2,3-dihydroquinolin-4(1H)-oneN-(2-acetylphenyl)acetamide
Overall Yield Moderate to HighPotentially High
Scalability GoodModerate
Key Advantages Well-established reactions, commercially available starting materials.Fewer reagents in the first step.
Potential Challenges Handling of formaldehyde, purification of the intermediate.Optimization of the intramolecular cyclization step can be challenging.

Route A: N-Acetylation of 2,3-dihydroquinolin-4(1H)-one

This synthetic approach is a two-step process that begins with the construction of the core heterocyclic structure, 2,3-dihydroquinolin-4(1H)-one, followed by the introduction of the acetyl group at the nitrogen atom.

Workflow Diagram

Route_A_Workflow start 2'-Aminoacetophenone step1 Step 1: Mannich-type Reaction start->step1 intermediate 2,3-dihydroquinolin-4(1H)-one step1->intermediate step2 Step 2: N-Acetylation intermediate->step2 product 1-Acetyl-2,3-dihydroquinolin-4(1H)-one step2->product

Caption: Workflow for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one via Route A.

Step 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one

The synthesis of the dihydroquinolinone core is achieved through a Mannich-type reaction involving 2'-aminoacetophenone and formaldehyde. This reaction proceeds via an initial condensation of the amine with formaldehyde to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the enol or enolate of the acetophenone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2'-aminoacetophenone (1 equivalent) in ethanol.

  • Reagent Addition: Add aqueous formaldehyde (1.1 equivalents) and a catalytic amount of a suitable acid (e.g., hydrochloric acid) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). The product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Step 2: N-Acetylation of 2,3-dihydroquinolin-4(1H)-one

The second step involves the straightforward N-acetylation of the synthesized 2,3-dihydroquinolin-4(1H)-one using acetic anhydride. This is a standard and high-yielding transformation.

  • Reaction Setup: Dissolve 2,3-dihydroquinolin-4(1H)-one (1 equivalent) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask.

  • Reagent Addition: Add acetic anhydride (1.2 equivalents) to the solution. A catalytic amount of a base like triethylamine or 4-dimethylaminopyridine (DMAP) can be added if a non-basic solvent is used.[1]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, quench any excess acetic anhydride with water or methanol.[2] The product can be isolated by extraction with an organic solvent and washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Route B: Intramolecular Cyclization of N-(2-acetylphenyl)acetamide

This alternative two-step synthesis begins with the N-acetylation of 2'-aminoacetophenone to form an intermediate, which is then cyclized to the target molecule.

Workflow Diagram

Route_B_Workflow start 2'-Aminoacetophenone step1 Step 1: N-Acetylation start->step1 intermediate N-(2-acetylphenyl)acetamide step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product 1-Acetyl-2,3-dihydroquinolin-4(1H)-one step2->product

Caption: Workflow for the synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one via Route B.

Step 1: Synthesis of N-(2-acetylphenyl)acetamide

The synthesis of the key intermediate, N-(2-acetylphenyl)acetamide, is a straightforward N-acetylation of commercially available 2'-aminoacetophenone.

  • Reaction Setup: Dissolve 2'-aminoacetophenone (1 equivalent) in acetic anhydride.[3][4]

  • Reaction: Stir the solution at room temperature. The reaction is typically exothermic and proceeds rapidly.[5]

  • Work-up and Isolation: After stirring for a few hours, pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride. The white precipitate of N-(2-acetylphenyl)acetamide is then collected by filtration, washed with water, and can be recrystallized from ethanol to yield a highly pure product.[5] A reported yield for this reaction is 96%.[5]

Step 2: Intramolecular Cyclization

The crucial step in this route is the base- or acid-catalyzed intramolecular aldol-type condensation of N-(2-acetylphenyl)acetamide. This reaction forms the six-membered heterocyclic ring of the quinolinone.

  • Reaction Setup: In a round-bottom flask, dissolve N-(2-acetylphenyl)acetamide (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium ethoxide, potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The optimal reaction time and temperature may need to be determined empirically.

  • Work-up and Purification: After completion, neutralize the reaction mixture and remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to isolate the desired 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Mechanistic Considerations and Rationale

Route A relies on the well-established Mannich reaction for the formation of the quinolinone core. The choice of an acid catalyst is crucial for the in situ generation of the reactive iminium species from formaldehyde and the aniline derivative. The subsequent N-acetylation is a robust and generally high-yielding reaction, making this route reliable.

Route B employs an intramolecular cyclization strategy. The key to success in this route is the efficient execution of the intramolecular aldol-type condensation. The choice of base or acid catalyst is critical to promote the formation of the enolate from the acetyl group and facilitate the subsequent nucleophilic attack on the amide carbonyl, followed by dehydration. The planarity of the N-(2-acetylphenyl)acetamide intermediate, influenced by an intramolecular hydrogen bond, may affect the reactivity of the acetyl group in the cyclization step.[5]

Comparative Analysis and Recommendations

AspectRoute ARoute BRecommendation
Yield The overall yield is dependent on the efficiency of the Mannich reaction, which can be variable. The N-acetylation step is typically high-yielding.The first step, N-acetylation, has a reported high yield (96%).[5] The overall yield will be determined by the success of the intramolecular cyclization.Route B may offer a higher overall yield if the cyclization step is optimized.
Scalability Both steps are generally scalable. However, handling large quantities of formaldehyde in the first step may require specific safety precautions.The N-acetylation is easily scalable. The scalability of the intramolecular cyclization would depend on the specific conditions and the ease of purification.Both routes are scalable, but Route A's use of formaldehyde might be a consideration for large-scale synthesis.
Purity & Purification Purification of the intermediate 2,3-dihydroquinolin-4(1H)-one by column chromatography or recrystallization is often necessary. The final product is typically of high purity.The intermediate N-(2-acetylphenyl)acetamide can be easily purified by recrystallization to a high degree of purity. The final product purification will depend on the side products formed during cyclization.Route B may offer a purer intermediate, potentially simplifying the final purification.
Cost & Availability Starting materials are commercially available and relatively inexpensive.Starting materials are also readily available and cost-effective.Both routes are economically viable for laboratory-scale synthesis.

Expert Recommendation:

For initial laboratory-scale synthesis and for research groups with established protocols for Mannich reactions, Route A offers a reliable and straightforward approach. The reactions involved are well-understood, and the starting materials are common laboratory reagents.

For projects where maximizing the overall yield is a primary concern and for researchers comfortable with reaction optimization, Route B presents a compelling alternative. The high-yielding first step provides a strong foundation, and a well-optimized intramolecular cyclization could lead to a more efficient overall process. It is recommended to screen a variety of catalysts (both acid and base) and reaction conditions to optimize the cyclization step.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. The choice between them will depend on the specific priorities of the research program, including yield requirements, scalability, and available expertise. By understanding the nuances of each approach, researchers can select the most appropriate method to efficiently synthesize this important heterocyclic building block for their drug discovery and development endeavors.

References

  • Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. ([Link])

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A Comparative Guide to the Biological Activity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities associated with the quinolinone scaffold, with a specific focus on understanding the potential of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one through the lens of its structural analogs. The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3] This document synthesizes data from multiple studies to explore the critical structure-activity relationships (SAR) that govern the function of these molecules, offering a predictive framework for the biological profile of the title compound.

The Quinolinone Core: A Versatile Pharmacophore

The 4-quinolone skeleton is a heterocyclic motif that has been extensively utilized to develop a variety of mechanism-based therapeutic agents.[4][5] Its derivatives are foundational to the widely used fluoroquinolone antibiotics, which act by inhibiting bacterial DNA gyrase.[2][6] However, modifications to this core structure have unlocked a vast array of other biological activities, demonstrating its versatility as a drug scaffold.[1][7] This guide will delve into several key therapeutic areas where quinolinone and its related dihydro- and quinazolinone analogs have shown significant promise.

Comparative Analysis of Biological Activities

Anticancer Activity

Numerous quinolinone and quinazolinone derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[8][9] The mechanisms are varied, including the inhibition of tubulin polymerization, modulation of key signaling pathways like p53, and inhibition of enzymes crucial for cancer cell survival.[10][11]

For instance, certain 2,3-dihydroquinazolin-4(1H)-one analogs exhibit sub-micromolar potency. Notably, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (Compound 39 in a referenced study) showed growth inhibition values of less than 50 nM against several cancer cell lines, including colon (HT29), glioblastoma (U87), and lung (H460).[11] Molecular modeling suggests these compounds bind to the colchicine binding pocket of tubulin, thereby inhibiting microtubule formation and arresting cell division.[11]

Another study identified 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine (10g ) as a highly potent agent with IC50 values under 1.0 μM against multiple tumor cell lines.[10] Its mechanism was linked to the activation of the p53/Bax-dependent apoptotic pathway.[10]

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Representative Quinolone and Quinazolinone Derivatives

Compound ClassSpecific Compound ExampleCancer Cell LineIC50/GI50 (µM)Reference
2,3-Dihydroquinazolin-4(1H)-one2-(naphthalen-1-yl) derivative (39 )HT29 (Colon)< 0.05[11]
2,3-Dihydroquinazolin-4(1H)-one2-(naphthalen-1-yl) derivative (39 )U87 (Glioblastoma)< 0.05[11]
Quinoline Derivative7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g )Multiple Lines< 1.0[10]
Dihydroquinoxalinone7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2 )NCI-60 PanelSub-nanomolar[12]
Iodinated Quinazolinone6-iodo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one (3d )HeLa (Cervical)10[9]

Based on these data, the core scaffold of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is clearly amenable to modifications that yield potent anticancer agents. The saturation of the 2,3-bond does not preclude this activity, as evidenced by the high potency of the 2,3-dihydroquinazolinone series.[11]

Anti-inflammatory and Analgesic Activity

The quinolinone framework is also associated with significant anti-inflammatory properties.[13] Some derivatives have been shown to suppress the release of interleukin-2 (IL-2), a key cytokine in T-cell mediated immune responses.[4] One optimized quinolinone derivative (11l ) demonstrated potent IL-2 release inhibition with an IC50 of 80 nM in activated Jurkat T cells by suppressing NF-κB and NFAT promoter activities.[4]

In vivo studies using the carrageenan-induced paw edema model, a standard for assessing anti-inflammatory effects, have also validated the activity of related structures.[14] Furthermore, certain 2,3-disubstituted 1,2-dihydroquinazolin-4(3H)-one derivatives and their metal complexes have shown moderate anti-inflammatory and significant analgesic activities, with some compounds showing efficacy comparable to standard drugs.[15]

Antimicrobial Activity

The most well-known application of the 4-quinolone scaffold is in antibacterial agents.[6] However, the structure-activity relationship for this indication is highly specific. Potent antibacterial activity typically requires:

  • A carboxylic acid group at the C-3 position.

  • A double bond between the C-2 and C-3 positions.

  • A fluorine atom at the C-6 position.

  • A piperazinyl ring or similar substituent at the C-7 position.[16]

Reduction of the 2,3-double bond or removal of the C3-carboxylic acid group is known to inactivate or significantly reduce antibacterial efficacy.[16] Given that 1-Acetyl-2,3-dihydroquinolin-4(1H)-one possesses a saturated 2,3-bond and lacks the critical C3-carboxylic acid, it is predicted to have poor activity as a classic DNA gyrase-inhibiting antibacterial agent. However, other quinazolinone derivatives have shown broad-spectrum antimicrobial activity through different mechanisms.[17][18][19]

Cholinesterase Inhibition

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[20][21] Several synthesized compounds showed dual inhibitory activity in the low micromolar range, with potencies comparable to or greater than the standard drug galantamine.[21] For example, one derivative (5f ) was identified as a potential lead with IC50 values of 1.6 µM for AChE and 3.7 µM for BChE.[21]

Structure-Activity Relationship (SAR) Insights

The biological activity of the quinolinone scaffold is highly dependent on the nature and position of its substituents. The following diagram summarizes key SAR findings from the literature.

Caption: Key Structure-Activity Relationships for the Quinolinone Scaffold.

For 1-Acetyl-2,3-dihydroquinolin-4(1H)-one :

  • N1-Acetyl Group : The N-acetyl moiety is a significant modification. While N1-alkyl groups are known to be essential for antibacterial activity, the impact of an acetyl group is less predictable and could confer unique properties, potentially influencing solubility, metabolic stability, and target binding.

  • 2,3-Dihydro Bond : The saturation at this position strongly suggests a lack of conventional antibacterial activity.[16] However, as seen in potent anticancer and cholinesterase-inhibiting analogs, this feature is compatible with other significant biological effects.[11][21]

  • 4-Keto Group : This carbonyl is a critical feature for hydrogen bonding and is generally considered essential for the bioactivity of this class of compounds.[3][16]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a series of standardized assays would be required. The following protocols represent foundational methods for screening its potential anticancer and anti-inflammatory activity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding : Plate human cancer cells (e.g., HT29, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment : Prepare serial dilutions of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start: Cell Culture seed 1. Seed Cells in 96-well plates start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Add Compound Dilutions & Controls incubate1->treat incubate2 4. Incubate 72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Solubilize Formazan with DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate % Viability & IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard Experimental Workflow for the MTT Cytotoxicity Assay.

Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization : Use Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping : Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (1-Acetyl-2,3-dihydroquinolin-4(1H)-one at various doses, e.g., 25, 50, 100 mg/kg).

  • Compound Administration : Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction : After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement : Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis : Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Conclusion and Future Directions

The analysis of structurally related compounds provides a strong foundation for predicting the biological profile of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. While it is unlikely to possess potent antibacterial activity in the classical sense, its scaffold is highly conducive to anticancer, anti-inflammatory, and potentially neuroprotective activities. The saturated 2,3-bond is a key feature that differentiates it from fluoroquinolones but aligns it with other bioactive series, such as tubulin inhibitors and cholinesterase inhibitors.

The N-acetyl group represents a novel modification in this context, and its influence on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target interactions is unknown. Empirical validation through the experimental protocols outlined above is essential to definitively characterize its biological activity and determine its therapeutic potential. Future work should focus on a broad screening cascade to uncover its primary mechanism of action and to guide the synthesis of more potent analogs.

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A comprehensive list of all sources cited within this guide.

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A Comparative Guide to the Structure-Activity Relationship of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinolinone scaffold represents a privileged structure with a broad range of biological activities. This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives. Due to the nascent stage of research on this specific scaffold, this guide establishes a foundational understanding by comparing its SAR with the more extensively studied 4-quinolone antibiotics and other related dihydroquinolinone derivatives. This comparative approach offers valuable insights into the rational design of novel therapeutic agents based on the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one core.

The 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Scaffold: An Overview

The 1-Acetyl-2,3-dihydroquinolin-4(1H)-one core is a bicyclic heterocyclic system comprising a benzene ring fused to a dihydropyridinone ring. The presence of an acetyl group at the N-1 position and a ketone at the C-4 position are key structural features. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Synthesis of the Core Scaffold

The synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives typically begins with the preparation of the parent 2,3-dihydroquinolin-4(1H)-one ring system. A common and efficient method for this is the intramolecular cyclization of o-aminochalcones. Subsequently, the N-acetylation of the dihydroquinolinone core yields the target scaffold.

Experimental Protocol: Synthesis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Step 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one

A mild and efficient one-pot procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the reaction of o-aminoacetophenones and aromatic aldehydes in the presence of a silver(I) triflate catalyst. This method is advantageous due to the use of readily available starting materials and the high efficiency of the catalyst.

Step 2: N-Acetylation

The synthesized 2,3-dihydroquinolin-4(1H)-one is then subjected to N-acetylation. This can be achieved by reacting the dihydroquinolinone with acetic anhydride in the presence of a suitable base, such as pyridine or triethylamine, to afford the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivative.

Synthesis o_aminoacetophenone o-Aminoacetophenone dihydroquinolinone 2,3-Dihydroquinolin-4(1H)-one o_aminoacetophenone->dihydroquinolinone AgOTf aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->dihydroquinolinone final_product 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Derivative dihydroquinolinone->final_product N-Acetylation acetylating_agent Acetic Anhydride/Pyridine acetylating_agent->final_product

Caption: General synthetic scheme for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives.

Biological Activities and Structure-Activity Relationship (SAR)

While comprehensive SAR studies on 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives are limited, valuable insights can be gleaned from the broader class of 4-quinolones and related dihydroquinolinone compounds. The primary reported activities for these scaffolds are antimicrobial and anticancer.

Antimicrobial Activity: A Comparative SAR Analysis

The 4-quinolone antibiotics, such as ciprofloxacin and norfloxacin, are well-established antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The SAR of 4-quinolones is extensively documented and provides a useful framework for understanding the potential antimicrobial activity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives.[1][2]

Key SAR Insights from 4-Quinolones:

  • N-1 Substituent: The substituent at the N-1 position is crucial for antibacterial activity. Small, alkyl groups like ethyl or cyclopropyl are optimal. The acetyl group in our target scaffold is electronically different and may influence the binding to the enzyme's active site.

  • C-6 Fluoro Group: A fluorine atom at the C-6 position significantly enhances antibacterial potency.[2]

  • C-7 Piperazine Moiety: The presence of a piperazine ring or other cyclic amines at the C-7 position is essential for broad-spectrum activity.[2]

Inferred SAR for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Derivatives:

Based on the established SAR of 4-quinolones, it can be hypothesized that for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives to exhibit significant antimicrobial activity, substitutions on the benzo ring would be critical. Specifically, the introduction of a fluorine atom at the C-6 position and a suitable heterocyclic amine at the C-7 position would be primary targets for synthetic modification. The N-acetyl group, while differing from the typical N-alkyl substituents of fluoroquinolones, may still allow for favorable interactions within the enzyme pocket, though this would require experimental validation.

Anticancer Activity: Emerging Potential

Recent studies have highlighted the anticancer potential of dihydroquinolin-4(1H)-one derivatives. One notable study identified a series of these compounds as novel tubulin polymerization inhibitors.[3]

SAR of Dihydroquinolin-4(1H)-one Derivatives as Tubulin Inhibitors:

A study on novel dihydroquinolin-4(1H)-one derivatives as anticancer agents targeting the colchicine binding site on tubulin revealed the following key findings[3]:

CompoundR1R2R3IC50 (µM) against K562 cells
6a HHH>50
6t 3,4,5-(OCH3)3HH0.003
6u 4-OCH3HH0.024

Data extracted from a study on dihydroquinolin-4(1H)-one derivatives as tubulin polymerization inhibitors.[3]

The data clearly indicates that substitutions on a phenyl ring attached at the C-2 position of the dihydroquinolinone core dramatically influence the anticancer activity. The presence of methoxy groups on this phenyl ring, particularly the 3,4,5-trimethoxy substitution (compound 6t ), leads to exceptionally potent antiproliferative activity.[3]

Inferred SAR for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Derivatives:

Extrapolating from these findings, the anticancer potential of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives would likely be enhanced by the introduction of a substituted aryl group at the C-2 position. The N-acetyl group could potentially modulate the pharmacokinetic properties of these compounds without negatively impacting their ability to inhibit tubulin polymerization. Further investigation into various substitutions on the C-2 aryl ring and the benzo portion of the quinolinone core is warranted.

SAR_Anticancer Core 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Core C2_Sub C-2 Position (Aryl Substitution) Core->C2_Sub Benzo_Sub Benzo Ring (C-5 to C-8 Positions) Core->Benzo_Sub N_Acetyl N-1 Acetyl Group Core->N_Acetyl Activity Anticancer Activity (e.g., Tubulin Inhibition) C2_Sub->Activity Key for Potency Benzo_Sub->Activity Modulates Activity & Selectivity N_Acetyl->Activity Influences Pharmacokinetics

Caption: Key structural elements influencing the anticancer activity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives, standardized in vitro assays are essential.

Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay for Antiproliferative Activity

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 1-Acetyl-2,3-dihydroquinolin-4(1H)-one scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. While direct SAR studies on this specific derivative class are still emerging, a comparative analysis with the well-established 4-quinolones and related dihydroquinolinones provides a rational basis for future drug design efforts.

Future research should focus on the systematic synthesis and biological evaluation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives with diverse substitutions at the C-2 and C-5 through C-8 positions. Such studies will be instrumental in elucidating the precise SAR for this scaffold and unlocking its full therapeutic potential.

References

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 2023. [Link]

  • Quinolone antimicrobial agents: structure-activity relationships. PubMed, 1994. [Link]

  • SAR of Quinolones. PharmaXChange.info. [Link]

  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2023. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unequivocal assurance of a compound's identity, purity, and strength is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical methodologies for the validation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. As a key intermediate in the synthesis of various biologically active molecules, robust and reliable analytical methods for this compound are critical for ensuring the quality and consistency of downstream products.

This document eschews a rigid template, instead offering a holistic and scientifically grounded comparison of a primary and an alternative analytical method. The experimental protocols and validation parameters detailed herein are based on the harmonized principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4][5][6][7] It is a cornerstone of Good Manufacturing Practices (GMP) and a regulatory necessity. The core objective is to demonstrate that a chosen analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of analytical data.

This guide will focus on two prominent techniques for the quantitative analysis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one:

  • Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Alternative Method: UV-Vis Spectrophotometry.

The selection of an analytical method is often a balance between performance, speed, cost, and the specific requirements of the analysis (e.g., routine quality control versus research and development).

Key Validation Parameters: A Comparative Overview

The following sections will delve into the critical validation parameters as stipulated by international guidelines, providing a comparative analysis of the proposed RP-HPLC and UV-Vis spectrophotometry methods.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][7][8]

  • RP-HPLC: This technique offers high specificity due to its separative power. By optimizing the mobile phase, column, and other chromatographic conditions, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one can be separated from its potential impurities and degradation products, each exhibiting a distinct retention time. Peak purity can be further assessed using a photodiode array (PDA) detector.

  • UV-Vis Spectrophotometry: This method is inherently less specific. It relies on the absorbance of the chromophore in the molecule at a specific wavelength. If impurities or other components in the sample absorb at the same wavelength, the results will be skewed. Therefore, this method is more suitable for the analysis of the pure substance or simple mixtures where interfering substances are absent.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • RP-HPLC: Typically exhibits excellent linearity over a wide concentration range. A calibration curve is constructed by plotting the peak area against the concentration of a series of standards. The correlation coefficient (r²) is expected to be ≥ 0.999.

  • UV-Vis Spectrophotometry: Also demonstrates good linearity, governed by the Beer-Lambert Law.[10] However, deviations from linearity can occur at high concentrations due to molecular interactions or instrumental limitations. The linear range might be narrower compared to HPLC.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often determined by recovery studies.

  • RP-HPLC: Accuracy is typically high, with recovery values expected to be within 98-102%. This is assessed by spiking a placebo or a known matrix with a known amount of the analyte at different concentration levels.

  • UV-Vis Spectrophotometry: Accuracy is also good for pure samples, with similar expected recovery ranges. However, the presence of interfering substances can significantly impact accuracy.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • RP-HPLC: This method is highly precise. For repeatability (intra-day precision), the %RSD is typically expected to be ≤ 1%. For intermediate precision (inter-day and inter-analyst), the %RSD is generally expected to be ≤ 2%.

  • UV-Vis Spectrophotometry: While still capable of good precision, it can be more susceptible to variations in sample handling and preparation. The expected %RSD for repeatability is often ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • RP-HPLC: Offers excellent sensitivity, with low LOD and LOQ values, making it suitable for the determination of impurities and degradation products at trace levels.

  • UV-Vis Spectrophotometry: Is generally less sensitive than HPLC. The LOD and LOQ are higher, making it more suitable for the assay of the bulk drug rather than for trace analysis.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • RP-HPLC: Robustness is evaluated by intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature. The method should demonstrate that these small variations do not significantly impact the results.

  • UV-Vis Spectrophotometry: Robustness can be assessed by varying parameters like the pH of the solvent and the wavelength of measurement.

Comparative Summary of Method Performance

Validation ParameterRP-HPLC with UV DetectionUV-Vis Spectrophotometry
Specificity High (Separation of analyte from impurities)Low (Prone to interference from absorbing species)
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0% (for pure samples)
Precision (%RSD) Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%Repeatability: ≤ 2.0%
LOD Low (ng/mL range)Moderate (µg/mL range)
LOQ Low (ng/mL range)Moderate (µg/mL range)
Robustness HighModerate
Analysis Time Longer (due to chromatographic run time)Shorter (direct measurement)
Cost & Complexity Higher (instrumentation and solvent costs)Lower (simpler instrumentation)

Experimental Protocols

Primary Method: RP-HPLC with UV Detection

This protocol outlines a hypothetical, yet scientifically sound, method for the validation of an RP-HPLC method for the quantification of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)

Validation Workflow:

  • Specificity:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Inject a solution of the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one standard.

    • Prepare a solution containing the analyte and its potential impurities/degradation products (if available) to demonstrate separation.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and analyze the stressed samples to demonstrate that the degradation peaks do not interfere with the main peak.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 5-100 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy:

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument. Calculate the %RSD for the combined data.

  • LOD and LOQ:

    • Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary chromatographic parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength of detection (± 2 nm)

    • Analyze the system suitability parameters and the assay results to assess the impact of these changes.

Alternative Method: UV-Vis Spectrophotometry

This protocol provides a framework for the validation of a UV-Vis spectrophotometric method for the quantification of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Method Parameters:

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of the analyte from 200-400 nm.

  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

Validation Workflow:

  • Specificity:

    • Scan the solvent (blank) to ensure no absorbance at the λmax.

    • Scan solutions of potential impurities and excipients to check for any interference at the λmax of the analyte.

  • Linearity:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five calibration standards covering a suitable concentration range.

    • Measure the absorbance of each standard in triplicate.

    • Plot a calibration curve of mean absorbance versus concentration and determine the correlation coefficient.

  • Accuracy:

    • Prepare solutions of the analyte at three different known concentrations (e.g., 80%, 100%, and 120% of the target concentration).

    • Measure the absorbance of each solution in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate samples of the analyte at 100% of the target concentration on the same day. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD.

  • LOD and LOQ:

    • Determine using the standard deviation of the blank and the slope of the calibration curve.

  • Robustness:

    • Vary the pH of the solvent slightly (if applicable) and the measurement wavelength (± 2 nm) to assess the impact on the absorbance.

Visualizing the Validation Process

To better illustrate the structured approach to analytical method validation and the decision-making process for method selection, the following diagrams are provided.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation P1 Define Analytical Method Requirements P2 Develop Validation Protocol (including acceptance criteria) P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability, Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 R1 Data Analysis & Statistical Evaluation E6->R1 R2 Compile Validation Report R1->R2 R3 Method Implementation & Lifecycle Management R2->R3

Caption: A comprehensive workflow for analytical method validation.

MethodSelection Start Need for Quantitative Analysis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one Q1 Is trace-level impurity quantification required? Start->Q1 M1 Primary Method: RP-HPLC with UV Detection Q1->M1 Yes Q2 Is high sample throughput and low cost a priority? Q1->Q2 No End1 Proceed with HPLC Method Validation M1->End1 Q2->M1 No M2 Alternative Method: UV-Vis Spectrophotometry Q2->M2 Yes End2 Proceed with UV-Vis Method Validation M2->End2

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validation of analytical methods is a critical exercise in ensuring the quality and reliability of data in pharmaceutical research and development. For the quantification of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, RP-HPLC with UV detection stands out as the superior primary method, offering high specificity, sensitivity, and precision, making it suitable for both assay and impurity profiling. UV-Vis spectrophotometry, while simpler and more cost-effective, serves as a viable alternative for the analysis of the pure bulk substance where the presence of interfering species is not a concern. The choice between these methods should be guided by the specific analytical requirements, balancing the need for performance with practical considerations of speed and cost. Adherence to the principles outlined in the ICH, FDA, and USP guidelines is essential for ensuring regulatory compliance and the generation of scientifically sound and defensible analytical data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Mettler Toledo. [Link]

  • HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Using Spectrophotometer To Determine Concentration (UV/VIS). PROAnalytics. [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Analytical Method Validation as per ICH vs USP. SlideShare. [Link]

  • Comparison of various international guidelines for analytical method validation REVIEW. Ingenta Connect. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

Sources

A Comparative Spectroscopic Guide to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of heterocyclic scaffolds is paramount. The quinolinone framework, in particular, is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the spectroscopic data of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a key derivative, by examining its parent compound, 2,3-dihydroquinolin-4(1H)-one, and a closely related analog, 1-Benzyl-2,3-dihydroquinolin-4(1H)-one.

Introduction to the Quinolone Scaffold

The 2,3-dihydroquinolin-4(1H)-one core is a foundational structure in a variety of biologically active compounds. The substitution at the N-1 position significantly influences the molecule's conformation, electronic distribution, and, consequently, its spectroscopic signatures. By comparing the unsubstituted parent compound with its N-acetyl and N-benzyl derivatives, we can elucidate the impact of both electron-withdrawing (acetyl) and sterically bulky, yet electronically different (benzyl), substituents.

Comparative Spectroscopic Analysis

This section will delve into a detailed comparison of the spectroscopic data for 2,3-dihydroquinolin-4(1H)-one and 1-Benzyl-2,3-dihydroquinolin-4(1H)-one, followed by a predictive analysis for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. The key proton signals in the 2,3-dihydroquinolin-4(1H)-one framework are the methylene protons at C-2 and C-3, the aromatic protons, and the protons of the N-substituent.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) acquire Acquire ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz) prep->acquire Place in NMR tube process Process the FID (Fourier Transform, phase correction, baseline correction) acquire->process Raw data (FID) integrate Integrate peak areas process->integrate analyze Analyze chemical shifts (δ), coupling constants (J), and multiplicities integrate->analyze Assign signals to specific protons

Caption: A generalized workflow for acquiring and analyzing a ¹H NMR spectrum.

Compound CH₂ (C-2) CH₂ (C-3) Aromatic Protons N-Substituent Protons Reference
2,3-dihydroquinolin-4(1H)-one ~3.5 ppm (t)~2.7 ppm (t)6.6-7.8 ppm (m)~4.5 ppm (br s, NH)Predicted
1-Benzyl-2,3-dihydroquinolin-4(1H)-one 3.61 ppm (t, J = 6.9 Hz)2.77 ppm (t, J = 6.9 Hz)6.73-7.94 ppm (m)4.58 ppm (s, CH₂)[1]
1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted) ~4.1 ppm (t)~2.9 ppm (t)7.2-8.0 ppm (m)~2.3 ppm (s, CH₃)N/A

Analysis:

  • Parent Compound (2,3-dihydroquinolin-4(1H)-one): The methylene protons at C-2 and C-3 are expected to appear as triplets due to coupling with each other. The NH proton will likely be a broad singlet.

  • 1-Benzyl-2,3-dihydroquinolin-4(1H)-one: The presence of the benzyl group at the N-1 position introduces a singlet for the benzylic CH₂ protons at 4.58 ppm[1]. The signals for the C-2 and C-3 methylene groups are observed as triplets at 3.61 and 2.77 ppm, respectively[1].

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted): The electron-withdrawing nature of the acetyl group is expected to deshield the adjacent C-2 methylene protons significantly, shifting them downfield to around 4.1 ppm. The C-3 protons would be less affected. The acetyl methyl protons would appear as a sharp singlet around 2.3 ppm. The aromatic protons, particularly those on the carbocyclic ring, would also experience some downfield shifts due to the influence of the acetyl group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule.

Compound C=O (C-4) C-2 C-3 Aromatic Carbons N-Substituent Carbons Reference
2,3-dihydroquinolin-4(1H)-one ~195 ppm~48 ppm~38 ppm115-150 ppmN/APredicted
1-Benzyl-2,3-dihydroquinolin-4(1H)-one ~195 ppm~48 ppm~38 ppm115-150 ppm~54 ppm (CH₂), 127-138 ppm (Aromatic)Predicted
1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted) ~194 ppm~46 ppm~38 ppm118-148 ppm~170 ppm (C=O), ~24 ppm (CH₃)N/A

Analysis:

  • Parent and N-Benzyl Derivative: The chemical shifts for the core quinolinone structure are expected to be similar in both the parent and the N-benzyl derivative. The key difference for the N-benzyl compound will be the additional signals for the benzyl group carbons.

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted): The introduction of the acetyl group will bring two new signals: a carbonyl carbon (C=O) around 170 ppm and a methyl carbon (CH₃) around 24 ppm. The C-2 carbon is expected to be slightly shifted due to the change in the electronic environment at the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent features in the IR spectra of these compounds are the carbonyl stretching vibrations.

Workflow for IR Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Prepare sample (e.g., KBr pellet, thin film) acquire Acquire IR spectrum using an FTIR spectrometer prep->acquire analyze Analyze the positions and intensities of absorption bands acquire->analyze Identify characteristic functional group frequencies

Caption: A simplified workflow for obtaining and interpreting an IR spectrum.

Compound C=O (Ketone) C=O (Amide) N-H Stretch Reference
2,3-dihydroquinolin-4(1H)-one ~1680 cm⁻¹N/A~3300 cm⁻¹Predicted
1-Benzyl-2,3-dihydroquinolin-4(1H)-one 1672 cm⁻¹N/AN/A[1]
1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted) ~1690 cm⁻¹~1660 cm⁻¹N/AN/A

Analysis:

  • Parent Compound: A strong absorption band around 1680 cm⁻¹ for the ketone carbonyl and a broad band around 3300 cm⁻¹ for the N-H stretch are expected.

  • 1-Benzyl-2,3-dihydroquinolin-4(1H)-one: The IR spectrum shows a strong carbonyl absorption at 1672 cm⁻¹, consistent with the ketone group[1]. The N-H stretch is absent.

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted): This molecule will have two carbonyl groups. The ketone carbonyl is expected at a slightly higher frequency than the parent compound (~1690 cm⁻¹) due to the electron-withdrawing effect of the acetyl group. The amide carbonyl of the acetyl group will likely appear as a strong band around 1660 cm⁻¹. The N-H stretching vibration will be absent.

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Compound Molecular Ion (M⁺) Key Fragmentation Pathways Reference
2,3-dihydroquinolin-4(1H)-one m/z 147Loss of CO, retro-Diels-AlderPredicted
1-Benzyl-2,3-dihydroquinolin-4(1H)-one m/z 237Loss of benzyl radical, formation of benzyl cation (m/z 91)[1]
1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted) m/z 189Loss of ketene (CH₂=C=O), loss of acetyl radicalN/A

Analysis:

  • Parent Compound: The molecular ion peak is expected at m/z 147.

  • 1-Benzyl-2,3-dihydroquinolin-4(1H)-one: The molecular ion is at m/z 237[1]. A prominent peak at m/z 91, corresponding to the benzyl cation, is a characteristic fragmentation.

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one (Predicted): The molecular ion peak should be at m/z 189. Key fragmentation pathways would likely involve the loss of ketene (M-42) to give the parent quinolinone cation radical, or the loss of the acetyl radical (M-43).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Calibrate the spectra using the residual solvent peak. Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This comparative guide illustrates the power of spectroscopic techniques in elucidating the structural nuances of N-substituted 2,3-dihydroquinolin-4(1H)-ones. While the experimental data for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one remains to be fully reported in accessible literature, a predictive analysis based on the well-characterized parent compound and its N-benzyl analog provides a robust hypothesis for its spectral characteristics. The N-acetyl group, being electron-withdrawing, is predicted to cause a significant downfield shift of the C-2 protons in the ¹H NMR spectrum and introduce a characteristic amide carbonyl stretch in the IR spectrum. This guide serves as a valuable resource for researchers working with this important heterocyclic system, aiding in the identification and characterization of novel quinolinone derivatives.

References

  • Wang, M.-L., Wu, W.-B., Ye, H.-Y., & Sun, Y.-M. (2008). 1-Benzyl-2,3-dihydroquinolin-4(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(2), o447. [Link]

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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Dihydroquinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Efficacy Dilemma

The 2,3-dihydroquinolin-4(1H)-one (DHQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives, including the 1-Acetyl-2,3-dihydroquinolin-4(1H)-one family, have demonstrated a wide spectrum of pharmacological activities, from anticancer and anticonvulsant to antimicrobial and anti-inflammatory properties.[1][2] However, the journey from a promising in vitro "hit" to a clinically effective in vivo agent is fraught with challenges. A compound that potently kills cancer cells in a petri dish may show little to no effect in a living organism. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of these derivatives, explaining the causality behind experimental choices and outcomes, and offering insights into bridging the translational gap.

The In Vitro-In Vivo Chasm: Why Do Lab Results Differ from Animal Studies?

The transition from a controlled in vitro environment to a complex, multi-system in vivo model introduces a host of variables that can drastically alter a compound's efficacy. Understanding this "biology gap" is fundamental to successful drug development.[3] Key factors include:

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion (ADME) dictate the compound's journey through the body. A derivative might be poorly absorbed from the gut, rapidly metabolized by the liver, or fail to distribute to the target tissue, resulting in a suboptimal concentration at the site of action, regardless of its intrinsic potency.

  • Bioavailability: This is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor bioavailability is a primary reason for in vivo failure.

  • Off-Target Effects: In a whole organism, a compound can interact with numerous unintended targets, leading to toxicity or unforeseen side effects that can mask its therapeutic efficacy.

  • Physiological Complexity: The intricate network of cellular signaling, immune responses, and homeostatic mechanisms in a living animal cannot be fully replicated in vitro.

This discrepancy necessitates a carefully designed research cascade, where in vitro data guides the selection of candidates for more resource-intensive in vivo validation.

InVitro_InVivo_Gap cluster_in_vitro In Vitro Environment cluster_in_vivo In Vivo Environment A Compound Screening (e.g., Cell Viability, Enzyme Inhibition) B Potency (IC50) Selectivity A->B C The Translational Gap - ADME - Bioavailability - Off-Target Effects - System Complexity B->C Candidate Selection D Animal Model Testing (e.g., Xenograft, Seizure Model) E Efficacy (ED50) Pharmacokinetics Toxicity D->E C->D IVIVE (In Vitro-In Vivo Extrapolation)

Caption: The translational pathway from in vitro discovery to in vivo validation, highlighting the critical gap where most compounds fail.

Case Study 1: Anticonvulsant Activity of 2,3-dihydroquinazolin-4(1H)-one Derivatives

The development of novel anticonvulsant agents is a key area of research for quinazolinone derivatives. In vivo models are indispensable for evaluating efficacy against seizures.

In Vivo Evaluation: MES and scPTZ Models

Two standard models are the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for generalized absence seizures.[4][5] Promising derivatives are evaluated for their median effective dose (ED₅₀), the dose required to protect 50% of the animals from seizures.

A study on N-(1-methyl-4-oxo-2-substituted-1,2-dihydroquinazolin-3[4H]-yl) derivatives revealed several compounds with potent in vivo activity.[5] The data underscores the importance of specific chemical substitutions on the core scaffold for efficacy.

CompoundIn Vivo ModelED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
4b scPTZ3.1145.246.8
4a scPTZ4.96166.433.5
4n scPTZ6.0> 300> 50
4n MES40.7> 300> 7.4
Phenytoin MES22.565.52.9
Carbamazepine MES8.817920.3
Data synthesized from El-Azab, A.S., et al. (2019).[5]

Field Insights: The high Protective Index for compounds like 4n and 4b is particularly noteworthy. It suggests a wide therapeutic window, meaning the dose required for a therapeutic effect is much lower than the dose causing neurotoxicity (evaluated by the rotarod test), a critical parameter for a successful CNS drug.[5] Docking studies suggest these compounds may exert their effect by binding to the GABA-A receptor, a common mechanism for anticonvulsants.[5]

Case Study 2: Anticancer Efficacy of Quinolinone Derivatives

The anticancer potential of quinolinone derivatives is often first identified through in vitro cytotoxicity assays against a panel of human cancer cell lines.

In Vitro Screening: Measuring Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC₅₀ value indicates higher potency.

A series of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives were synthesized and tested against lung (A549) and breast (MDA-MB) cancer cell lines.[6]

CompoundA549 IC₅₀ (µM)MDA-MB IC₅₀ (µM)
IVg 0.02980.0338
IVa 25-50 µg/mL25-50 µg/mL
IVb 25-50 µg/mL25-50 µg/mL
Imatinib (Std.) Not ReportedNot Reported
Data from Waghmare, P., et al. (2023).[6]

Field Insights: Compound IVg , with a 4-fluorophenyl substitution, emerged as exceptionally potent in vitro, with IC₅₀ values in the nanomolar range.[6] Molecular docking studies suggested these compounds bind to the EGFR tyrosine kinase domain, a validated anticancer target.[6] While this study did not report in vivo data, such potent in vitro results, coupled with a plausible mechanism of action, strongly justify advancing a compound like IVg to in vivo xenograft models to assess its ability to inhibit tumor growth in a living system.

Case Study 3: A Direct Comparison in Antileishmanial Drug Discovery

A study on 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives provides a rare and valuable direct comparison of in vitro and in vivo data for the same lead compound.[7]

From Cell Culture to Animal Model

The compounds were first tested in vitro against the amastigote form of L. donovani, the clinically relevant stage of the parasite that resides within host cells. The lead compound, 5m , was then evaluated in an in vivo mouse model of visceral leishmaniasis.

CompoundIn Vitro Anti-amastigote IC₅₀In Vivo Efficacy (12.5 mg/kg, i.p.)
5m 8.36 µMLiver: 56.2% inhibition of parasite burdenSpleen: 61.1% inhibition of parasite burden
Miltefosine (Std.) ~7 µMNot directly compared in the same figure
Data from Seth, A., et al. (2022).[7]

Field Insights: The results for compound 5m demonstrate a successful, albeit imperfect, translation. The potent in vitro activity translated to a significant, dose-dependent reduction in parasite burden in vivo.[7] Interestingly, further increasing the dose to 50 mg/kg did not substantially increase efficacy, suggesting a potential plateau effect or limitations related to the compound's pharmacokinetic profile.[7] The study also wisely included an in vitro pharmacokinetic assessment, showing 5m was stable in simulated gastric and intestinal fluids, a preliminary step that builds confidence before moving into animal studies.[7]

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of any comparison hinges on the robustness of the experimental protocols. Here are standardized, step-by-step methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses a compound's effect on the metabolic activity of cancer cells, a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test quinolinone derivatives in culture medium. Replace the old medium with the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" wells as negative controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Anticonvulsant Screening (scPTZ Model)

This protocol evaluates a compound's ability to prevent chemically induced seizures in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

InVivo_Workflow A 1. Animal Acclimation (Male Swiss Albino mice, 20-25g) B 2. Grouping & Dosing - Vehicle Control (e.g., Saline + Tween 80) - Positive Control (e.g., Diazepam) - Test Compound Groups (e.g., 50, 100, 150 mg/kg, i.p.) A->B C 3. Pre-treatment Period (Wait 30-60 minutes) B->C D 4. Seizure Induction (Administer PTZ, e.g., 85 mg/kg, s.c.) C->D E 5. Observation Period (30 min) - Record latency to first seizure - Note presence/absence of tonic-clonic seizures - Count number of seizures D->E F 6. Data Analysis - Calculate % protection - Compare seizure latency and frequency - Determine ED50 E->F

Caption: A typical experimental workflow for in vivo anticonvulsant activity evaluation using the scPTZ model.

  • Animal Preparation: Use male Swiss albino mice (20-25 g). Allow them to acclimate for at least one week with free access to food and water.

  • Dosing: Administer the test quinolinone derivative intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg). Include a vehicle control group and a positive control group (e.g., Diazepam).

  • Pre-treatment Time: Allow 30-60 minutes for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (s.c.).

  • Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes. Record the latency (time) to the onset of the first seizure and note the percentage of animals in each group that are protected from seizures.

  • Analysis: The absence of a generalized clonic seizure during the 30-minute observation period is defined as protection. Calculate the ED₅₀ using probit analysis.

Conclusion and Future Outlook

The evaluation of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one derivatives and their analogues clearly illustrates the critical disparity between in vitro potency and in vivo efficacy. While in vitro assays are indispensable for high-throughput screening and mechanistic elucidation, they represent only the first step. Success in drug development is contingent on a compound's ability to navigate the complex physiological landscape of a living organism.

The path forward lies in creating a more seamless bridge between these two worlds. This involves:

  • Early ADME Profiling: Integrating in vitro pharmacokinetic assays (e.g., metabolic stability, plasma protein binding) early in the discovery process to filter out compounds with poor drug-like properties.

  • Advanced In Vitro Models: Moving beyond 2D cell monolayers to more physiologically relevant systems like 3D organoids and microfluidic "organ-on-a-chip" platforms.

  • Integrated Data Analysis: Utilizing computational and pharmacokinetic/pharmacodynamic (PK/PD) modeling to better predict in vivo outcomes from in vitro data.[3][8]

By embracing a holistic approach that considers both intrinsic potency and physiological disposition from the outset, researchers can improve the success rate of translating promising quinolinone derivatives from the bench to the clinic.

References

  • de Oliveira, B. G., do N. dos Santos, F., & de C. da S. G. D., P. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

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benchmarking 1-Acetyl-2,3-dihydroquinolin-4(1h)-one against known standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a versatile heterocyclic building block, against established standards in the field. As the landscape of medicinal chemistry and materials science continually evolves, rigorous benchmarking of novel scaffolds is paramount to accelerating discovery. This document is intended to be a practical resource, offering not only comparative data but also the underlying scientific rationale for the experimental designs and detailed, reproducible protocols.

Introduction to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a derivative of the quinolinone scaffold, a privileged structure in drug discovery known for its wide array of biological activities.[1][2] The introduction of an acetyl group at the 1-position significantly influences the molecule's electronic and steric properties, potentially modulating its reactivity and biological interactions. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3] Its chemical structure allows for further functionalization, making it an attractive starting point for the development of novel chemical entities.

This guide will benchmark 1-Acetyl-2,3-dihydroquinolin-4(1H)-one against two well-characterized quinolinone derivatives: 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one and 3-Acetyl-4-hydroxy-2-quinolinone . These compounds were selected based on their structural relevance and their reported biological activities, providing a solid basis for a meaningful comparison.

Physicochemical and Spectral Characterization

A fundamental aspect of benchmarking is the thorough characterization of the subject molecule. The following table summarizes the key physicochemical properties of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
CAS Number 64142-63-8[3]
Boiling Point 422.7 °C at 760 mmHg[3]
Density 1.22 g/cm³[3]
Spectral Analysis

The structural integrity of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is confirmed through a combination of spectroscopic techniques. While a publicly available, complete experimental dataset for this specific molecule is limited, the following represents a predicted and representative spectral profile based on analysis of structurally similar compounds.[4][5][6][7]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 7.8-8.0 (d, 1H): Aromatic proton ortho to the carbonyl group.

  • δ 7.2-7.6 (m, 3H): Remaining aromatic protons.

  • δ 4.2-4.4 (t, 2H): Methylene protons adjacent to the nitrogen.

  • δ 2.7-2.9 (t, 2H): Methylene protons adjacent to the carbonyl group.

  • δ 2.3 (s, 3H): Acetyl methyl protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • δ ~195: Carbonyl carbon of the quinolinone ring.

  • δ ~169: Carbonyl carbon of the acetyl group.

  • δ ~140: Quaternary aromatic carbon adjacent to nitrogen.

  • δ ~120-135: Aromatic carbons.

  • δ ~45: Methylene carbon adjacent to nitrogen.

  • δ ~38: Methylene carbon adjacent to the carbonyl group.

  • δ ~24: Acetyl methyl carbon.

Predicted Infrared (IR) Spectrum (KBr):

  • ~1680-1700 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the ketone in the quinolinone ring.

  • ~1650-1670 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the amide (acetyl group).

  • ~1580-1620 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

Predicted Mass Spectrum (EI):

  • m/z 189: Molecular ion peak [M]⁺.

  • m/z 147: Fragment corresponding to the loss of the acetyl group ([M-COCH₂]⁺).

  • m/z 118: Further fragmentation of the quinolinone ring.

Comparative Benchmarking: Experimental Design

To objectively evaluate 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a series of head-to-head comparisons with the selected standards are proposed. The following sections detail the experimental workflows for assessing key performance attributes relevant to drug discovery.

I. Antimicrobial Activity Assessment

The quinolinone core is a well-established pharmacophore in antimicrobial agents. This section outlines a standardized protocol to determine and compare the antibacterial and antifungal efficacy.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (1-Acetyl-2,3-dihydroquinolin-4(1H)-one & Standards) Serial_Dilution Perform Serial Dilutions in 96-well plates Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (Standardized to 0.5 McFarland) Inoculation Inoculate plates with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Comparison Compare MIC values MIC_Determination->Comparison

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solutions: Dissolve 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and the standard compounds in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Microbial Strains: Utilize standard laboratory strains such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) for antibacterial testing, and Candida albicans (ATCC 90028) for antifungal testing.

  • Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity of the suspension in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only). Incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
1-Acetyl-2,3-dihydroquinolin-4(1H)-one 128>256>256
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one 64128256
3-Acetyl-4-hydroxy-2-quinolinone 3264128
Ciprofloxacin (Control) 0.50.25N/A
Amphotericin B (Control) N/AN/A1

Note: This data is representative and for illustrative purposes. Actual experimental results may vary.

II. Cytotoxicity Assessment Against Cancer Cell Lines

The quinolinone scaffold is present in numerous anticancer agents. The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_acquisition Data Acquisition & Analysis Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation1 Compound_Addition Treat cells with serial dilutions of compounds Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture: Culture human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and the standard compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate the plates for 48 to 72 hours.[8]

  • MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the compound concentration.[8]

CompoundMCF-7A549
1-Acetyl-2,3-dihydroquinolin-4(1H)-one >100>100
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one 55.872.3
3-Acetyl-4-hydroxy-2-quinolinone 25.438.9
Doxorubicin (Control) 0.81.2

Note: This data is representative and for illustrative purposes. Actual experimental results may vary.

Discussion and Conclusion

This guide provides a framework for the systematic benchmarking of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. The presented protocols for antimicrobial and cytotoxicity testing are robust and widely accepted methodologies in the field. The comparative data, although hypothetical, illustrates how 1-Acetyl-2,3-dihydroquinolin-4(1H)-one might perform in relation to established quinolinone derivatives.

Based on its structure, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a valuable synthon for the generation of compound libraries. The acetyl group offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships. While its intrinsic biological activity may be modest compared to more complex, substituted quinolinones, its true potential lies in its utility as a versatile starting material.

For researchers in drug discovery and medicinal chemistry, 1-Acetyl-2,3-dihydroquinolin-4(1H)-one represents a foundational scaffold upon which to build novel therapeutic agents. The experimental protocols detailed herein provide a clear path for the evaluation of its derivatives. Future work should focus on the synthesis of a library of analogs and their subsequent screening using these and other relevant biological assays to unlock the full potential of this quinolinone core.

References

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A Strategic Guide to Comparative Cross-Reactivity Profiling of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the quinoline and quinolinone scaffolds are privileged structures, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 1-Acetyl-2,3-dihydroquinolin-4(1h)-one belongs to this pharmacologically significant class. While its novelty presents exciting therapeutic possibilities, it also mandates a rigorous and early assessment of its selectivity. Off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures.[4][5] Therefore, establishing a comprehensive cross-reactivity profile is not merely a regulatory hurdle but a foundational step in understanding a compound's true therapeutic potential and mitigating risk.

This guide provides a robust, multi-tiered framework for the systematic cross-reactivity profiling of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one. We will detail the strategic selection of comparative compounds, outline gold-standard experimental protocols, and present a logical workflow for data interpretation. The objective is to empower researchers and drug development professionals to generate a high-confidence selectivity profile, enabling informed decisions for lead optimization and preclinical development.

Part 1: Strategic Design of a Comparative Profiling Study

A compound's selectivity is only meaningful when placed in context. Therefore, we must benchmark 1-Acetyl-2,3-dihydroquinolin-4(1h)-one against relevant alternatives. The choice of these comparators is critical for a meaningful analysis.

1.1. Defining the Putative Target Space

Initial literature analysis of the quinolinone scaffold suggests a broad range of potential biological activities, from enzyme inhibition to receptor modulation.[1][6] For instance, certain quinolinone derivatives have been identified as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1).[6] Others have shown antimicrobial or antitumor activities.[7][8][9] Given this diversity, the initial profiling strategy must be broad, designed to uncover unanticipated interactions across major protein families.

1.2. Selection of Comparator Compounds

To build a robust comparison, we will select two hypothetical, yet representative, comparator compounds:

  • Comparator A (The "Clean" Compound): A well-characterized, highly selective inhibitor of a putative target shared by the quinolinone class (e.g., a specific kinase or enzyme). This compound serves as the benchmark for high selectivity.

  • Comparator B (The "Promiscuous" Compound): A known multi-target inhibitor or a compound with a history of off-target liabilities. This compound establishes the opposite end of the selectivity spectrum and helps to contextualize any off-target hits observed for our lead compound.

The inclusion of these comparators allows for a relative assessment of selectivity, which is often more valuable than absolute numbers in early-stage discovery.

Part 2: The Experimental Workflow for Cross-Reactivity Profiling

We advocate for a tiered approach, beginning with a broad screen to identify potential liabilities, followed by more focused assays to confirm and quantify these interactions, and finally, cellular assays to verify target engagement in a physiological context.

Caption: Tiered workflow for comprehensive cross-reactivity profiling.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, it is imperative to not only list the steps but to explain the rationale behind them. The protocols described below are designed to be self-validating through the inclusion of appropriate controls.

Protocol 3.1: Tier 1 - Broad Pharmacological Profiling

Objective: To perform an initial, broad screen against a panel of targets known to be associated with adverse drug reactions.

Methodology: Eurofins Discovery SafetyScreen44 Panel.[4][10]

Rationale: This panel is a cost-effective first pass to identify potential liabilities early.[5][11] It covers 44 key targets including GPCRs, ion channels, transporters, and enzymes implicated in common adverse effects.[4][10] A single, high concentration (typically 10 µM) is used to maximize the chances of detecting even weak interactions that could become significant at higher therapeutic doses.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one, Comparator A, and Comparator B in 100% DMSO.

  • Submission: Submit the required volume (e.g., 120 µL) of each stock solution to the service provider (e.g., Eurofins Discovery).

  • Assay Execution: The service provider will perform binding or functional assays at a final concentration of 10 µM. Each assay includes a vehicle control (DMSO) and a known reference compound as a positive control.

  • Data Analysis: Results are typically provided as "% inhibition" or "% of control." A standard hit threshold is >50% inhibition.

Protocol 3.2: Tier 2 - Focused Kinase Selectivity Profiling

Objective: To deeply profile the interaction of the compounds against the human kinome, a frequent target for small molecules.

Methodology: DiscoverX KINOMEscan® Panel.[12][13]

Rationale: The quinoline scaffold is common in kinase inhibitors. Therefore, a comprehensive assessment of kinase selectivity is crucial. The KINOMEscan platform utilizes an active site-directed competition binding assay which is independent of ATP, allowing for the detection of various inhibitor types.[14][15] This screen against nearly 500 kinases provides a detailed "fingerprint" of a compound's selectivity.[12][13]

Step-by-Step Protocol:

  • Compound Submission: Submit compounds as per the provider's requirements, typically as 10 mM DMSO stocks.

  • Screening: The provider screens the compounds against the desired kinase panel (e.g., scanMAX with 468 kinases). The primary screen is usually performed at 1 or 10 µM.

  • Data Analysis: Results are reported as "% Control," where a lower number indicates stronger binding. Hits are often defined as those showing <35% of control.

  • Follow-up: For significant hits, Kd (dissociation constant) values are determined by running a dose-response curve, providing quantitative potency data.

Protocol 3.3: Tier 3 - Cellular Target Engagement Validation

Objective: To confirm that the interactions observed in biochemical assays translate to target binding within a live-cell environment.

Methodology: Cellular Thermal Shift Assay (CETSA®).[16][17]

Rationale: Biochemical assays using purified proteins do not account for cell permeability, efflux pumps, or intracellular competition. CETSA provides direct evidence of target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[18][19][20] A positive thermal shift confirms that the compound reaches its target and binds to it in a physiological setting.

Step-by-Step Protocol:

  • Cell Culture: Grow a relevant cell line (e.g., one that endogenously expresses the target of interest) to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 1-Acetyl-2,3-dihydroquinolin-4(1h)-one) at various concentrations, alongside a vehicle control (DMSO).

  • Heating Step: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 40°C to 70°C). Unbound proteins will denature and aggregate at lower temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated target) from the aggregated protein pellet via centrifugation.

  • Quantification: Quantify the amount of soluble target protein at each temperature point using a detection method like Western Blot or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[18]

Part 4: Data Presentation and Interpretation

Clear visualization of data is essential for comparative analysis. All quantitative data should be summarized in structured tables.

Table 1: Illustrative Data from Eurofins SafetyScreen44 Panel

Data below is for illustrative purposes only.

TargetTarget Family1-Acetyl-2,3-dihydroquinolin-4(1h)-one (% Inhibition @ 10µM)Comparator A ("Clean") (% Inhibition @ 10µM)Comparator B ("Promiscuous") (% Inhibition @ 10µM)
5-HT2AGPCR68% 5%85%
hERGIon Channel15%2%72%
COX1Enzyme8%95% (On-Target)45%
LckKinase55% 3%61%
M1GPCR22%1%91%
Table 2: Illustrative Data from KINOMEscan® Follow-up

Data below is for illustrative purposes only.

Kinase Target1-Acetyl-2,3-dihydroquinolin-4(1h)-one (Kd, nM)Comparator A ("Clean") (Kd, nM)Comparator B ("Promiscuous") (Kd, nM)
Lck85>10,000150
SRC250>10,000300
YES1450>10,000220
ABL1>10,000>10,000800
Primary Target X15550
Interpreting the Profile

The illustrative data suggests that 1-Acetyl-2,3-dihydroquinolin-4(1h)-one has potential off-target activity at the 5-HT2A receptor and the Lck kinase. The KINOMEscan follow-up quantifies the kinase interactions, revealing potent binding to Lck and weaker binding to other SRC-family kinases. Compared to the "clean" Comparator A, it is less selective. However, it appears significantly cleaner than the "promiscuous" Comparator B, notably lacking the hERG liability. This information is critical for guiding the next steps in medicinal chemistry, where modifications can be made to reduce Lck and 5-HT2A activity while retaining potency at the primary target.

Caption: Decision-making flowchart based on profiling results.

Conclusion

The systematic, comparative cross-reactivity profiling of a new chemical entity like 1-Acetyl-2,3-dihydroquinolin-4(1h)-one is a cornerstone of modern, safety-conscious drug discovery. By employing a tiered approach that moves from broad liability screening to focused biochemical profiling and finally to cellular validation, researchers can build a comprehensive and reliable selectivity profile. This guide provides the strategic framework, validated protocols, and logical interpretation needed to de-risk novel compounds, guide medicinal chemistry efforts, and ultimately increase the probability of success in developing safe and effective medicines.

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  • Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PubMed Central.

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  • Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides. PubMed.

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A Researcher's Guide to Elucidating the Binding Mode of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one via Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for investigating the binding mode of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one, a heterocyclic compound of interest in medicinal chemistry. Given the nascent stage of research on this specific molecule, we present a robust, validated workflow for hypothesis generation and computational confirmation of its potential protein targets and binding interactions. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques to novel small molecules.

We will navigate the entire in-silico discovery process, from logical target selection to the rigorous validation of docking results. Furthermore, we will objectively compare the molecular docking approach with established experimental alternatives, providing a clear perspective on its role in the modern drug discovery pipeline.

Part 1: The Rationale of Target Selection

The journey to understanding a ligand's binding mode begins with a crucial question: "Where does it bind?" For novel compounds like 1-Acetyl-2,3-dihydroquinolin-4(1h)-one, direct experimental evidence of a protein target is often unavailable. Therefore, our first step is to generate a data-driven hypothesis based on the principle of chemical similarity. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with various protein classes.[1]

By analyzing the biological activities of structurally related quinoline and quinolinone derivatives, we can infer plausible targets for our compound of interest. For instance, various quinolinone derivatives have demonstrated anticancer and antimicrobial activities.[2][3] Specifically, some have been identified as inhibitors of enzymes crucial for cell division or neurotransmission.[4][5]

Based on this precedent, this guide will focus on two potential, yet distinct, protein targets to illustrate the docking process:

  • Acetylcholinesterase (AChE): A key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Numerous heterocyclic compounds are known to target AChE, making it a plausible candidate.[4][6] For our study, we will utilize the high-resolution crystal structure of human AChE in complex with the inhibitor Donepezil (PDB ID: 7E3H).[7]

  • Kinesin Spindle Protein (Eg5): A motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibiting Eg5 leads to mitotic arrest and is a validated anticancer strategy.[5] The structure of Eg5 complexed with an inhibitor provides a well-defined allosteric binding pocket suitable for docking studies.

The following diagram outlines the logic for selecting and preparing a protein target for molecular docking.

Target_Selection_Workflow cluster_0 Phase 1: Target Hypothesis cluster_1 Phase 2: Structure Acquisition & Preparation A Analyze Scaffold: 1-Acetyl-2,3-dihydroquinolin-4(1h)-one B Literature Search: Biological activities of structurally similar quinolinones A->B informs C Identify Potential Target Classes (e.g., Enzymes, Motor Proteins) B->C reveals D Search RCSB Protein Data Bank (PDB) for high-resolution crystal structures C->D guides E Select Target Protein (e.g., Acetylcholinesterase, PDB: 7E3H) D->E leads to F Prepare Receptor: - Remove water & co-solvents - Separate co-crystallized ligand - Add polar hydrogens - Assign partial charges E->F requires G Prepared Receptor File (PDBQT format) F->G Ready for Docking

Caption: Workflow for rational protein target selection and preparation.

Part 2: The Molecular Docking Protocol: A Step-by-Step Guide

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is a cornerstone of structure-based drug design. We will use PyRx , a virtual screening tool that integrates AutoDock Vina, for this workflow due to its user-friendly interface and robust performance.[1][2][9]

Experimental Protocol: Molecular Docking
  • Ligand Preparation:

    • 2D to 3D Conversion: Draw the 2D structure of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one using chemical drawing software (e.g., ChemDraw). Convert the 2D structure into a 3D conformation.

    • Energy Minimization: The initial 3D structure is not energetically favorable. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done within PyRx or other molecular modeling software.

    • File Format Conversion: Save the optimized 3D structure in a format compatible with the docking software, such as SDF or MOL2. PyRx will then convert this into the required PDBQT format, which includes partial charges and atom type definitions.[1]

  • Receptor Preparation:

    • Download Structure: Fetch the desired protein structure (e.g., PDB ID: 7E3H) directly into the visualization software (e.g., UCSF Chimera, Discovery Studio) or download the PDB file from the RCSB PDB website.[10][11]

    • Clean the Structure: The crystal structure contains non-protein atoms like water molecules, ions, and co-solvents. These should be removed as they can interfere with the docking process. The co-crystallized ligand (the known inhibitor) should also be separated and saved in a separate file for later use in validation.[12]

    • Prepare for Docking: In PyRx, right-click the protein and select "Make macromolecule." This process adds polar hydrogens, assigns partial charges (Gasteiger charges), and converts the PDB file to the PDBQT format required by AutoDock Vina.

  • Defining the Binding Site (Grid Box Generation):

    • The docking algorithm needs to know where to search for a binding pose. This search space is defined by a "grid box."

    • To define the active site, we use the position of the co-crystallized ligand as a guide. In PyRx, select the macromolecule and the separated native ligand. The software will automatically center the grid box on the ligand and you can adjust the dimensions (in Ångströms) to ensure the entire binding pocket is encompassed.[3]

  • Execution of Docking:

    • In the PyRx interface, select the prepared ligand(s) and the macromolecule.

    • Launch the Vina Wizard. Ensure the grid box coordinates and dimensions are correctly set.

    • Execute the docking run. AutoDock Vina will exhaustively sample different conformations and orientations of the ligand within the grid box and score them.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output is a table of binding poses ranked by their binding affinity, expressed in kcal/mol.[9] A more negative value indicates a stronger, more favorable binding interaction.

    • Pose Visualization: The real insight comes from visualizing the top-ranked poses. Import the docked complex (receptor + ligand pose) into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[13][14]

    • Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often the main driver of binding.

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Salt Bridges: Electrostatic interactions between charged groups.

The comprehensive workflow from molecule preparation to final analysis is depicted below.

Docking_Workflow cluster_Ligand Ligand Preparation cluster_Receptor Receptor Preparation cluster_Docking Docking Simulation (AutoDock Vina) cluster_Analysis Post-Docking Analysis L1 Draw 2D Structure (1-Acetyl-2,3-dihydroquinolin-4(1h)-one) L2 Generate 3D Conformation L1->L2 L3 Energy Minimization (e.g., MMFF94 Force Field) L2->L3 L4 Convert to PDBQT Format L3->L4 D1 Define Grid Box (Centered on Native Ligand) L4->D1 R1 Download PDB Structure (e.g., 7E3H) R2 Clean Structure (Remove Water, Ions) R1->R2 R3 Separate Native Ligand R2->R3 R4 Convert to PDBQT Format (Add Hydrogens, Charges) R3->R4 R3->D1 guides R4->D1 D2 Run Docking Algorithm D1->D2 D3 Generate Ranked Poses & Binding Affinities D2->D3 A1 Analyze Binding Affinity Scores (kcal/mol) D3->A1 A2 Visualize Top Poses (UCSF Chimera / Discovery Studio) D3->A2 A1->A2 A3 Identify Key Interactions (H-Bonds, Hydrophobic, etc.) A2->A3

Caption: A complete molecular docking workflow from preparation to analysis.

Part 3: Scientific Integrity: The Validation Imperative

A docking result is merely a prediction. To increase confidence in its validity, a series of validation steps must be performed. This self-validating system is crucial for ensuring the trustworthiness of the computational model before proceeding with further research.

Validation Protocol 1: Redocking

The most fundamental validation check is "redocking."[15] This process assesses whether the docking protocol can reproduce the experimentally determined binding pose of a ligand in its own receptor.

  • Extract Native Ligand: Use the co-crystallized ligand that was separated during receptor preparation.

  • Dock Native Ligand: Using the exact same docking parameters (grid box, etc.), dock the native ligand back into the receptor's active site.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Success: An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the docking protocol is reliable for this specific target.[16][17]

Validation Metric Success Criterion Interpretation
Redocking RMSD < 2.0 ÅThe docking protocol can accurately reproduce the known experimental binding mode.
Known Inhibitor Score Comparable or better than test ligandProvides a benchmark for the predicted binding affinity of the novel compound.
Validation Protocol 2: Comparison with a Known Inhibitor

Docking a known, potent inhibitor alongside your test compound provides a valuable benchmark. For our AChE example, we would dock our compound, 1-Acetyl-2,3-dihydroquinolin-4(1h)-one, and the known drug Donepezil. If our novel compound returns a significantly better binding affinity than a clinically used drug, the result warrants careful scrutiny. While not definitive, this comparison helps to contextualize the predicted binding energy.

Advanced Validation: Molecular Dynamics (MD) Simulation

While docking treats the protein as largely rigid, MD simulations account for the natural flexibility of the protein and the presence of solvent (water) over time.[18]

  • System Setup: The top-ranked docked complex (protein + ligand) is placed in a simulated box of water molecules and ions to mimic physiological conditions.

  • Simulation: An MD engine (like GROMACS or AMBER) is used to simulate the movements of every atom in the system over a period of nanoseconds.[19]

  • Stability Analysis: By analyzing the trajectory of the simulation, one can determine if the ligand remains stably bound in its predicted pose or if it quickly dissociates. Stable hydrogen bonds and consistent hydrophobic contacts over the simulation time lend strong support to the validity of the docking pose.[20][21]

Validation_Workflow cluster_Validation Validation Pipeline Input Initial Docking Result: Top-ranked pose of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one V1 Protocol Validation: Redocking Native Ligand Input->V1 V3 Benchmark Comparison: Dock Known Inhibitor Input->V3 V5 Advanced Validation: Molecular Dynamics Simulation Input->V5 Top Pose V2 Calculate RMSD V1->V2 Decision1 RMSD < 2.0 Å ? V2->Decision1 V4 Compare Binding Affinities V3->V4 V6 Assess Complex Stability V5->V6 Decision2 Stable Complex? V6->Decision2 Decision1->V5 Yes Output_Fail Refine Docking Protocol or Re-evaluate Target Decision1->Output_Fail No Output_Success Validated Binding Mode Hypothesis Decision2->Output_Success Yes Decision2->Output_Fail No

Caption: A multi-step workflow for the validation of molecular docking results.

Part 4: A Comparative Guide: In-Silico vs. Experimental Methods

Molecular docking is a powerful tool for hypothesis generation, but it is not a substitute for experimental validation. Understanding its strengths and limitations in the context of other biophysical techniques is essential for any drug discovery professional.

Technique Principle Information Provided Resolution Throughput Cost & Time
Molecular Docking Computational simulation of ligand-protein binding.Binding pose, estimated binding affinity (score), key interactions.Atomic (theoretical)Very High (millions of compounds)Low / Fast (hours to days)
X-ray Crystallography Diffraction of X-rays by a protein-ligand crystal.Precise 3D atomic coordinates of the complex, definitive binding mode.High (Atomic)LowHigh / Slow (weeks to months)
NMR Spectroscopy Analysis of nuclear spin in a magnetic field.Binding site mapping, ligand conformation, protein dynamics upon binding.High (Atomic)LowHigh / Slow (weeks to months)
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.True thermodynamic parameters (Kd, ΔH, ΔS), stoichiometry.None (Thermodynamic)MediumMedium / Medium (days)
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a surface.Kinetics of binding (kon, koff), binding affinity (Kd).None (Kinetic)Medium-HighMedium / Medium (days)

As the table illustrates, molecular docking offers unparalleled speed and scale, making it ideal for initial virtual screening and prioritizing compounds for synthesis and testing. However, for definitive confirmation of a binding mode and accurate measurement of binding affinity, experimental methods like X-ray crystallography and ITC are the gold standards. The most effective research programs integrate both computational and experimental approaches, using docking to guide and rationalize experimental work.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for confirming the binding mode of a novel compound, 1-Acetyl-2,3-dihydroquinolin-4(1h)-one, using molecular docking. By starting with a logical, literature-driven approach to target identification, followed by a meticulous and validated docking protocol, researchers can generate high-confidence hypotheses about a molecule's mechanism of action. This in-silico investigation serves as a critical, cost-effective first step that can accelerate drug discovery efforts, guiding the design of more potent and selective molecules and prioritizing resources for subsequent experimental validation.

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  • RCSB PDB. (2022). 7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. RCSB.org. Available at: [Link]

  • RCSB PDB. (1999). 1QTI: Acetylcholinesterase (E.C.3.1.1.7). RCSB.org. Available at: [Link]

  • Imbulmal, A., et al. (2022). Docking and Molecular Dynamics Simulations Clarify Binding Sites for Interactions of Novel Marine Sulfated Glycans with SARS-CoV-2 Spike Glycoprotein. Marine Drugs. Available at: [Link]

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  • RCSB PDB. (2013). 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB.org. Available at: [Link]

  • El-Gohary, N. S. M., et al. (2025). Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. Journal of Molecular Structure. Available at: [Link]

  • Frieg, C. A., et al. (2023). Redocking the PDB. Journal of Chemical Information and Modeling. Available at: [Link]

  • Ashtawy, H. M., & Mahapatra, R. K. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Bioinformatics and Biotechnology. Available at: [Link]

  • Der Pharma Chemica. (2013). Theoretical study by molecular modeling methods the inhibition of acetylcholinesterase. Der Pharma Chemica. Available at: [Link]

  • RCSB PDB. (2019). Protein Sequence to Similar Structure Search. YouTube. Available at: [Link]

  • PubMed. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PubMed. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Initial Considerations

Given the presence of the quinoline moiety, it is prudent to handle 1-Acetyl-2,3-dihydroquinolin-4(1H)-one with the assumption that it may share hazards common to this class of compounds. Quinoline itself is classified as harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer[1][2]. Therefore, all waste materials contaminated with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one must be treated as hazardous chemical waste.

Core Principles for Handling:

  • Minimize Waste Generation: The most effective disposal strategy begins with thoughtful experimental design. Reduce the scale of reactions whenever feasible and avoid preparing excess material[3].

  • Maintain Accurate Inventory: Keep a detailed record of the quantities of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one used and the waste generated[4].

  • Never Use Drains or General Trash: Under no circumstances should this compound or its containers be disposed of via the sewer system or in regular trash[1][2][3].

II. Personal Protective Equipment (PPE) - Your First Line of Defense

Before initiating any waste handling procedures, the appropriate personal protective equipment must be worn to mitigate exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile), with no visible signs of degradation.To prevent skin contact, which may cause irritation[1].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes that could cause serious eye irritation or damage[1].
Lab Coat A standard, buttoned laboratory coat.To protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. Respiratory protection may be needed for large-scale handling.To minimize inhalation of any dusts or aerosols, a potential route of exposure.
III. Step-by-Step Disposal Protocol

The segregation and proper containerization of chemical waste are critical to prevent unintended reactions and ensure compliant disposal[5].

Step 1: Waste Segregation

  • Solid Waste: Collect any unused 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, contaminated weighing papers, pipette tips, and gloves in a dedicated, leak-proof hazardous waste container[5]. This container should be clearly labeled.

  • Liquid Waste: Solutions containing 1-Acetyl-2,3-dihydroquinolin-4(1H)-one should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container[5]. Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents[1].

  • Sharps: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container[5].

  • Empty Containers: The original container of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations[3].

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use containers that are chemically compatible with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one and the solvents used. Glass or high-density polyethylene (HDPE) are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Acetyl-2,3-dihydroquinolin-4(1H)-one," and any other constituents of the waste stream.

  • Keep Containers Closed: Waste containers should be kept securely closed except when adding waste[3].

Step 3: Storage and Final Disposal

  • Interim Storage: Store sealed and labeled waste containers in a designated, well-ventilated, and secure area, away from incompatible materials[1]. Adhere to your institution's limits on the volume of hazardous waste that can be stored in a laboratory[3].

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[1][5]. The primary method of disposal for such organic compounds is typically high-temperature incineration[5].

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the personal protective equipment outlined in Section II.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect all contaminated absorbent materials and place them in the designated hazardous waste container for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste[1][5].

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

G cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containerization Containerization & Labeling cluster_final_disposal Storage & Final Disposal start Start: Generation of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinseate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, broken glass) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store Securely in Designated Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact end End: Professional Disposal (e.g., Incineration) ehs_contact->end

Caption: Disposal workflow for 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

VI. Regulatory Context

In the United States, the management of hazardous waste in laboratories is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Academic and research institutions may operate under specific regulations such as 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in laboratories[6]. It is imperative to be familiar with and adhere to both federal and your institution's specific guidelines.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one. American Elements. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager. [Link]

  • Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]

  • Safety Data Sheet: quinoline. (2020). Chemos GmbH & Co.KG. [Link]

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A Researcher's Comprehensive Guide to the Safe Handling of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the vanguard of scientific discovery, the synthesis and application of novel chemical entities are daily occurrences. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides an in-depth operational and safety framework for handling 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, a compound of interest in synthetic and medicinal chemistry. Our objective is to empower researchers with the knowledge to not only follow safety protocols but to understand the rationale underpinning them, thereby fostering a deeply ingrained culture of safety.

Compound Overview and Hazard Profile

1-Acetyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound with a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1][2] Its structure, featuring a quinolinone core, is a common motif in pharmacologically active compounds.[3][4] While comprehensive toxicological data for this specific molecule is not widely available, its designated hazard statements provide a clear directive for cautious handling.[1]

Known Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a robust safety protocol that minimizes all potential routes of exposure: ingestion, dermal contact, and inhalation.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure to 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning and certified chemical fume hood. This is critical to prevent the inhalation of airborne particulates and vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

Protection Area Required PPE Specifications and Rationale
Hands Double-gloved with chemical-resistant glovesWear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately upon known or suspected contact. For extended handling, consider a more robust glove material like neoprene.[5][6]
Eyes and Face Chemical splash goggles and a face shieldGoggles are essential to protect against splashes and airborne particles.[7] A face shield provides an additional layer of protection for the entire face and should be worn when handling larger quantities or during procedures with a high risk of splashing.
Body Flame-resistant laboratory coat with tight-fitting cuffsA fully buttoned lab coat prevents skin contact with contaminated surfaces. Tight-fitting cuffs are necessary to prevent chemicals from entering the sleeves.[8]
Respiratory NIOSH-approved respirator (as needed)While a fume hood is the primary means of respiratory protection, a NIOSH-approved respirator with an appropriate cartridge should be available for emergency situations such as a large spill outside of containment.[9]

Step-by-Step Safe Handling Protocol

A systematic approach to handling 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is essential for minimizing risk.

HandlingProtocol cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Procedure Prep Don Appropriate PPE Verify Verify Fume Hood is Operational Prep->Verify Weigh Weigh Solid Compound Verify->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer to Reaction Vessel Dissolve->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate Dispose Segregate and Dispose of Waste Decontaminate->Dispose Doff Doff PPE Correctly Dispose->Doff

Caption: A workflow for the safe handling of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood is functioning properly.

  • Handling:

    • Weighing: Carefully weigh the solid compound within the fume hood on a disposable weigh boat to avoid contaminating the balance.

    • Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

    • Transferring: Use appropriate glassware to transfer the solution to the reaction vessel.

  • Post-Procedure:

    • Decontamination: Clean all surfaces and equipment that have come into contact with the compound using a suitable solvent.

    • Waste Disposal: All waste must be disposed of according to the guidelines in Section 5.

    • Doffing PPE: Remove PPE in a manner that avoids self-contamination (e.g., remove gloves first). Wash hands thoroughly after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical.

EmergencyResponse Start Incident Occurs Assess Assess the Situation Start->Assess Spill Chemical Spill Assess->Spill Spill Exposure Personnel Exposure Assess->Exposure Exposure SmallSpill Small Spill (Manageable by Lab Staff) Spill->SmallSpill Small LargeSpill Large Spill (Requires EH&S) Spill->LargeSpill Large SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation

Caption: A decision tree for responding to incidents involving 1-Acetyl-2,3-dihydroquinolin-4(1H)-one.

  • In Case of a Spill:

    • Small Spill: If the spill is small and manageable, contain it with an inert absorbent material (e.g., vermiculite or sand). Wearing appropriate PPE, collect the material into a designated hazardous waste container.

    • Large Spill: Evacuate the immediate area and alert your supervisor and institutional Environmental Health & Safety (EH&S) office.

  • In Case of Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal Plan

All waste generated from the handling of 1-Acetyl-2,3-dihydroquinolin-4(1H)-one is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled hazardous waste container.[11]

  • Liquid Waste: All solutions containing 1-Acetyl-2,3-dihydroquinolin-4(1H)-one must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Containers: Empty containers that held the compound must be treated as hazardous waste and disposed of through your institution's EH&S program.[12]

Never dispose of this chemical or its waste down the drain or in the regular trash.[13]

By adhering to these stringent safety protocols, researchers can confidently work with 1-Acetyl-2,3-dihydroquinolin-4(1H)-one, ensuring their own safety and the integrity of their research environment.

References

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one | AMERICAN ELEMENTS. [Link]

  • 1-Acetyl-2,3-dihydroquinolin-4(1H)-one - MySkinRecipes. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]

  • Structure of the acetylquinoline 1 molecule with atomic numbering. - ResearchGate. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach | ACS Omega. [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.